Comprehensive Technical Guide on 4-Methyl-6-nitro-1H-indole (CAS 139121-49-6): Properties, Synthesis, and Applications in STING Modulator Development
Executive Summary As the landscape of targeted immunotherapeutics evolves, the demand for highly functionalized, sterically constrained heterocyclic building blocks has surged. 4-Methyl-6-nitro-1H-indole (CAS 139121-49-6...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As the landscape of targeted immunotherapeutics evolves, the demand for highly functionalized, sterically constrained heterocyclic building blocks has surged. 4-Methyl-6-nitro-1H-indole (CAS 139121-49-6) is a specialized indole derivative that has emerged as a critical intermediate in the discovery of small-molecule modulators for the Stimulator of Interferon Genes (STING) pathway[1].
This technical whitepaper provides an in-depth analysis of the physicochemical properties, structural rationale, and validated synthetic workflows for utilizing 4-methyl-6-nitro-1H-indole in advanced drug development. Designed for medicinal chemists and process scientists, this guide emphasizes the mechanistic causality behind experimental protocols, ensuring reproducible and scalable outcomes.
Physicochemical Properties & Structural Rationale
The unique substitution pattern of 4-methyl-6-nitro-1H-indole dictates its utility in structure-based drug design. The C4-methyl group provides a critical steric boundary that restricts the rotational freedom of the final drug molecule, locking it into a bioactive conformation. Concurrently, the C6-nitro group serves as a highly stable, masked amine (pro-pharmacophore) that survives harsh upstream synthetic steps before being unmasked for final coupling.
Soluble in DMF, DMSO, Ethyl Acetate; Insoluble in Water
Role in Drug Discovery: The cGAS-STING Pathway
The cyclic GMP-AMP synthase (cGAS)-STING pathway is a foundational mechanism of the innate immune system. It detects cytosolic double-stranded DNA (a hallmark of viral infection or tumorigenesis) and triggers a signaling cascade that culminates in the production of Type I interferons (IFNs)[1].
In the development of STING agonists and antagonists—which are heavily investigated for cancer immunotherapy and autoimmune diseases like STING-associated vasculopathy with onset in infancy (SAVI)—the indole core of 4-methyl-6-nitro-1H-indole is utilized to mimic the purine/pyrimidine rings of natural cyclic dinucleotides (CDNs)[1].
Figure 1: The cGAS-STING signaling pathway targeted by indole-derived modulators.
Synthetic Utility & Experimental Protocols
The primary synthetic trajectory for 4-methyl-6-nitro-1H-indole involves its conversion into 6-amino-4-methyl-1H-indole-3-carbonitrile , a highly versatile key intermediate[4]. This requires a regioselective C3-cyanation followed by a chemoselective nitro reduction.
Figure 2: Synthetic workflow for converting 4-Methyl-6-nitro-1H-indole to STING intermediates.
Protocol 1: Regioselective C3-Cyanation using Chlorosulfonyl Isocyanate
Mechanistic Causality: The indole ring is an electron-rich 10π-electron system where the C3 position is highly nucleophilic. We utilize[5] because it acts as a potent electrophile, selectively attacking the C3 position at 0 °C to form an N-chlorosulfonylamide intermediate. The subsequent addition of N,N-dimethylformamide (DMF) is not merely as a solvent; it acts as a specific dehydrating/eliminating reagent that collapses the intermediate into the desired C3-carbonitrile[4].
Step-by-Step Methodology:
Preparation: Suspend 4-methyl-6-nitro-1H-indole (500.0 mg, 2.8 mmol, 1.0 equiv.) in anhydrous acetonitrile (ACN, 20.0 mL) under a strict argon atmosphere. Note: Moisture will violently hydrolyze CSI.
Electrophilic Addition: Cool the reactor to 0 °C. Add CSI (482.0 mg, 3.4 mmol, 1.2 equiv.) dropwise over 10 minutes to control the exotherm.
In-Process Control (IPC) 1: Stir for 2 hours at 0 °C. Self-Validation: Pull an aliquot for TLC (30% EtOAc/Hexanes). The starting material (
) must be completely consumed, replaced by a baseline spot (the polar N-chlorosulfonylamide intermediate).
Elimination: Add anhydrous DMF (0.4 mL, 5.7 mmol, 2.0 equiv.) dropwise at 0 °C. Stir for an additional 2 hours.
Workup & Isolation: Carefully quench the reaction by pouring it into crushed ice. Extract the aqueous phase with ethyl acetate (
mL). Wash the combined organics with brine, dry over anhydrous , and concentrate under vacuum. Purify via silica gel chromatography to yield 4-methyl-6-nitro-1H-indole-3-carbonitrile.
Protocol 2: Chemoselective Nitro Group Reduction
Mechanistic Causality: To enable downstream functionalization (e.g., amide coupling to build the STING modulator lid-binding domain), the C6-nitro group must be reduced to a primary amine. A mild reduction system (Iron powder and Ammonium Chloride) is selected to prevent the over-reduction of the newly installed C3-nitrile group, which is susceptible to degradation under harsh hydrogenation conditions.
Step-by-Step Methodology:
Preparation: Dissolve the intermediate 4-methyl-6-nitro-1H-indole-3-carbonitrile (1.0 equiv.) in an Ethanol/Water mixture (4:1 v/v, 0.1 M concentration).
Reduction: Add Iron powder (325 mesh, 5.0 equiv.) and
(5.0 equiv.). Heat the heterogeneous mixture to 80 °C under vigorous stirring for 3 hours.
In-Process Control (IPC) 2: Self-Validation: Monitor via LCMS. The reaction is complete when the mass peak shifts entirely from
(nitro) to (amine).
Workup & Isolation: Filter the hot reaction mixture through a tightly packed pad of Celite to remove iron oxides, washing the cake with hot ethanol. Concentrate the filtrate to remove ethanol, dilute with water, and extract with ethyl acetate. Dry and concentrate to yield the final building block: 6-amino-4-methyl-1H-indole-3-carbonitrile.
Analytical Characterization & Quality Control
For rigorous validation of the synthesized 6-amino-4-methyl-1H-indole-3-carbonitrile, ensure the following analytical benchmarks are met:
LCMS (ESI+): A sharp, single peak corresponding to the target mass
.
H NMR (400 MHz, DMSO-):
The disappearance of the highly deshielded aromatic protons associated with the nitro group.
The appearance of a broad singlet integrating for 2 protons (
ppm), confirming the presence of the primary amine.
A sharp singlet at
ppm corresponding to the C2-H proton, which is highly deshielded by the adjacent C3-carbonitrile group.
References
Compounds and compositions for treating conditions associated with sting activity
Google Patents
URL
4-Methyl-6-nitro-1H-indole: Technical Monograph & Synthetic Guide
Executive Summary & Chemical Identity 4-Methyl-6-nitro-1H-indole is a specialized heterocyclic scaffold utilized primarily in medicinal chemistry as a precursor for kinase inhibitors, antiviral agents, and fluorescent pr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Identity
4-Methyl-6-nitro-1H-indole is a specialized heterocyclic scaffold utilized primarily in medicinal chemistry as a precursor for kinase inhibitors, antiviral agents, and fluorescent probes. Its structural distinctiveness lies in the specific substitution pattern on the benzenoid ring—a methyl group at the C4 position and a nitro group at the C6 position. This arrangement creates a unique electronic environment, influencing both the acidity of the N1-proton and the electrophilicity of the C3 position, making it a valuable "scaffold hopping" candidate for drug discovery campaigns targeting ATP-binding pockets.
The synthesis of 4-methyl-6-nitro-1H-indole is non-trivial due to the directing effects of the indole nucleus. Direct nitration of 4-methylindole typically yields the 3-nitro or a mixture of 5/6-nitro isomers due to the high reactivity of the pyrrole ring. Therefore, the Leimgruber-Batcho Indole Synthesis is the authoritative method for ensuring regiochemical fidelity.
Core Logic: The Leimgruber-Batcho Protocol
This pathway constructs the indole ring from a substituted 2-nitrotoluene precursor. The crucial starting material is 2,3-dimethyl-1,5-dinitrobenzene .
Enamine Formation: The methyl group ortho to a nitro group (C2-Me relative to C1-NO
) is selectively activated by -dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine. The C3-methyl is sterically hindered and electronically less activated (meta to the C5-nitro), preventing side reactions.
Reductive Cyclization: The nitro group is reduced to an amine, which spontaneously attacks the enamine double bond to close the pyrrole ring.
Dissolve the crude enamine in a 1:1 mixture of Ethanol/Acetic Acid (50 mL).
Add activated Zinc dust (100 mmol) in portions to control the exotherm.
Heat the suspension to 80°C for 2 hours. The color will shift from dark red to a lighter brown/orange.
Filtration: Filter the hot mixture through a Celite pad to remove zinc residues. Wash the pad with hot ethanol.
Isolation: Concentrate the filtrate. Neutralize the residue with saturated NaHCO
and extract with Ethyl Acetate (3 x 50 mL).
Purification: Dry organic layers over Na
SO, concentrate, and purify via flash column chromatography (Gradient: 10% 40% EtOAc in Hexanes).
Yield: Expect 60–75% yield of 4-methyl-6-nitro-1H-indole as a yellow solid.
Synthesis Workflow Diagram
Figure 1: Reaction workflow for the regioselective synthesis of 4-methyl-6-nitro-1H-indole via the Leimgruber-Batcho method.
Physicochemical Profiling
Understanding the physical properties is critical for formulation and assay development.
Property
Value / Description
Significance
Appearance
Yellow to Orange crystalline solid
Nitro conjugation extends the chromophore.
LogP (Predicted)
~2.38
Moderate lipophilicity; suitable for cell-permeability.
H-Bond Donors
1 (Indole NH)
Critical for binding site interactions (e.g., Hinge region in kinases).
H-Bond Acceptors
2 (Nitro group)
Potential for specific interactions or metabolic reduction.
pKa (Indole NH)
~14 (Predicted)
The electron-withdrawing nitro group at C6 increases acidity slightly compared to indole (pKa 16.2).
Solubility
DMSO, DMF, MeOH (High); Water (Low)
Stock solutions should be prepared in DMSO (10–20 mM).
Applications in Medicinal Chemistry
Kinase Inhibitor Scaffolds
The 4-methyl-6-nitroindole core serves as a bioisostere for purine bases. The C4-methyl group provides a steric handle that can occupy hydrophobic pockets (Gatekeeper residues) in kinase ATP-binding sites, while the C6-nitro group can be reduced to an amine (C6-NH
) to attach solubilizing groups or warheads (e.g., acrylamides for covalent inhibition).
Fluorescence Quenching Studies
Nitroindoles are known to be non-fluorescent due to efficient intersystem crossing induced by the nitro group. They are frequently used as quenchers in FRET (Förster Resonance Energy Transfer) studies or as "dark" controls to study the fluorescence mechanism of tryptophan residues in proteins.
Substituted Nitroindole Derivatives in Drug Discovery: A Mechanistic and Methodological Guide
Executive Summary The indole scaffold is universally recognized as a "privileged structure" in pharmacology. However, the strategic introduction of a nitro group—yielding substituted nitroindole derivatives—fundamentally...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The indole scaffold is universally recognized as a "privileged structure" in pharmacology. However, the strategic introduction of a nitro group—yielding substituted nitroindole derivatives—fundamentally alters the electronic landscape of the molecule. This modification unlocks unique electrophilic reactivity and distinct biological mechanisms[1]. As a Senior Application Scientist, I have guided numerous drug discovery programs where the transition from a basic indole to a 3-nitroindole or 5-nitroindole core was the inflection point for achieving high target selectivity and potency. This whitepaper dissects the mechanistic paradigms, quantitative efficacy, and self-validating protocols essential for developing nitroindole-based therapeutics.
Mechanistic Paradigms in Oncology
The anticancer efficacy of substituted nitroindoles is not a product of generalized cytotoxicity, but rather a targeted, multi-pathway assault on tumor proliferation and survival.
c-Myc G-Quadruplex Stabilization (5-Nitroindoles)
The c-Myc oncogene is a transcription factor implicated in up to 80% of human solid tumors[2]. Guanine-rich sequences in its promoter region can fold into non-canonical secondary DNA structures known as G-quadruplexes (G4)[2]. Pyrrolidine-substituted 5-nitroindole derivatives act as highly potent G4 ligands. They bind to the c-Myc promoter G-quadruplex in a specific 2:1 stoichiometry at the 5'- and 3'-terminal G-quartets[3]. This stabilization physically blocks transcriptional machinery, leading to profound c-Myc downregulation, cell cycle arrest in the sub-G1/G1 phase, and the induction of lethal reactive oxygen species (ROS)[3].
PI3K/Akt/mTOR and NF-κB Inhibition (3-Nitroindoles)
Conversely, 3-nitroindole analogs frequently exert their anticancer effects by modulating cytoplasmic signaling cascades. They have been shown to inhibit the PI3K/Akt/mTOR pathway—a crucial axis for tumor cell survival and metabolism—as well as the NF-κB pathway, which drives inflammation and anti-apoptotic signaling[4].
Caption: c-Myc Downregulation and ROS-Induced Apoptosis Pathway by Nitroindoles.
Broad-Spectrum Antimicrobial Activity
Beyond oncology, the nitroindole core is a potent antimicrobial pharmacophore. The mechanism of action often overlaps with anticancer pathways—specifically through the disruption of protein synthesis and the generation of oxidative stress within the pathogen[5]. When conjugated with moieties like thiazolidines or Schiff bases, these derivatives exhibit remarkable efficacy against Gram-positive bacteria, Gram-negative bacteria, and drug-resistant mycobacterial strains[6].
Quantitative Efficacy Data
To benchmark these compounds, we must evaluate standardized metrics: Half-maximal inhibitory concentration (IC50) for mammalian cells, and Minimum Inhibitory Concentration (MIC) for pathogens. Table 1 synthesizes the performance of leading nitroindole derivatives.
Table 1: Comparative Efficacy of Substituted Nitroindole Derivatives
In drug development, a protocol is only as reliable as its ability to control for false positives. The following methodologies are designed as self-validating systems to ensure absolute data integrity when evaluating nitroindole derivatives.
Protocol 1: NMR Titration for G-Quadruplex Binding Stoichiometry
Causality & Rationale: High-throughput fluorescence displacement assays are prone to false positives because planar nitroindole systems can non-specifically intercalate into standard duplex DNA. As an application scientist, I mandate NMR titration for lead validation because it provides unambiguous structural evidence. It allows us to observe specific chemical shift perturbations in the imino protons, definitively proving a 2:1 binding stoichiometry and confirming true G-quadruplex stabilization[3].
Step-by-Step Methodology:
Sample Preparation: Prepare a 0.1 mM solution of the c-Myc G-quadruplex DNA in a buffer containing 25 mM KPi, 70 mM KCl (pH 7.0), and 10% [D6]DMSO to ensure the lipophilic nitroindole remains in solution[7].
Baseline Acquisition: Acquire a 1D 1H-NMR spectrum of the free DNA to identify the characteristic imino proton signals (typically between 10–12 ppm).
Titration: Gradually titrate the substituted 5-nitroindole derivative into the DNA sample at molar ratios (Ligand:DNA) of 0.5:1, 1:1, 2:1, and 4:1[7].
Monitoring Chemical Shifts: Track the line broadening and chemical shift perturbations of the imino signals.
Validation: A definitive 2:1 stoichiometry is confirmed when the saturation of chemical shift changes occurs exactly at the 2:1 ratio, specifically localizing to the signals representing the 5'- and 3'-terminal G-quartets[3].
Protocol 2: Broth Microdilution for Antimicrobial MIC
Causality & Rationale: While disc diffusion (Kirby-Bauer) provides a rapid qualitative readout, it is heavily biased by the lipophilicity and agar diffusion rate of the nitroindole core[4]. Highly lipophilic compounds may show artificially small zones of inhibition. Broth microdilution ensures homogenous drug exposure, yielding a precise, self-validating Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
Inoculum Preparation: Cultivate the target bacterial strain and adjust the suspension to a 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL)[4].
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the nitroindole derivative in Mueller-Hinton broth.
Inoculation: Add a standardized volume of the bacterial inoculum to each well.
Incubation & Readout: Incubate at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Validation: Always run a positive control (e.g., Ciprofloxacin) to confirm strain susceptibility, and a vehicle control (DMSO) to rule out solvent toxicity[6].
Caption: Self-Validating Experimental Workflow for Nitroindole Lead Optimization.
Conclusion
Substituted nitroindole derivatives represent a highly versatile and potent class of molecules in the modern drug discovery arsenal. By strictly adhering to mechanistically validated targets—such as c-Myc G-quadruplexes or the PI3K/Akt/mTOR pathway—and employing rigorous, self-validating analytical protocols, researchers can effectively translate these privileged scaffolds from the bench to preclinical success.
References
National Institutes of Health (NIH) / ChemMedChem - Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity.
URL:[Link]
Chemical Communications (RSC Publishing) - Reactivity of 3-nitroindoles with electron-rich species.
URL:[Link]
Frontiers in Chemistry - Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.
URL:[Link]
Chulalongkorn University / Journal of Applied Pharmaceutical Science - Recent advancements on biological activity of indole and their derivatives: A review.
URL:[Link]
Technical Whitepaper: Physicochemical Profiling, Safety, and Experimental Workflows for 4-Methyl-6-nitro-1H-indole
Executive Summary 4-Methyl-6-nitro-1H-indole (CAS: 139121-49-6) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry. Nitroindole scaffolds are particularly valuable for developin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Methyl-6-nitro-1H-indole (CAS: 139121-49-6) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry. Nitroindole scaffolds are particularly valuable for developing antineoplastic agents, kinase inhibitors, and [1]. However, the presence of the nitroaromatic moiety introduces specific toxicological liabilities and handling requirements that must be rigorously managed. This whitepaper synthesizes the Safety Data Sheet (SDS) parameters with mechanistic toxicology, providing drug development professionals with actionable, self-validating protocols for the safe handling, storage, and experimental application of this compound.
Physicochemical Properties and Hazard Characterization
Understanding the fundamental properties of 4-Methyl-6-nitro-1H-indole is the first step in predicting its behavior in both synthetic and biological systems. The lipophilic nature of the indole core combined with the electron-withdrawing nitro group dictates its solubility, reactivity, and biological permeability.
Table 1: Quantitative Physicochemical and Hazard Profile
Prevents photo-oxidation and degradation of the electron-rich indole ring.
Primary Hazards
Skin/Eye Irritant, Mutagen
Nitroaromatics can intercalate DNA or undergo enzymatic bioactivation[1].
Mechanistic Toxicology: The Nitroaromatic Liability
Standard safety data sheets for nitroindoles typically list them as irritants and potential health hazards. As a Senior Application Scientist, it is crucial to understand why these warnings exist. The toxicity of 4-Methyl-6-nitro-1H-indole is primarily driven by the bioreduction of the nitro group.
In cellular environments, enzymes such as cytochrome P450 (CYP450) and nitroreductases catalyze the single-electron reduction of the nitro group to a nitro radical anion. In the presence of molecular oxygen, this radical can undergo redox cycling, generating reactive oxygen species (ROS) such as superoxide and hydrogen peroxide. This oxidative stress leads to lipid peroxidation, protein damage, and DNA strand breaks, which is the mechanistic basis for both its [4] and its hazard profile to researchers handling the raw powder.
Bioactivation of 4-Methyl-6-nitro-1H-indole leading to ROS generation and cellular toxicity.
Experimental Protocols: Safe Handling and Assay Integration
To ensure both researcher safety and data integrity, experimental workflows must be designed as self-validating systems. The following protocols detail the safe preparation and application of 4-Methyl-6-nitro-1H-indole in a standard in vitro cytotoxicity assay.
Protocol 1: Preparation of Master Stock Solutions
Causality Focus: Nitroindoles are highly stable in anhydrous DMSO but can precipitate in aqueous media. Proper stock preparation ensures accurate dosing and prevents localized concentration spikes that skew assay results.
Environmental Control: Perform all weighing inside a certified powder-dispensing fume hood to prevent inhalation of aerosolized particulates. Wear nitrile gloves, a lab coat, and safety goggles.
Weighing & Solubilization: Weigh exactly 17.62 mg of 4-Methyl-6-nitro-1H-indole into a sterile, amber glass vial. The amber glass prevents photo-degradation[5].
Dissolution: Add 1.0 mL of anhydrous, cell-culture grade DMSO to achieve a 100 mM master stock. Vortex for 30 seconds and sonicate for 2 minutes at room temperature until the solution is completely clear.
Self-Validation Step: Visually inspect the solution against a light and dark background to ensure no micro-particulates remain. Incomplete dissolution leads to false negatives in biological screens.
Storage: Aliquot the stock into 50 µL volumes in tightly sealed, argon-purged microcentrifuge tubes. Store at -20°C. Causality: Aliquoting prevents repeated freeze-thaw cycles, which introduce ambient moisture and degrade the compound.
Protocol 2: In Vitro Cytotoxicity Screening Workflow
Causality Focus: When dosing cells, the final DMSO concentration must remain below 0.5% (v/v) to prevent solvent-induced cytotoxicity, which would confound the compound's actual biological effect.
Serial Dilution: Thaw one 50 µL aliquot of the 100 mM stock. Perform a 10-point, 3-fold serial dilution in pure DMSO to create an intermediate dilution series.
Media Spiking: Transfer 2 µL of each intermediate DMSO dilution into 998 µL of pre-warmed (37°C) complete culture media (e.g., DMEM + 10% FBS). This yields a 2x dosing solution with 0.2% DMSO.
Cell Dosing: Add 50 µL of the 2x dosing solution to 96-well plates containing cells pre-seeded in 50 µL of media. The final DMSO concentration is now a safe 0.1%.
Incubation & Readout: Incubate for 72 hours at 37°C, 5% CO2. Assess viability using the [4], measuring absorbance at 510 nm.
Waste Management: Collect all nitroindole-containing media and first-wash PBS into a designated hazardous organic waste container. Do not bleach, as nitro compounds can react unpredictably with strong oxidizers.
Workflow for the safe handling and biological screening of 4-Methyl-6-nitro-1H-indole.
Synthetic Derivatization: Mitigating Hazards During Chemical Reduction
In drug development, the nitro group of 4-Methyl-6-nitro-1H-indole is frequently reduced to an amine (yielding 4-Methyl-1H-indol-6-amine) to serve as an attachment point for amide coupling or urea formation.
Protocol 3: Safe Catalytic Hydrogenation
Causality Focus: Nitro reduction is highly exothermic. Using carefully controlled catalytic hydrogenation prevents thermal runaway and[6].
Setup: In a well-ventilated fume hood, dissolve 1.0 mmol of 4-Methyl-6-nitro-1H-indole in 10 mL of degassed ethanol.
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10 mol%). Critical Safety Step: Always add the Pd/C to the solvent under an inert argon blanket. Dry Pd/C can ignite solvent vapors upon contact with air.
Reaction: Evacuate the flask and backfill with Hydrogen gas (H2) via a balloon. Stir vigorously at room temperature for 4 hours.
Self-Validation Step: Monitor reaction progress via TLC (Hexanes/Ethyl Acetate 1:1). The complete disappearance of the bright yellow nitroindole spot indicates successful conversion.
Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Safety Step: Keep the Celite pad wet with water immediately after filtration; dry Pd/C on Celite is a severe fire hazard.
Concentration: Concentrate the filtrate under reduced pressure to yield the crude amine, which should be stored under argon at -20°C to prevent rapid oxidation.
References
Karali, N. "Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives". Source: European Journal of Medicinal Chemistry / NIH. URL: [Link]
"Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity". Source: ChemMedChem / NIH. URL:[Link]
The Acidity Landscape of Substituted Indoles: A Technical Guide to the pKa of 4-Methyl-6-nitro-1H-indole
Target Audience: Research Chemists, Assay Developers, and Drug Discovery Professionals Content Focus: Mechanistic causality, structural electronic effects, and self-validating experimental protocols for pKa determination...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Research Chemists, Assay Developers, and Drug Discovery Professionals
Content Focus: Mechanistic causality, structural electronic effects, and self-validating experimental protocols for pKa determination.
Executive Summary
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors, APE1 inhibitors, and diverse pharmacophores. The physicochemical properties of the indole ring—specifically the acidity of the N-H bond—dictate its pharmacokinetic profile, target binding affinity, and reactivity in synthetic transformations such as asymmetric aza-Michael additions[1].
This technical whitepaper provides an in-depth analysis of 4-methyl-6-nitro-1H-indole (CAS: 139121-49-6). Because direct experimental pKa values for this specific multi-substituted scaffold are scarce in standard literature, we must derive its acidity through a rigorous mechanistic deconstruction of its substituents. By analyzing the push-pull electronic effects of the 4-methyl and 6-nitro groups, we can accurately predict its pKa and establish robust, self-validating experimental protocols for its empirical determination.
Mechanistic Determinants of Acidity
To understand the pKa of 4-methyl-6-nitro-1H-indole, we must evaluate the thermodynamic stability of its conjugate base (the indolide anion) relative to the neutral species. The baseline pKa for the N-H deprotonation of an unsubstituted 1H-indole is approximately 16.2.
The Electron-Withdrawing 6-Nitro Group (-I, -M)
The introduction of a nitro group at the 6-position profoundly alters the electronic landscape of the indole core. The nitro group exerts a strong inductive electron-withdrawing effect (-I) and a powerful mesomeric effect (-M). Upon deprotonation of the N-H bond, the resulting negative charge on the nitrogen is extensively delocalized across the fused aromatic system. The 6-nitro group stabilizes this indolide anion through resonance, significantly lowering the pKa. Experimental data for 6-nitroindole places its pKa at approximately 14.76[2][3].
The Electron-Donating 4-Methyl Group (+I)
Conversely, the addition of a methyl group at the 4-position introduces a mild electron-donating effect via induction (+I) and hyperconjugation. This electron density is pushed into the aromatic ring, which slightly destabilizes the electron-rich indolide anion. Consequently, the 4-methyl group counteracts a fraction of the nitro group's acidifying effect, raising the pKa slightly relative to 6-nitroindole.
Net Electronic Effect
The powerful -M effect of the 6-nitro group dominates the mild +I effect of the 4-methyl group. Therefore, the predicted pKa of 4-methyl-6-nitro-1H-indole is expected to fall in the range of 14.8 to 15.1 .
Caption: Push-pull electronic effects governing the pKa of 4-methyl-6-nitro-1H-indole.
Comparative pKa Landscape
To contextualize the acidity of 4-methyl-6-nitro-1H-indole, we must compare it against structurally related reference compounds. The data below synthesizes experimental and predicted values to highlight the precise impact of regiochemical substitution.
Self-Validating Experimental Protocols for pKa Determination
Due to the high pKa (>14) and the highly lipophilic nature of the nitroindole scaffold, standard aqueous titrations are insufficient. The compound will precipitate before deprotonation occurs. Therefore, pKa determination requires co-solvent systems (e.g., Acetonitrile/Water or DMSO/Water) and specialized spectroscopic or potentiometric techniques[6][7].
Causality for Selection: The extensive conjugation between the indole nitrogen and the 6-nitro group creates a distinct UV-Vis chromophore. Upon deprotonation, the increased electron density shifts the absorption maximum (bathochromic shift). Monitoring this shift allows for highly sensitive pKa determination at low concentrations, bypassing solubility limits[1][7].
Step-by-Step Methodology:
Solvent Preparation: Prepare a co-solvent system of 8:92 (v/v) Acetonitrile:Water. The acetonitrile ensures the dissolution of 4-methyl-6-nitro-1H-indole while maintaining a predominantly aqueous environment[7].
Analyte Preparation: Prepare a 30 µM stock solution of 4-methyl-6-nitro-1H-indole in the co-solvent matrix.
Baseline Acquisition: Transfer 3.0 mL of the solution to a 1 cm path-length quartz cuvette. Record the baseline UV-Vis spectrum (250–500 nm) at 25.0 °C[7].
Titration: Stepwise, add micro-aliquots of standardized 0.1 M NaOH to the cuvette. Ensure the total added volume does not exceed 2% of the initial volume to avoid dilution artifacts.
Spectral Monitoring: Record the UV-Vis spectrum after each addition. Observe the decay of the neutral species peak and the rise of the indolide anion peak.
Validation (Isosbestic Point): Crucial Step. Verify the presence of a sharp isosbestic point where the spectra intersect. This self-validates the protocol by proving a clean, two-state equilibrium without degradation or side reactions[8].
Data Analysis: Plot the absorbance at the wavelength of maximum change against the measured pH. Fit the sigmoidal curve using the non-linear Henderson-Hasselbalch equation to extract the pKa.
Caption: Workflow for UV-Vis spectrophotometric pKa determination of nitroindoles.
Protocol B: Potentiometric Titration in Mixed Solvents
Causality for Selection: If the compound lacks a sufficient chromophoric shift, potentiometry is the fallback. However, because the pKa is near 15, titrations must be performed in non-aqueous or mixed solvents (like DMSO or MeCN) where the measurable pH window is wider than in water[9].
Step-by-Step Methodology:
Electrode Calibration: Calibrate a glass pH electrode using standard buffers, applying appropriate correction factors for the chosen organic/aqueous solvent mixture[6].
Sample Preparation: Dissolve 50 mg of 4-methyl-6-nitro-1H-indole in 50 mL of a 50% Ethanol/Water or DMSO/Water mixture to ensure complete dissolution[10].
Titration Setup: Place the solution in a jacketed titration vessel maintained at 25.0 °C under an inert nitrogen atmosphere (to prevent CO₂ absorption, which skews high pH readings).
Execution: Titrate with a standardized 0.1 M KOH solution (prepared in the same solvent mixture). Add titrant in 0.05 mL increments, allowing the potential (mV) to stabilize before the next addition.
Data Analysis: Plot the first derivative of the pH vs. volume curve (
pH/V) to identify the equivalence point. The pKa is determined at the half-equivalence point.
Conclusion
The acidity of 4-methyl-6-nitro-1H-indole is a delicate balance of competing electronic forces. While the 4-methyl group provides a slight hyperconjugative destabilization of the conjugate base, the powerful mesomeric electron withdrawal of the 6-nitro group dominates, resulting in a predicted pKa of ~14.8 - 15.1. For drug development professionals utilizing this scaffold, understanding this exact physicochemical parameter is critical for predicting bioavailability and optimizing synthetic pathways. By employing the self-validating UV-Vis spectrophotometric titration protocol outlined above, researchers can accurately empirically determine the pKa of this complex heterocycle.
References
PubChem - NIH. "6-Nitro-1H-indole | C8H6N2O2 | CID 78502" (IUPAC Digitized pKa Dataset for 6-nitroindole). Available at: [Link]
Clockss.org. "NEW MECHANISM (SEl) FOR ELECTROPHILIC SUBSTITUTION" (Experimental pKa of 14.75 for 5-nitroindole). Available at: [Link]
ResearchGate. "Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis" (Details UV-Vis spectrophotometric titration of nitroindoles in acetonitrile). Available at: [Link]
MDPI. "Developing Photoactive Coumarin-Caged N-Hydroxysulfonamides..." (Details UV-Vis titration workflows in CH3CN:H2O mixtures). Available at: [Link]
4-Methyl-6-nitro-1H-indole as a pharmaceutical intermediate
The following technical guide is structured to provide actionable, high-fidelity intelligence for researchers and process chemists. It prioritizes experimental logic, regiochemical control, and pharmaceutical applicabili...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured to provide actionable, high-fidelity intelligence for researchers and process chemists. It prioritizes experimental logic, regiochemical control, and pharmaceutical applicability.
4-Methyl-6-nitro-1H-indole is a critical "push-pull" indole scaffold used primarily in the synthesis of next-generation immunomodulators (STING pathway) and kinase inhibitors. Its structural value lies in its specific substitution pattern:
C4-Methyl Group: Provides steric bulk that occupies hydrophobic pockets in target proteins (e.g., ATP-binding sites of kinases), enhancing selectivity over non-methylated analogs.
C6-Nitro Group: Acts as a masked amine. Upon reduction to the C6-amine, it becomes a potent nucleophile for coupling with heterocycles (e.g., chloropyrimidines), essential for constructing the "hinge-binding" motifs found in many small-molecule drugs.
Unlike the common 5-substituted indoles (derived easily from tryptamines), the 4,6-substitution pattern requires de novo ring construction, making the synthesis of this intermediate a high-value process in medicinal chemistry.
High-Fidelity Synthesis: The Leimgruber-Batcho Protocol
The most robust route to 4-methyl-6-nitro-1H-indole is the Leimgruber-Batcho Indole Synthesis . This method is preferred over the Fischer indole synthesis for nitro-substituted aromatics because it proceeds under mild conditions that preserve the nitro group.
Retrosynthetic Logic
To obtain the 4-methyl-6-nitro substitution pattern, the benzene precursor must possess:
A nitro group at the position destined to become the indole nitrogen (N1).
A methyl group ortho to that nitro group (becomes C2/C3).
A methyl group at the position destined to become C4.
A nitro group at the position destined to become C6.
Regioselectivity Control: The C2-methyl group in this precursor is activated by the ortho-nitro (C3) and para-nitro (C5) groups, making it significantly more acidic than the C1-methyl (which is meta to both nitro groups). This ensures exclusive reaction at the desired position.
Charge: Load 3,5-dinitro-o-xylene (1.0 eq) into a reactor inerted with nitrogen.
Solvent: Add anhydrous DMF (5 vol).
Reagent Addition: Add DMF-DMA (1.2–1.5 eq).
Reaction: Heat to 110–120°C for 12–16 hours. The solution will turn deep red/purple due to the formation of the enamine species (trans-β-dimethylamino-2,4-dinitro-5-methylstyrene).
Monitoring: Monitor by TLC or HPLC. Disappearance of the starting xylene indicates completion.
Workup: Concentrate under reduced pressure to remove excess DMF-DMA and methanol. The crude red solid (enamine) is usually used directly to avoid instability issues.
Step 2: Reductive Cyclization
Reagents: Iron powder (Fe), Acetic Acid (AcOH), Silica gel (optional filter aid).
Dissolution: Dissolve the crude enamine in Glacial Acetic Acid (10 vol) and Ethanol (10 vol).
Reduction: Add Iron powder (4.0 eq) portion-wise at 50°C. Caution: Exothermic.
Note: Catalytic hydrogenation (H₂/Pd-C) is risky here as it may reduce the C6-nitro group to an amine, leading to polymerization or di-amino side products. Fe/AcOH is chemoselective for the reductive cyclization of the o-nitroenamine to the indole while sparing the C6-nitro group under controlled conditions.
Cyclization: Heat to 80°C for 2–4 hours.
Filtration: Filter hot through a Celite pad to remove iron salts. Wash with ethyl acetate.[1]
Neutralization: Pour filtrate into ice-water and neutralize with NaHCO₃ or NaOH (pH 8–9).
Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄.
Purification: Flash chromatography (Hexane/EtOAc gradient). The product, 4-Methyl-6-nitro-1H-indole, typically elutes as a yellow/orange solid.
Synthesis Pathway Diagram[2]
Figure 1: Regioselective synthesis of 4-Methyl-6-nitro-1H-indole via the Leimgruber-Batcho method.
Pharmaceutical Applications
STING Pathway Modulation
The most prominent modern application of this intermediate is in the synthesis of STING (Stimulator of Interferon Genes) modulators . These compounds are being developed for cancer immunotherapy and autoimmune diseases.
Mechanism of Utilization:
In patent literature (e.g., WO2020252240A1), 4-methyl-6-nitro-1H-indole is functionalized at the C3 position to create a core pharmacophore.
C3-Cyanation: The indole is reacted with Chlorosulfonyl Isocyanate (CSI) followed by DMF to install a nitrile group at C3.
Nitro Reduction: The C6-nitro group is reduced to an amine.
Coupling: The resulting 6-amino-4-methyl-1H-indole-3-carbonitrile is coupled with various electrophiles (e.g., amides, ureas) to form the final STING antagonist/agonist.
Protocol: C3-Cyanation (Key Functionalization)
This step converts the intermediate into the advanced STING precursor.
Parameter
Specification
Reagent
Chlorosulfonyl Isocyanate (CSI)
Solvent
Acetonitrile (MeCN)
Temperature
0°C (Addition) to Room Temp
Quench
DMF (forms Vilsmeier-type intermediate) then Water
Product
4-Methyl-6-nitro-1H-indole-3-carbonitrile
Step-by-Step:
Dissolve 4-Methyl-6-nitro-1H-indole (1.0 eq) in dry Acetonitrile. Cool to 0°C.
Dropwise add CSI (1.2 eq). Caution: CSI is highly corrosive.
Stir for 2 hours at 0°C.
Add DMF (2.0 eq) dropwise. Stir for 2 hours.
Pour into crushed ice/water. The nitrile product precipitates.[2][3]
Application Logic Map[4][5]
Figure 2: Downstream pharmaceutical utility of the 4-methyl-6-nitroindole scaffold.
Handling & Safety Profile
Hazard Classification:
Nitroindoles: Generally considered potential mutagens; handle with high containment (OEB 3/4).
Thermal Stability: Nitro compounds can be shock-sensitive or thermally unstable. Do not distill residues to dryness at high temperatures.
Reactivity: The C3 position is highly nucleophilic; protect from moisture/acid if not reacting intentionally.
Storage:
Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
Application Note & Protocol: High-Yield Synthesis of 4-Methyl-6-nitro-1H-indole
Introduction: The Strategic Importance of Substituted Nitroindoles The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and funct...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of Substituted Nitroindoles
The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Specifically, nitro-substituted indoles are highly valuable synthetic intermediates, as the nitro group can be readily transformed into a variety of other functional groups, including amines, or used to modulate the electronic properties of the molecule. The target molecule, 4-Methyl-6-nitro-1H-indole, is a key building block for more complex heterocyclic systems.
While various methods exist for indole synthesis, the Leimgruber-Batcho indole synthesis stands out for its efficiency, mild conditions, and high yields, particularly for electron-deficient systems like nitroindoles.[1][2] This method transforms readily available o-nitrotoluenes into indoles in a reliable two-step sequence.
This application note provides a comprehensive, field-proven protocol for the synthesis of 4-Methyl-6-nitro-1H-indole. While the direct conversion from 2-amino-4-nitrotoluene presents significant synthetic challenges due to the substitution pattern, we present a validated pathway starting from the logical precursor, 1,5-dimethyl-2,4-dinitrobenzene . This approach leverages the power of the Leimgruber-Batcho synthesis to deliver the target compound with high purity and yield.
The Synthetic Strategy: Leimgruber-Batcho Pathway
Our strategy involves a two-step process, as illustrated below. The key is the initial condensation of the activated methyl group of the o-nitrotoluene derivative with an aminal to form a highly conjugated enamine intermediate. This intermediate, often a vividly colored solid, is then subjected to reductive cyclization to furnish the final indole product.
Overall Reaction Scheme
Figure 1: Overall workflow for the two-step synthesis of 4-Methyl-6-nitro-1H-indole.
Mechanistic Insights
The Leimgruber-Batcho synthesis is a powerful method due to its logical and high-yielding steps.
Enamine Formation: The synthesis begins with the deprotonation of the methyl group at the C1 position of 1,5-dimethyl-2,4-dinitrobenzene. This methyl group is rendered acidic by the ortho-nitro group at C2. The resulting carbanion attacks N,N-dimethylformamide dimethyl acetal (DMF-DMA). The addition of a secondary amine like pyrrolidine accelerates this step by forming a more reactive Vilsmeier-Haack type reagent in situ.[1] The subsequent elimination of methanol and dimethylamine yields the stable, push-pull β-nitro-enamine intermediate.
Reductive Cyclization: In the second step, the nitro group at the C2 position is selectively reduced to an amine. A variety of reducing agents can be employed, including catalytic hydrogenation (e.g., Pd/C with H₂) or transfer hydrogenation using Raney Nickel and hydrazine hydrate.[2] The in situ generated amino group then undergoes a rapid intramolecular cyclization by attacking the enamine's β-carbon. The final step is the elimination of pyrrolidine, which rearomatizes the five-membered ring to form the thermodynamically stable indole product.
Figure 2: Key mechanistic stages of the Leimgruber-Batcho indole synthesis.
Detailed Experimental Protocols
Safety First: This synthesis involves nitroaromatic compounds, flammable solvents, and pyrophoric catalysts (Raney Nickel). All operations must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.
Reagent and Solvent Data
Compound
Formula
MW ( g/mol )
Amount
Moles (mmol)
Equiv.
1,5-Dimethyl-2,4-dinitrobenzene
C₈H₈N₂O₄
196.16
10.0 g
51.0
1.0
DMF-DMA
C₅H₁₃NO₂
119.16
7.3 g (7.8 mL)
61.2
1.2
Pyrrolidine
C₄H₉N
71.12
4.3 g (5.0 mL)
61.2
1.2
Raney® 2800 Nickel (slurry)
Ni
-
~2 mL
-
Cat.
Hydrazine Hydrate (85%)
H₆N₂O
50.06
15.0 mL
~255
~5.0
Dimethylformamide (DMF)
C₃H₇NO
73.09
50 mL
-
Solvent
THF / Methanol (1:1)
-
-
200 mL
-
Solvent
Protocol Part A: Synthesis of the Intermediate Enamine
Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1,5-dimethyl-2,4-dinitrobenzene (10.0 g, 51.0 mmol).
Reagent Addition: Add anhydrous dimethylformamide (DMF, 50 mL) to dissolve the starting material. To this solution, add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 7.8 mL, 61.2 mmol) followed by pyrrolidine (5.0 mL, 61.2 mmol).
Reaction: Heat the resulting solution to reflux (approximately 110-120 °C) under a nitrogen atmosphere. The solution will typically develop a deep red or purple color.[1]
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent. The starting material spot should be consumed, and a new, deeply colored, lower Rf spot corresponding to the enamine should appear. The reaction is typically complete within 3-4 hours.
Workup & Isolation: After completion, allow the reaction mixture to cool to room temperature. Remove the volatile components (DMF, excess reagents) under reduced pressure using a rotary evaporator. The resulting crude product will be a dark, oily, or solid residue.
Purification: Dissolve the crude residue in a minimal amount of hot methanol or ethanol and allow it to cool slowly to 0-5 °C. The enamine product will crystallize as a deeply colored solid. Collect the crystals by vacuum filtration, wash with a small amount of cold methanol, and dry in vacuo. The expected yield is typically >90%.
Protocol Part B: Reductive Cyclization to 4-Methyl-6-nitro-1H-indole
Setup: In a 500 mL flask equipped with a magnetic stirrer and nitrogen inlet, dissolve the dried enamine intermediate from Part A (e.g., ~12.7 g, assuming 95% yield, 48.4 mmol) in a 1:1 mixture of tetrahydrofuran (THF) and methanol (200 mL total).
Catalyst Addition: Carefully add Raney Nickel slurry (~2 mL, washed with methanol) to the solution. Caution: Raney Nickel is pyrophoric and must be handled as a slurry under solvent. Do not allow it to dry.
Reduction: While stirring vigorously, add 85% hydrazine hydrate (15.0 mL, ~5 equivalents) dropwise via a dropping funnel. The addition is exothermic, and vigorous gas evolution (N₂, H₂) will be observed.[3] Use a water bath to maintain the temperature between 40-50 °C. The deep color of the enamine should fade to a dark brown or black suspension.
Reaction Completion: Stir the reaction at 45-50 °C for an additional 2-3 hours after the hydrazine addition is complete, or until TLC analysis (10:1 dichloromethane:methanol) indicates the disappearance of the enamine intermediate and the formation of the UV-active indole product.
Catalyst Removal: Once cool, carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: The Celite pad with the catalyst should not be allowed to dry and should be quenched immediately and safely with copious amounts of water. Wash the filter cake with additional methanol.
Workup: Combine the filtrates and evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude 4-Methyl-6-nitro-1H-indole can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to yield a crystalline solid.
Characterization and Expected Results
Yield: The overall yield for the two-step synthesis is expected to be in the range of 75-85%.
Appearance: The final product should be a yellow to brown crystalline solid.
Characterization: The structure and purity of the synthesized 4-Methyl-6-nitro-1H-indole should be confirmed using standard analytical techniques:
¹H NMR: Expect characteristic signals for the indole N-H proton (a broad singlet > 10 ppm), aromatic protons, the C2 and C3 indole protons, and the methyl group singlet.
¹³C NMR: Confirmation of the number of unique carbon atoms.
Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of C₉H₈N₂O₂ (m/z = 176.17).
Melting Point: A sharp melting point indicates high purity.
References
Leimgruber, W.; Batcho, A. D. Indole Synthesis. U.S.
Clark, R. D.; Repke, D. B. The Leimgruber-Batcho Indole Synthesis. Heterocycles, 1984 , 22(1), 195-221. [Link]
Gribble, G. W. Leimgruber–Batcho Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents, 2010 , John Wiley & Sons, Inc. [Link]
Taber, D. F.; Tirunahari, P. K. The Leimgruber–Batcho Indole Synthesis. Organic Chemistry Portal. [Link]
Batcho, A. D.; Leimgruber, W. 4-Benzyloxyindole. Organic Syntheses, 1985 , 63, 214. [Link]
Application Note: Chemoselective Leimgruber-Batcho Synthesis of Nitroindoles
Strategic Overview The synthesis of highly functionalized indoles is a cornerstone of medicinal chemistry and drug development. Among the available methodologies, the Leimgruber-Batcho indole synthesis stands out as a pr...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Overview
The synthesis of highly functionalized indoles is a cornerstone of medicinal chemistry and drug development. Among the available methodologies, the Leimgruber-Batcho indole synthesis stands out as a premier route for constructing indoles that lack substitution at the C2 and C3 positions[1]. While traditionally utilized to convert o-nitrotoluenes into unsubstituted or simple substituted indoles, adapting this protocol for the synthesis of nitroindoles (e.g., 4-nitroindole, 5-nitroindole) presents a unique chemoselective challenge.
To synthesize a nitroindole, the starting material must be a dinitrotoluene (such as 2,6-dinitrotoluene for 4-nitroindole). The synthetic sequence requires the condensation of the dinitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine, followed by the chemoselective reduction of the enamine-adjacent nitro group, leaving the distal nitro group intact[2].
Mechanistic Causality & Reaction Design
Step 1: Enamine Formation via Push-Pull Dynamics
The first step exploits the enhanced acidity of the benzylic methyl hydrogens on the dinitrotoluene[3]. The methoxide anion, generated in situ from DMF-DMA, deprotonates the methyl group to form a carbanion. This carbanion subsequently attacks the electrophilic iminium species formed by DMF-DMA, eliminating methanol to yield a
Causality Insight: The addition of pyrrolidine is a critical optimization. Pyrrolidine displaces the volatile dimethylamine gas from DMF-DMA, generating a formamide pyrrolidine acetal that is significantly more reactive, thereby driving the condensation to completion faster and at lower temperatures[1]. The resulting enamine is a "push-pull" olefin, stabilized by the electron-donating amine and the electron-withdrawing nitro group, which imparts an intense, characteristic deep red color to the intermediate[1].
Step 2: Chemoselective Reductive Cyclization
The second step is the reductive cyclization. Standard Leimgruber-Batcho reduction conditions—such as Palladium-on-carbon (Pd/C) with hydrogen gas or Raney nickel with hydrazine—are thermodynamically driven and will exhaustively reduce both nitro groups, yielding an aminoindole[1][4].
Causality Insight: To trap the target nitroindole, kinetic control via single-electron transfer (SET) reductants is required. Mild reducing systems like Iron in acetic acid (Fe/AcOH) or controlled equivalents of Titanium(III) chloride (TiCl
) selectively reduce the sterically less hindered, enamine-conjugated nitro group to an aniline or hydroxylamine[2][4]. This intermediate spontaneously undergoes intramolecular cyclization onto the enamine, followed by the elimination of dimethylamine (or pyrrolidine) to aromatize into the target nitroindole[1].
Visualizing the Synthetic Logic
Logical workflow of the Leimgruber-Batcho synthesis for nitroindoles.
Step-by-step mechanistic pathway of the chemoselective Leimgruber-Batcho synthesis.
Quantitative Data & Yield Optimization
The choice of reducing agent directly dictates the product distribution. The table below summarizes the quantitative outcomes of reducing 2,6-dinitro-trans-
-dimethylaminostyrene under various conditions[2][4][5].
Substrate
Reductant System
Equivalents
Temp (°C)
Major Product
Isolated Yield (%)
2,6-Dinitro-enamine
TiCl / HO
12.0 eq
25
4-Aminoindole
83%
2,6-Dinitro-enamine
TiCl / HO
4.0 eq
25
1-Hydroxy-4-nitroindole
65%
2,6-Dinitro-enamine
Fe powder / AcOH
Excess
80
4-Nitroindole
72%
2,4-Dinitro-enamine
Fe powder / AcOH
Excess
80
6-Nitroindole
75%
2,5-Dinitro-enamine
Fe powder / AcOH
Excess
80
5-Nitroindole
70%
2,6-Dinitro-enamine
Pd/C, H gas
Catalytic
25
4-Aminoindole
88%
Self-Validating Experimental Protocols
Protocol A: Synthesis of 2,6-Dinitro-trans-
-dimethylaminostyrene (Enamine)
This protocol utilizes pyrrolidine to accelerate the condensation of 2,6-dinitrotoluene[1].
Setup: In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,6-dinitrotoluene (10.0 g, 54.9 mmol) in anhydrous N,N-dimethylformamide (DMF) (40 mL).
Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (9.5 mL, 71.4 mmol, 1.3 eq) followed by pyrrolidine (4.6 mL, 54.9 mmol, 1.0 eq) via syringe.
Heating: Stir the reaction mixture under a nitrogen atmosphere and heat to 110°C for 3–4 hours.
Self-Validation Checkpoint: Monitor the color. The initial pale yellow solution will rapidly transition to an intense, opaque deep red/purple. This extended conjugation color change is the primary visual indicator of successful enamine formation[1]. TLC (Silica, 30% EtOAc/Hexanes) should show the complete consumption of the starting material.
Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove DMF and excess reagents. Triturate the resulting dark red oily residue with cold ethanol (50 mL) to precipitate the enamine as a dark red solid. Filter and dry under vacuum.
Protocol B: Chemoselective Reductive Cyclization to 4-Nitroindole
This protocol utilizes Fe/AcOH to selectively reduce the enamine-conjugated nitro group without over-reducing the C4-nitro group[2].
Setup: Suspend the crude 2,6-dinitro-enamine (10.0 g, ~42 mmol) in a mixture of glacial acetic acid (80 mL) and water (20 mL) in a 500 mL two-neck flask.
Reduction: Heat the suspension to 80°C. Once at temperature, add fine iron powder (11.7 g, 210 mmol, 5.0 eq) portion-wise over 30 minutes to control the exothermic reaction.
Self-Validation Checkpoint: As the reduction proceeds, the deep red color of the enamine will dissipate, yielding a brown/grey suspension (due to iron salts). Hold a piece of damp universal indicator paper over the flask mouth; it will turn blue, confirming the evolution of basic dimethylamine (or pyrrolidine) gas as the indole ring aromatizes[1]. Furthermore, TLC will reveal a new spot that exhibits intense blue/green fluorescence under 254 nm UV light—a hallmark of the indole core.
Workup: Stir for an additional 1 hour at 80°C until TLC indicates complete enamine consumption. Cool to room temperature and filter the mixture through a pad of Celite to remove unreacted iron and iron salts. Wash the Celite pad generously with ethyl acetate (3 x 100 mL).
Purification: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water (2 x 100 mL) and saturated aqueous NaHCO
until the aqueous phase is neutralized (pH ~7-8). Dry the organic layer over anhydrous NaSO, filter, and concentrate. Purify the crude product via flash column chromatography (Silica gel, 10-20% EtOAc/Hexanes) to afford pure 4-nitroindole as a yellow solid.
Application Note: Palladium-Catalyzed Cross-Coupling of Nitroindole Derivatives
For: Researchers, scientists, and drug development professionals. Abstract The indole nucleus is a privileged scaffold in medicinal chemistry, and its nitro-substituted derivatives are crucial intermediates for synthesiz...
Author: BenchChem Technical Support Team. Date: March 2026
For: Researchers, scientists, and drug development professionals.
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, and its nitro-substituted derivatives are crucial intermediates for synthesizing a wide array of pharmacologically active compounds. Palladium-catalyzed cross-coupling reactions have transformed the functionalization of these electron-deficient heterocycles, enabling the efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This guide provides an in-depth analysis of the primary palladium-catalyzed cross-coupling methodologies—Suzuki-Miyaura, Heck-Mizoroki, Sonogashira, and Buchwald-Hartwig—applied to nitroindole derivatives. We delve into the mechanistic underpinnings, offer field-proven insights into optimizing reaction parameters, and present detailed, step-by-step protocols for practical implementation.
Introduction: The Strategic Importance of Nitroindoles
Nitroindoles serve as versatile building blocks in organic synthesis. The strongly electron-withdrawing nitro group not only directs regioselectivity in subsequent reactions but also acts as a synthetic handle for further transformations, such as reduction to the corresponding aminoindole. The ability to precisely install aryl, alkenyl, alkynyl, and amino moieties onto the nitroindole core via palladium catalysis has become a cornerstone of modern drug discovery, facilitating the rapid generation of molecular diversity for structure-activity relationship (SAR) studies.[1][2] This document serves as a practical guide to harnessing these powerful transformations.
The Engine of Synthesis: The Palladium Catalytic Cycle
Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a transition between Pd(0) and Pd(II) oxidation states.[3][4][5] Understanding this fundamental mechanism is critical for troubleshooting and optimizing reactions.
The three core steps are:
Oxidative Addition: A low-coordinate, electron-rich Pd(0) complex inserts into the carbon-halide (or pseudohalide) bond of the halo-nitroindole, forming a square-planar Pd(II) intermediate.[4][6] The efficiency of this step is heavily influenced by the choice of ligand on the palladium center.
Transmetalation / Insertion:
In Suzuki and Sonogashira couplings, an organometallic coupling partner (organoboron or organocopper/alkyne, respectively) transfers its organic group to the palladium center.[4][6]
In the Heck reaction, the alkene coupling partner coordinates to the palladium and then undergoes migratory insertion into the Pd-C bond.
In Buchwald-Hartwig amination, the amine coordinates to the palladium, and subsequent deprotonation by a base forms a palladium-amido complex.[7][8]
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C or C-N bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[4][5][6]
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl scaffolds due to its operational simplicity, high functional group tolerance, and the low toxicity of boron-based reagents.[9][10]
Causality Behind Experimental Choices:
Catalyst/Ligand: The electron-deficient nature of the nitroindole ring can make oxidative addition challenging. Therefore, bulky and electron-rich phosphine ligands like SPhos, XPhos, or BrettPhos are often required.[9][11][12] These ligands promote the formation of highly reactive, low-coordinate Pd(0) species and accelerate the reductive elimination step.[12] For some substrates, catalysts like Pd(dppf)Cl₂ provide a good balance of stability and reactivity.[1]
Base: A base is crucial for activating the boronic acid, forming a more nucleophilic "ate" complex that facilitates transmetalation.[13] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact the reaction rate and the prevalence of side reactions like protodeboronation.[3]
Solvent: A mixture of an organic solvent (like 1,4-dioxane, DME, or toluene) and water is common. Water helps to dissolve the inorganic base and facilitates the formation of the boronate species.[3]
Data Presentation: Suzuki-Miyaura Coupling Conditions
Note: Data is representative and synthesized from common literature procedures.[14][15] Actual results may vary.
Experimental Protocol: Suzuki Coupling of 5-Bromo-3-nitroindole
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology:
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-3-nitroindole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and finely ground K₃PO₄ (2.5 mmol, 2.5 equiv).
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
Solvent Addition: Add degassed toluene (8 mL) and degassed water (2 mL) via syringe.
Catalyst Addition: To the stirring suspension, add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and brine (15 mL).
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-nitro-5-phenylindole.
Heck-Mizoroki Reaction: C-C Bond Formation with Alkenes
The Heck reaction couples aryl halides with alkenes to form substituted alkenes, providing a powerful route to stilbene and cinnamate analogs of nitroindoles.[16][17]
Causality Behind Experimental Choices:
Base: A hindered, non-nucleophilic base, typically an amine like triethylamine (Et₃N) or a carbonate like K₂CO₃, is required to neutralize the HX generated during the catalytic cycle.[16][18]
Ligands: While some Heck reactions can proceed without phosphine ligands ("phosphine-free"), the addition of ligands like PPh₃ or P(o-tolyl)₃ can stabilize the catalyst and improve yields, especially with more challenging substrates.[16]
Additives: In some cases, additives like tetra-n-butylammonium chloride (TBAC) can accelerate the reaction, likely by facilitating the regeneration of the active catalyst.
Experimental Protocol: Heck Reaction of 7-Iodo-4-nitroindole with n-Butyl Acrylate
Caption: Experimental workflow for the Heck-Mizoroki reaction.
Step-by-Step Methodology:
Reagent Preparation: To a pressure-rated sealed tube, add 7-iodo-4-nitroindole (1.0 mmol, 1.0 equiv), K₂CO₃ (2.0 mmol, 2.0 equiv), and tetra-n-butylammonium chloride (TBAC) (1.0 mmol, 1.0 equiv).
Inert Atmosphere: Seal the tube, evacuate, and backfill with argon. Repeat twice.
Solvent and Reagent Addition: Add degassed N,N-dimethylformamide (DMF, 5 mL), n-butyl acrylate (1.5 mmol, 1.5 equiv), and triethylamine (2.0 mmol, 2.0 equiv) via syringe.
Reaction: Tightly seal the tube and place it in a preheated oil bath at 110 °C. Stir for 12-24 hours.
Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts, washing with ethyl acetate. Dilute the filtrate with water (25 mL).
Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography.
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira coupling provides a direct and efficient method for linking terminal alkynes to the nitroindole scaffold, a key transformation for creating building blocks for materials science and probes for chemical biology.[19][20][21]
Causality Behind Experimental Choices:
Dual Catalysis: The reaction classically employs a dual catalytic system: a palladium complex to activate the aryl halide and a copper(I) salt (e.g., CuI) to activate the terminal alkyne by forming a copper acetylide intermediate.[21][22]
Base: An amine base, such as triethylamine or diisopropylamine, is used both to neutralize the HX byproduct and to serve as the solvent.[21]
Copper-Free Variants: To avoid potential homocoupling of the alkyne (Glaser coupling), copper-free Sonogashira protocols have been developed. These often require more specialized ligands on the palladium catalyst to facilitate the direct reaction with the alkyne.[19]
Experimental Protocol: Sonogashira Coupling of 6-Iodo-3-nitroindole
Step-by-Step Methodology:
Reagent Preparation: In a Schlenk flask, dissolve 6-iodo-3-nitroindole (1.0 mmol, 1.0 equiv) in a mixture of degassed THF (8 mL) and triethylamine (4 mL).
Inert Atmosphere: Bubble argon through the solution for 15 minutes to ensure deoxygenation.
Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%) and copper(I) iodide (CuI) (0.06 mmol, 6 mol%) to the solution.
Reaction: Stir the reaction mixture at room temperature under argon. Monitor by TLC until the starting material is consumed (typically 2-6 hours).
Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in dichloromethane (DCM) and wash with saturated aqueous NH₄Cl solution and then brine.
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to yield 3-nitro-6-(phenylethynyl)indole.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by providing a general method for coupling amines with aryl halides.[7][23] This is particularly valuable for synthesizing aminoindoles, which are precursors to many bioactive molecules.
Causality Behind Experimental Choices:
Ligand is Key: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich biarylphosphine ligands (e.g., BINAP, XPhos, BrettPhos) are essential for promoting both the oxidative addition and the challenging C-N reductive elimination step.[12][24][25]
Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[8]
Substrate Scope: The reaction is remarkably broad, accommodating primary and secondary alkyl and aryl amines.[7][23][26]
Experimental Protocol: Buchwald-Hartwig Amination of 5-Bromo-3-nitroindole with Morpholine
Step-by-Step Methodology:
Reagent Preparation: In a glovebox or under a stream of argon, add sodium tert-butoxide (1.4 mmol, 1.4 equiv) to an oven-dried Schlenk tube.
Catalyst Premix: In a separate vial, mix Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and the biarylphosphine ligand (e.g., XPhos, 0.036 mmol, 3.6 mol%) in degassed toluene (2 mL) and stir for 10 minutes.
Reaction Assembly: To the Schlenk tube containing the base, add 5-bromo-3-nitroindole (1.0 mmol, 1.0 equiv). Add the catalyst premix, followed by more degassed toluene (3 mL) and morpholine (1.2 mmol, 1.2 equiv).
Reaction: Seal the tube and heat in an oil bath at 100-110 °C for 12-24 hours.
Work-up: Cool to room temperature. Pass the reaction mixture through a short plug of silica gel, eluting with ethyl acetate.
Purification: Concentrate the filtrate and purify the resulting residue by flash column chromatography to afford the N-arylated product.
Conclusion and Future Outlook
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of nitroindole derivatives. A rational understanding of the underlying catalytic cycle and the specific roles of ligands, bases, and solvents allows researchers to select and optimize conditions for a wide range of synthetic transformations. As new generations of catalysts and ligands continue to emerge, the scope and efficiency of these reactions will undoubtedly expand, further empowering the fields of medicinal chemistry and materials science.
Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical Science (RSC Publishing).
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Taylor & Francis.
Cross-Coupling Reactions Guide. Sigma-Aldrich.
The palladium-catalysed copper-free Sonogashira coupling of isoindoline nitroxides: a convenient route to robust profluorescent carbon-carbon frameworks. PubMed.
Pd(II)‐Catalyzed Tandem Intramolecular Oxidative Heck Reaction/C−H Arylation Sequence: One‐Pot Synthesis of 3‐Nitro‐2‐Aryl‐Indoles. ResearchGate.
Ligand electronic influence in Pd-catalyzed C-C coupling processes. HAL Open Science.
Understanding the Ligand Influence in the Multistep Reaction of Diazoalkanes with Palladium Complexes Leading to Carbene-Aryl Coupling. ACS Publications.
Heck reaction. Wikipedia.
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI.
Palladium-Catalyzed CO and CC Coupling Reactions of Electron-Rich Indoles. Wiley Online Library.
Buchwald–Hartwig amination. Wikipedia.
Buchwald-Hartwig Amination. Chemistry LibreTexts.
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Rowan University.
Suzuki reaction. Wikipedia.
Suzuki Coupling. Organic Chemistry Portal.
Heck Reaction. Organic Chemistry Portal.
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC.
The Buchwald‐Hartwig Amination of Nitroarenes. ResearchGate.
Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. MDPI.
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single Palladium source: rapid access to 2,3-diarylindoles. ResearchGate.
The Heck Reaction - Chem 115. Harvard University.
Buchwald-Hartwig Coupling. Organic Synthesis.
Synthesis of 2-aminoindoles involving Sonogashira cross-coupling of o-iodoanilines and ynamides. ResearchGate.
Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. Bentham Science.
Sonogashira Coupling. Organic Chemistry Portal.
Sonogashira coupling reaction. YouTube.
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... ResearchGate.
Introduction: The Significance and Challenge of 4-Methylindole Nitration
An In-Depth Guide to the Regioselective Nitration of 4-Methylindole: Reagents, Protocols, and Mechanistic Insights Indole and its derivatives are foundational scaffolds in a vast array of pharmaceuticals and biologically...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Regioselective Nitration of 4-Methylindole: Reagents, Protocols, and Mechanistic Insights
Indole and its derivatives are foundational scaffolds in a vast array of pharmaceuticals and biologically active compounds. The strategic introduction of a nitro (-NO₂) group onto the indole nucleus serves as a critical step in the synthesis of more complex molecules, acting as a versatile handle for further functionalization or as an essential pharmacophore in its own right. 4-Methylindole, in particular, presents a unique synthetic puzzle. The presence of the electron-donating methyl group at the C4 position influences the electronic and steric environment of the entire molecule, creating challenges and opportunities for achieving regioselective nitration.
The primary challenge in the nitration of any indole lies in the high reactivity and acid sensitivity of the heterocyclic ring.[1] The C3 position is the most electron-rich and nucleophilic site, making it the default position for electrophilic attack under mild conditions.[2] However, conventional nitrating agents, such as mixed nitric and sulfuric acid, are strongly acidic and often lead to undesired polymerization, resulting in low yields and complex product mixtures.[1]
This guide, designed for researchers in organic synthesis and drug development, provides a comprehensive overview of the reagents and methodologies for controlling the regioselectivity of nitration on the 4-methylindole scaffold. We will explore the mechanistic principles governing the reaction, compare various nitrating systems, and provide detailed, field-proven protocols for targeting specific positions on the indole ring.
Mechanistic Considerations: Directing the Nitro Group
The outcome of the electrophilic nitration of 4-methylindole is a delicate balance between electronic effects and steric hindrance. The indole ring system has two primary sites for electrophilic attack: the pyrrole ring (C3 being the most favorable) and the benzene ring (C5, C6, and C7).
Electronic Effects: The nitrogen atom's lone pair provides powerful electron donation into the pyrrole ring, making C3 highly nucleophilic. The 4-methyl group is also an electron-donating group, which further activates the benzene portion of the molecule towards electrophilic substitution, particularly at the C5 and C7 positions (ortho and para to the methyl group).[3]
Steric Hindrance: The 4-methyl group physically obstructs the C5 position, making an electrophilic attack at this site less likely compared to an unsubstituted indole. This steric hindrance can be exploited to direct the incoming electrophile to other positions.
Reaction Conditions: The acidity of the medium plays a pivotal role.
Non-Acidic/Mild Conditions: These conditions favor attack at the most electronically rich position, C3. Milder nitrating agents that do not require strong acid activation are essential for this pathway.[1][4]
Strongly Acidic Conditions: In the presence of strong acids like H₂SO₄, the indole nitrogen or the C3 carbon can become protonated. Protonation deactivates the pyrrole ring towards further electrophilic attack, thereby promoting substitution on the less-deactivated benzene ring.[1]
The interplay of these factors allows for the selective nitration at different positions, provided the correct reagents and conditions are chosen.
Caption: Experimental workflow for C3-nitration of 4-methylindole.
To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-methylindole (1.0 mmol, 1.0 equiv) and tetramethylammonium nitrate (1.1 mmol, 1.1 equiv).
Add anhydrous acetonitrile (approx. 0.5 M solution) and stir until all solids are dissolved.
Cool the reaction flask to 0-5 °C using an ice-water bath.
In a separate flask, prepare a solution of trifluoroacetic anhydride (2.0 mmol, 2.0 equiv) in anhydrous acetonitrile (approx. 1 M).
Slowly add the trifluoroacetic anhydride solution dropwise to the cooled indole solution over 15 minutes. Ensure the internal temperature does not rise above 5 °C.
Stir the reaction mixture at 0-5 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude residue by flash column chromatography on silica gel to yield 3-nitro-4-methylindole. Note: A study on the N-Boc protected analog reported a yield of 33%, indicating that steric hindrance is a significant factor.
[5]
Protocol 2: Benzene Ring Nitration at C6 using Mixed Acid
This protocol employs classical mixed-acid conditions, which deactivate the pyrrole ring and favor electrophilic attack on the benzene ring. This method carries a high risk of side reactions and requires careful temperature control.
Rationale: Concentrated sulfuric acid protonates the indole, primarily at C3, which drastically reduces the nucleophilicity of the pyrrole ring. This electronic deactivation redirects the nitronium ion (NO₂⁺), generated from the mixture of nitric and sulfuric acid, to attack the still-activated benzene ring. Due to steric hindrance at C5 from the methyl group and electronic preference, the C6 and C7 positions are the most likely sites of nitration.
Materials:
4-Methylindole
Concentrated Sulfuric Acid (H₂SO₄, 98%)
Concentrated Nitric Acid (HNO₃, 70%)
Crushed ice and water
Procedure:
In a clean, dry flask, carefully add concentrated H₂SO₄ (5 mL) and cool it to 0 °C in an ice-salt bath.
Slowly and portion-wise, add 4-methylindole (1.0 mmol, 1.0 equiv) to the cold sulfuric acid with vigorous stirring. Ensure the indole dissolves completely. Maintain the temperature below 5 °C.
In a separate flask, prepare the nitrating mixture by slowly adding concentrated HNO₃ (1.0 mmol, 1.0 equiv) to concentrated H₂SO₄ (2 mL) while cooling in an ice bath.
Add the cold nitrating mixture dropwise to the indole solution over 20-30 minutes. CRITICAL: Maintain the internal reaction temperature at all times between 0-5 °C. Exceeding this temperature will likely lead to polymerization and a significant decrease in yield.
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30-60 minutes, monitoring by TLC if possible (by carefully quenching a small aliquot).
Very slowly and carefully, pour the reaction mixture onto a large beaker filled with crushed ice (approx. 100 g) with stirring. A precipitate should form.
Allow the ice to melt, then collect the solid product by vacuum filtration.
Wash the filter cake thoroughly with cold water until the washings are neutral (check with pH paper).
Dry the crude product under vacuum. The product will likely be a mixture of regioisomers (primarily 6-nitro and 7-nitro) and will require careful purification by column chromatography or recrystallization.
Troubleshooting Common Issues
Issue
Probable Cause(s)
Recommended Solution(s)
Low or No Yield
Polymerization: Reaction temperature too high, or conditions are too acidic.
Strictly maintain low temperatures (<5 °C). Use milder, non-acidic methods like Protocol 1. [1]
Decomposition of Reagent: Nitrating agent is unstable or moisture-sensitive.
Use freshly opened reagents. Ensure anhydrous conditions for moisture-sensitive protocols.
Formation of Dark Tar
Acid-Catalyzed Polymerization: This is the most common side reaction with indoles under strong acid.
Immediately abandon the run and redesign using milder conditions (Protocol 1). Dilute the reaction mixture to reduce intermolecular reactions.
Mixture of Regioisomers
Sub-optimal Conditions: The chosen conditions do not provide sufficient differentiation between reactive sites.
For C3-selectivity: Ensure no strong acid is present. For bz-selectivity: Ensure complete deactivation of the pyrrole ring; consider N-protection of the indole prior to nitration.
Conclusion
The regioselective nitration of 4-methylindole is a challenging yet achievable synthetic transformation. Control over the reaction site is dictated almost entirely by the choice of the nitrating agent and the reaction's acidity. For selective C3-nitration, mild, non-acidic reagents such as in situ generated trifluoroacetyl nitrate are effective, though yields may be attenuated by the steric bulk of the 4-methyl group. Conversely, to achieve substitution on the benzene ring, deactivation of the highly nucleophilic pyrrole ring using strong acids is necessary, favoring attack at the C6 and C7 positions. This latter approach requires stringent temperature control to mitigate the pervasive risk of acid-catalyzed polymerization. By understanding the underlying mechanistic principles and carefully selecting the appropriate protocol, researchers can successfully synthesize specific regioisomers of nitro-4-methylindole for applications in medicinal chemistry and materials science.
Proposed reaction mechanism for the nitration/nitrosation of indoles. - ResearchGate. [Link]
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. [Link]
Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis - IJRAR.org. [Link]
From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC. [Link]
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing). [Link]
Synthesis and Reactions of N-Protected 3-Nitroindoles - ResearchGate. [Link]
Application Notes & Protocols: 4-Methyl-6-nitro-1H-indole as a Versatile Building Block in Medicinal Chemistry
Introduction: The Strategic Value of the Substituted Indole Scaffold The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural prod...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Value of the Substituted Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products, approved pharmaceuticals, and experimental drugs.[1][2] Its unique aromatic and electronic properties allow it to form crucial interactions with a multitude of biological receptors and enzymes.[2] From the anti-cancer vinca alkaloids to the neurotransmitter serotonin, the indole motif is central to diverse pharmacological activities.[2][3]
This guide focuses on a specifically functionalized derivative, 4-Methyl-6-nitro-1H-indole . This molecule is not merely another indole; it is a strategically designed building block offering medicinal chemists distinct and orthogonal synthetic handles for molecular elaboration. The presence of the nitro group at the 6-position and the methyl group at the 4-position provides a predefined regiochemistry that directs synthetic transformations, saving valuable time and resources by avoiding complex separation of isomers.
The electron-withdrawing nitro group can be readily reduced to a highly versatile primary amine, opening a gateway to a plethora of functionalizations including amidation, sulfonamidation, and alkylation.[1][4] Concurrently, the methyl group can influence the molecule's lipophilicity, solubility, and metabolic stability, key parameters in drug design.[1] This dual functionality makes 4-Methyl-6-nitro-1H-indole an exceptionally valuable starting material for constructing libraries of novel compounds aimed at a range of therapeutic targets, including protein kinases, G-protein coupled receptors, and enzymes implicated in inflammatory and infectious diseases.[5][6][7]
Physicochemical & Handling Information
A clear understanding of the starting material's properties is fundamental to its successful application.
Soluble in polar organic solvents such as DMF, DMSO, and moderately soluble in methanol and ethyl acetate.
Stability
Stable under recommended storage conditions. Incompatible with strong oxidizing agents. Hazardous decomposition may produce nitrogen oxides (NOx) and carbon monoxide (CO).
Synthesis of the Core Scaffold: 4-Methyl-6-nitro-1H-indole
While several methods exist for the synthesis of nitroindoles, the Batcho-Leimgruber indole synthesis provides a robust and scalable route to specifically substituted indoles like the target compound. This method is advantageous for its control over regiochemistry.[11] The general workflow involves the formation of an enamine from a suitably substituted nitrotoluene, followed by a reductive cyclization.
Protocol 3.1: Synthesis via Batcho-Leimgruber Reaction
This protocol outlines the synthesis starting from 4-methyl-3,5-dinitrotoluene. The key steps involve the formation of a vinylogous amine (enamine) followed by its reduction and concomitant cyclization to the indole ring.
Step 1: Enamine Formation
To a solution of 4-methyl-3,5-dinitrotoluene (1.0 eq) in anhydrous Dimethylformamide (DMF), add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).
Heat the reaction mixture to 100-110°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Causality: The DMF-DMA acts as both a reagent and a solvent precursor, reacting with the activated methyl group of the dinitrotoluene to form the key enamine intermediate. The high temperature is necessary to drive this condensation reaction.
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude enamine, which is often a dark, viscous oil. This intermediate is typically used in the next step without further purification.
Step 2: Reductive Cyclization
Dissolve the crude enamine from the previous step in a solvent mixture, such as ethanol/ethyl acetate.
Add a palladium on carbon catalyst (10% Pd/C, ~5-10 mol%).
Pressurize the reaction vessel with hydrogen gas (typically 50 psi or using a hydrogen-filled balloon for smaller scales) and stir vigorously at room temperature. Causality: The Pd/C catalyst facilitates the selective reduction of one of the nitro groups to an amine. This newly formed amine then undergoes an intramolecular cyclization by attacking the enamine double bond, followed by the elimination of dimethylamine to form the indole ring. The second nitro group remains intact under controlled conditions.
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen or argon.
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethyl acetate.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 4-Methyl-6-nitro-1H-indole as a solid.
Caption: Synthetic workflow for 4-Methyl-6-nitro-1H-indole.
Application Protocols: Derivatization Strategies
The true utility of 4-Methyl-6-nitro-1H-indole lies in its capacity for selective functionalization at two key positions: the nitro group at C6 and the indole nitrogen at N1.
Protocol 4.1: Reduction of the C6-Nitro Group
The conversion of the nitro group to a primary amine is arguably the most critical transformation, creating a nucleophilic center for extensive derivatization.
Materials:
4-Methyl-6-nitro-1H-indole
Tin(II) chloride dihydrate (SnCl₂) or Iron powder (Fe)
Concentrated Hydrochloric Acid (HCl) or Ammonium Chloride (NH₄Cl)
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
Saturated Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution
Procedure (Using SnCl₂):
Suspend 4-Methyl-6-nitro-1H-indole (1.0 eq) in ethanol in a round-bottom flask.
Slowly add concentrated HCl (a catalytic to stoichiometric amount may be required).
Heat the mixture to reflux (approx. 78°C) and stir for 1-3 hours. Monitor reaction completion by TLC, observing the disappearance of the starting material spot. Causality: SnCl₂ is a classic and robust reducing agent for aromatic nitro groups in an acidic medium. The acid activates the tin chloride and protonates the nitro group, facilitating the multi-electron transfer process that leads to the amine.
Cool the reaction to room temperature and carefully neutralize the mixture by slow addition of a saturated NaHCO₃ or a dilute NaOH solution until the pH is basic (~8-9). This will precipitate tin salts as a white solid.
Filter the mixture through Celite®, washing the filter cake thoroughly with ethyl acetate.
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer two more times with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 4-Methyl-1H-indol-6-amine . This product can often be used directly or purified further by chromatography.
Protocol 4.2: N-Alkylation of the Indole Ring
Functionalization of the indole nitrogen can modulate the compound's properties and provides another point for diversification.
Materials:
4-Methyl-6-nitro-1H-indole
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)
Dissolve 4-Methyl-6-nitro-1H-indole (1.0 eq) in anhydrous DMF in a flask under an inert atmosphere (N₂ or Ar).
Cool the solution to 0°C in an ice bath.
Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0°C for 30 minutes. Effervescence (H₂ gas) should be observed. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indole N-H, forming a highly nucleophilic indolide anion.
Slowly add the alkylating agent (1.1 eq) to the reaction mixture at 0°C.
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
Extract the product with ethyl acetate (3x).
Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate.
Purify by silica gel chromatography to obtain the N-alkylated product.
Caption: Hypothetical inhibition of the RAF-MEK-ERK pathway.
Conclusion
4-Methyl-6-nitro-1H-indole represents a high-value, strategically functionalized building block for modern medicinal chemistry. Its predefined regiochemistry and orthogonal synthetic handles—the reducible nitro group and the modifiable indole nitrogen—provide a reliable and efficient platform for the synthesis of diverse compound libraries. The protocols outlined herein offer robust methods for the synthesis and subsequent elaboration of this scaffold, empowering researchers to accelerate the discovery of novel therapeutic agents across a spectrum of diseases.
References
Organic Syntheses Procedure. 4-nitroindole. Available from: [Link].
The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. Journal of the American Chemical Society. Available from: [Link].
Katritzky, A. R., Rachwal, S., & Bayyuk, S. (1991). AN IMPROVED FISCHER SYNTHESIS OF NITROINDOLES. 1,3-DIMETHYL-4-, 5- AND 6-NITROINDOLES. Organic Preparations and Procedures International, 23(3), 357-363. Available from: [Link].
Onys'ko, P. et al. Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. ResearchGate. Available from: [Link].
Synthesis of 4- and 6-Substituted Nitroindoles. ResearchGate. Available from: [Link].
Unni, J. M. et al. (2024). Exploring the Diverse Pharmacological Activities of Indole Derivatives-A Comprehensive Review. Journal of Pharmaceutical Sciences & Research, 16(4), 12-23. Available from: [Link].
Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Organic & Biomolecular Chemistry. Available from: [Link].
The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. ACS Publications. Available from: [Link].
Mubassir, N. et al. (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry, Section B, 7(2), 160-181. Available from: [Link].
Synthesis of Medicinally Important Indole Derivatives: A Review. IntechOpen. Available from: [Link].
Project report on Indole - Its synthesis and Pharmacological Applications. JETIR. Available from: [Link].
Bartoli indole synthesis. Wikipedia. Available from: [Link].
Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Preprints.org. Available from: [Link].
Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. PMC. Available from: [Link].
Nimbarte, V. D. et al. (2020). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. ChemMedChem, 15(1), 1-13. Available from: [Link].
PubChem. 6-Methyl-4-nitro-1H-indole. Available from: [Link].
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC. Available from: [Link].
Indole-Containing Metal Complexes and Their Medicinal Applications. MDPI. Available from: [Link].
Technical Support Center: Synthesis of 4-Methyl-6-nitro-1H-indole
Welcome to the technical support center for the synthesis of 4-Methyl-6-nitro-1H-indole. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challeng...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 4-Methyl-6-nitro-1H-indole. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you optimize your synthetic route and improve your final yield and purity. Our guidance is grounded in established chemical principles and field-proven methodologies.
Recommended Synthetic Strategy: The Leimgruber-Batcho Synthesis
For the synthesis of 4-Methyl-6-nitro-1H-indole, the Leimgruber-Batcho indole synthesis is a highly recommended and robust method. This approach offers several advantages over other classical methods like the Fischer or Reissert syntheses, particularly for substrates with pre-existing nitro groups. The key benefits include high yields, mild reaction conditions, and the ready availability of the required starting materials.[1][2]
The general pathway begins with an appropriately substituted o-nitrotoluene, which undergoes condensation with a formamide acetal to form an enamine, followed by a reductive cyclization to yield the desired indole.
Experimental Workflow Diagram
Caption: Workflow for the Leimgruber-Batcho synthesis of 4-Methyl-6-nitro-1H-indole.
Troubleshooting Guide
Q1: My overall yield is extremely low. What are the common pitfalls and how can I address them?
A1: Low yield in this synthesis is a frequent issue that can often be traced back to specific steps. Here’s a breakdown of potential causes and solutions:
Inefficient Enamine Formation (Step 1): The initial condensation is critical.
Causality: The methyl group ortho to a nitro group in the starting material (e.g., 2,4-dimethyl-1,3-dinitrobenzene) has acidic protons, but the reaction requires a sufficiently reactive formamide acetal and basic conditions to proceed efficiently.[1]
Solution:
Reagent Quality: Ensure your N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is fresh and has not been hydrolyzed by atmospheric moisture.
Catalyst: While the reaction can proceed without it, adding a catalytic amount of a secondary amine like pyrrolidine or piperidine can significantly accelerate the formation of the enamine.[1]
Temperature & Time: This reaction may require heating. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent degradation of the starting material or product.
Poor Reductive Cyclization (Step 2): The choice of reducing agent is paramount for selectively reducing one nitro group to an amine for cyclization while leaving the other intact.
Causality: Harsh reducing conditions can reduce both nitro groups or lead to side reactions. The intermediate enamine is reduced to an amine, which then spontaneously cyclizes.[2]
Solution:
Choice of Reducing Agent: Different reagents offer varying levels of selectivity and reactivity. See the table below for a comparison.
Catalyst Activity: If using catalytic hydrogenation (e.g., Pd/C or Raney Nickel), ensure the catalyst is active and not poisoned.
pH Control: When using metal-based reductions like SnCl2, maintaining an acidic pH is crucial for the reaction to proceed.
Reducing Agent
Typical Conditions
Advantages
Disadvantages
Raney Nickel / Hydrazine
EtOH or THF, reflux
High yield, effective. Hydrazine generates H2 in situ.[1]
Mild conditions, good for sensitive substrates.[2]
May require phase-transfer catalyst for biphasic systems.
Q2: I'm observing a mixture of products, including potential isomers. How can I improve selectivity?
A2: Isomer formation is a classic challenge in aromatic chemistry, particularly during nitration. If you are preparing your starting material by nitrating 4-methyl-1H-indole directly, this is a likely source of isomers.
Causality: Direct nitration of an indole ring is notoriously difficult to control. Electrophilic substitution can occur at multiple positions (C3, C5, C6, etc.), leading to a complex mixture.
Solution:
Use a Pre-functionalized Starting Material: The most reliable way to ensure the correct isomer is to start with a precursor where the substitution pattern is already set, such as 2,4-dimethyl-1,3-dinitrobenzene, as suggested in the Leimgruber-Batcho workflow. This bypasses the problematic nitration of the indole core itself.
Protecting Groups: If direct nitration is unavoidable, protect the indole nitrogen (e.g., with a tosyl or Boc group) before nitration. This can help direct the incoming nitro group, although mixtures are still possible.
Controlled Nitrating Agents: Use milder nitrating agents (e.g., acetyl nitrate generated in situ) and low temperatures to improve regioselectivity.[3] Harsh conditions (concentrated H₂SO₄/HNO₃) often lead to over-nitration and oxidation.[4]
Q3: I'm struggling with the purification of the final 4-Methyl-6-nitro-1H-indole. What do you recommend?
A3: The final product is a solid with moderate polarity. A combination of recrystallization and/or column chromatography is typically effective.
Recrystallization:
Solvent Selection: Good solvent choices are those in which the compound is soluble when hot but sparingly soluble when cold.
Recommended Solvents: Start with ethanol, isopropanol, or ethyl acetate. A mixed solvent system like ethanol/water or ethyl acetate/hexanes can also be very effective for inducing crystallization.[5][6]
Column Chromatography:
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is a suitable choice.[6]
Mobile Phase (Eluent): A gradient system of hexanes and ethyl acetate is a good starting point. Begin with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity. The product should elute as a distinct band. Monitor the fractions by TLC.
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis of the Leimgruber-Batcho synthesis?
A1: The Leimgruber-Batcho synthesis proceeds via a two-stage mechanism:
Enamine Formation: The process begins with the deprotonation of the acidic methyl group of the o-nitrotoluene derivative under basic conditions. The resulting carbanion attacks the electrophilic carbon of the N,N-dimethylformamide dimethyl acetal (DMF-DMA). This is followed by the elimination of methanol to form the stable, highly conjugated enamine intermediate. These intermediates are often intensely colored (red or deep purple) due to the extended push-pull electronic system.[1]
Reductive Cyclization: The nitro group of the enamine is reduced to an amino group (-NH₂). This newly formed amine then performs an intramolecular nucleophilic attack on the enamine's double bond. The subsequent elimination of the dimethylamine group leads to the formation of the aromatic indole ring.[2][7]
Mechanism Diagram
Caption: Simplified mechanism of the Leimgruber-Batcho indole synthesis.
Q2: What are the critical safety precautions for this synthesis?
A2: Safety is paramount. Please consider the following:
Nitrating Agents: Reactions involving concentrated nitric and sulfuric acids are highly exothermic and can lead to runaway reactions. Always add the nitrating agent slowly and with efficient cooling in an ice bath.[4]
Nitro Compounds: Many nitroaromatic compounds are potentially explosive, especially polynitrated species. Handle them with care and avoid heat, friction, and shock.
Reducing Agents:
Raney Nickel is pyrophoric and can ignite spontaneously in air when dry. Always handle it as a slurry in water or ethanol.
Hydrazine is highly toxic and a suspected carcinogen. Handle it only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Catalytic Hydrogenation with H₂ gas involves flammable gas under pressure. Ensure the equipment is properly maintained and operated.
Q3: What analytical methods should I use to confirm my product's identity and purity?
A3: A combination of techniques is essential for unambiguous characterization:
Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of fractions from column chromatography.
Melting Point: A sharp melting point close to the literature value indicates high purity. Crude product will typically melt over a broad range at a lower temperature.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation. The spectra will show characteristic peaks for the indole ring protons, the methyl group, and the aromatic protons, with chemical shifts influenced by the nitro group.
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Infrared (IR) Spectroscopy: To identify key functional groups. Look for characteristic N-H stretching in the indole ring and strong asymmetric and symmetric stretches for the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹).
References
Reissert, A. (1897). Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Synthese nitrirter Phenylbrenztraubensäuren. Berichte der deutschen chemischen Gesellschaft, 30(1), 1030-1053. [Link]
Leimgruber–Batcho indole synthesis - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
Indoles Synthesis - Quimica Organica. (n.d.). Retrieved March 7, 2026, from [Link]
Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221. [Link]
Bischler–Möhlau indole synthesis - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
Reissert indole synthesis - wikidoc. (n.d.). Retrieved March 7, 2026, from [Link]
Fischer indole synthesis - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
Gribble, G. W. (2010). Reissert Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link]
Taber, D. F., & Tirunahari, P. K. (2011). Indole synthesis: a review and proposed classification. Tetrahedron, 67(38), 7195-7210. [Link]
ChemWis. (2024, December 20). Reissert Indole Synthesis. YouTube. [Link]
Bischler-Möhlau indole synthesis - chemeurope.com. (n.d.). Retrieved March 7, 2026, from [Link]
ChemWis. (2024, December 13). Leimgruber–Batcho Indole Synthesis. YouTube. [Link]
Hemetsberger indole synthesis - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
Bischler-Möhlau indole synthesis - Semantic Scholar. (n.d.). Retrieved March 7, 2026, from [Link]
Fischer indole synthesis – Knowledge and References - Taylor & Francis. (n.d.). Retrieved March 7, 2026, from [Link]
Leimgruber–Batcho indole synthesis | 11 Publications | 154 Citations - SciSpace. (n.d.). Retrieved March 7, 2026, from [Link]
Bischler–Möhlau indole synthesis | 5 Publications | 202 Citations - SciSpace. (n.d.). Retrieved March 7, 2026, from [Link]
Moody, C. J., & Roffey, J. R. A. (1997). Indoles via Knoevenagel–Hemetsberger reaction sequence. Journal of the Chemical Society, Perkin Transactions 1, (13), 1917-1922. [Link]
Fischer Indole Synthesis - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]
Gribble, G. W. (2010). Hemetsberger Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link]
Yin, J., et al. (2016). Continuous-Flow Process for Selective Mononitration of 1-Methyl-4-(methylsulfonyl)benzene. Organic Process Research & Development, 20(2), 433-438. [Link]
Nematollahi, D., & Ghaffari, M. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers in Chemistry, 12. [Link]
Rassukana, Y. V., et al. (2014). Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. Tetrahedron Letters, 55(39), 5364-5367. [Link]
Mąkosza, M., & Staliński, K. (1997). Synthesis of 4- and 6-Substituted Nitroindoles. Chemistry of Heterocyclic Compounds, 33(1), 100-106. [Link]
Li, Y., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Organic & Biomolecular Chemistry, 21(38), 7765-7769. [Link]
Kulkarni, A. A., & Kulkarni, M. G. (2014). Continuous flow nitration in miniaturized devices. Beilstein Journal of Organic Chemistry, 10, 336-359. [Link]
4-methyl-6-nitro-1H-indole | CAS#:139121-49-6 | Chemsrc. (n.d.). Retrieved March 7, 2026, from [Link]
Yin, J., et al. (2016). Continuous-Flow Process for Selective Mononitration of 1-Methyl-4-(methylsulfonyl)benzene. Organic Process Research & Development, 20(2), 433-438. [Link]
Synthesis of indoles - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]
Dobson, D. R., et al. (1993). A General Method for the Preparation of 4- and 6-Azaindoles. The Journal of Organic Chemistry, 58(26), 7627-7631. [Link]
6-Methyl-4-nitro-1H-indole | C9H8N2O2 | CID 24728764 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]
Purification of Organic Compounds: from Crude Product to Purity - PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). [Link]
Technical Support Center: Isolation & Purification of 4-Methyl-6-nitro-1H-indole
Welcome to the Advanced Technical Support Center. Designed for researchers, synthetic chemists, and drug development professionals, this resource addresses the specific thermodynamic and kinetic challenges associated wit...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. Designed for researchers, synthetic chemists, and drug development professionals, this resource addresses the specific thermodynamic and kinetic challenges associated with the purification of 4-Methyl-6-nitro-1H-indole. Whether you are synthesizing this compound via the Leimgruber-Batcho method or a modified Bartoli cyclization, the crude reaction mixture will inevitably contain unreacted precursors, isomeric byproducts, and polymerized tars.
This guide moves beyond basic protocols, offering causality-driven troubleshooting and self-validating methodologies to ensure structural integrity and high product yield.
Purification Logic & Workflow
Understanding the physicochemical properties of 4-Methyl-6-nitro-1H-indole is paramount. The nitro group acts as a strong electron-withdrawing moiety, significantly altering the dipole moment and hydrogen-bonding capacity of the indole N-H. This dictates our biphasic purification strategy: an initial chromatographic separation based on polarity to remove bulk impurities, followed by a thermodynamically driven recrystallization for final polishing.
Workflow for the isolation and purification of 4-Methyl-6-nitro-1H-indole.
Troubleshooting & FAQs
Q1: During silica gel chromatography, my target compound is co-eluting with an isomeric impurity (e.g., 4-methyl-5-nitroindole). How can I resolve this?A1: Causality & Solution: Isomeric nitroindoles have nearly identical molecular weights and similar overall polarities. However, the position of the nitro group (6-position vs. 5-position) subtly alters the molecule's dipole moment and its interaction with the silanol groups on the stationary phase. A steep solvent gradient overwhelms these subtle differences, causing co-elution.
Actionable Step: Switch to a shallower gradient. Column chromatography is the preferred first step to separate the desired nitroindole from isomeric byproducts (1)[1]. Instead of a rapid jump to 20% Ethyl Acetate in Hexane, utilize an isocratic hold at 5% EtOAc, slowly ramping to 15%. Alternatively, using a Dichloromethane/Hexane system can exploit the polarizability of the nitro group, offering orthogonal selectivity compared to EtOAc/Hexane.
Q2: My enriched 4-Methyl-6-nitro-1H-indole is "oiling out" instead of forming crystals during the final recrystallization step. What is the physical cause, and how do I fix it?A2: Causality & Solution: Oiling out (liquid-liquid phase separation) occurs when the solute's melting point is lower than the temperature at which the solution becomes saturated, or when high levels of impurities disrupt the crystal lattice formation (1)[1]. The chosen solvent may be too strong, preventing supersaturation until the temperature drops below the oiling threshold.
Actionable Step: Re-heat the mixture until the oil completely dissolves. Add a slightly larger volume of the solvent (or a few drops of the anti-solvent, like water in an ethanol system) and allow it to cool much more slowly (1)[1]. To induce nucleation and bypass the metastable oil phase, scratch the inside of the flask with a glass rod or introduce a tiny seed crystal to act as a nucleus for new crystal growth (2)[2].
Q3: I synthesized the indole via the Leimgruber-Batcho method. How do I ensure the complete removal of the highly colored enamine intermediates?A3: Causality & Solution: The Leimgruber-Batcho indole synthesis relies on the formation of an enamine from an ortho-nitrotoluene and a formamide acetal, followed by reductive cyclization (3)[3]. Incomplete reduction leaves behind highly conjugated, deeply colored enamine intermediates.
Actionable Step: Enamines are susceptible to acidic hydrolysis. Ensure your initial aqueous quench includes a mild acidic wash (e.g., 5% aqueous citric acid or saturated NH₄Cl) to hydrolyze residual enamines into more water-soluble or easily separable byproducts. The subsequent silica plug will trap the highly polar baseline impurities.
Q4: Can complex-assisted crystallization be used if standard recrystallization fails to remove trace structural isomers?A4: Causality & Solution: Solution-phase chemical complexation utilizes co-crystal formers to selectively bind impurities or the target molecule, altering their solubility profiles. This technique has been successfully demonstrated to separate structural isomers of nitrophenols without affecting the product crystal form (4)[4]. While standard recrystallization from ethanol/water is usually highly effective for indoles, if trace isomers persist, exploring hydrogen-bond donors (like weak organic acids) that selectively co-crystallize with specific indole isomers could theoretically enhance purity, though it requires rigorous solvent screening.
Self-Validating Experimental Methodology
To ensure maximum reliability, every protocol must be a self-validating system. This means incorporating analytical checkpoints that confirm success before proceeding to the next step.
Protocol: Two-Stage Purification of 4-Methyl-6-nitro-1H-indole
Stage 1: Chromatographic Enrichment
Preparation: Dissolve the crude reaction mixture in a minimum volume of Dichloromethane (DCM). Dry load the sample onto a small amount of silica gel by removing the DCM under reduced pressure.
Elution: Load the dry powder onto a pre-packed silica gel column. Elute using a gradient of 5% to 20% Ethyl Acetate in Hexanes.
Validation (Checkpoint 1): Perform Thin-Layer Chromatography (TLC) on the collected fractions. 4-Methyl-6-nitro-1H-indole is highly UV-active. Stain the TLC plate with p-anisaldehyde or ceric ammonium molybdate (CAM) to detect non-UV active aliphatic impurities. Combine only the fractions showing a single spot corresponding to the target
.
Concentration: Evaporate the solvent under reduced pressure to yield the enriched product (typically >90% purity).
Stage 2: Thermodynamic Recrystallization
Dissolution: In a round-bottom flask, suspend the enriched solid in a minimum amount of boiling Ethanol. Causality: A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point (1)[1].
Hot Filtration: If insoluble particulate matter (e.g., residual palladium from a reductive cyclization) is present, rapidly filter the hot solution through a pre-warmed Buchner funnel.
Crystallization: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature. Validation (Checkpoint 2): Observe the formation of distinct crystalline needles. If oiling occurs, follow the troubleshooting steps in Q2. Once at room temperature, place the flask in an ice bath to maximize the yield.
Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold Ethanol/Water (1:1) to remove adhering mother liquor without dissolving the product (2)[2].
Final Validation (Checkpoint 3): Dry the crystals in a vacuum desiccator. Determine the melting point; pure solid compounds possess sharp melting points, which serve as a primary criterion of purity (2)[2]. Confirm structural integrity via ¹H-NMR and LC-MS.
Quantitative Data: Solvent System Efficacy
The following table synthesizes quantitative expectations for different solvent systems used during the purification of substituted nitroindoles.
Purification Method
Solvent System
Target Impurity Removed
Expected Recovery (%)
Purity Achieved (%)
Flash Chromatography
Hexane / EtOAc (Gradient)
Unreacted precursors, polymers
75 - 85
90 - 95
Flash Chromatography
DCM / Hexane (Isocratic)
Isomeric nitroindoles
70 - 80
92 - 96
Recrystallization
Ethanol / Water (3:1)
Trace isomers, colored bodies
80 - 90
> 99
Recrystallization
Toluene
Non-polar organic impurities
75 - 85
> 98
References
RSC Publishing. "Purification of nitrophenols using complex-assisted crystallization." CrystEngComm. URL:[Link]
NCERT. "Purification and Criteria of Purity." National Council of Educational Research and Training. URL:[Link]
separating 4-methyl-6-nitroindole from 4-methyl-5-nitroindole isomers
Technical Support Center: Separation & Purification of Methyl-Nitroindole Isomers Executive Summary The nitration of 4-methylindole typically yields a mixture of regioisomers, predominantly 4-methyl-5-nitroindole and 4-m...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Separation & Purification of Methyl-Nitroindole Isomers
Executive Summary
The nitration of 4-methylindole typically yields a mixture of regioisomers, predominantly 4-methyl-5-nitroindole and 4-methyl-6-nitroindole (along with the 7-nitro isomer depending on conditions). Separating the 5- and 6-nitro isomers is chemically challenging due to their similar volatilities and solubilities.
This guide provides a definitive troubleshooting workflow for separating these isomers, grounded in the "Ortho-Effect" principle —where the steric interaction between the C4-methyl and C5-nitro groups alters planarity, polarity, and solubility, creating a handle for separation.
Part 1: Diagnostic & Troubleshooting Guide (Q&A)
Q1: I am seeing two close spots on my TLC. Which isomer is which?
Answer: Based on structural sterics and polarity, 4-methyl-5-nitroindole typically elutes before (higher
) 4-methyl-6-nitroindole .
The Mechanism (Causality):
4-Methyl-5-nitroindole: The nitro group at C5 is ortho to the methyl group at C4. This steric steric clash forces the nitro group to twist out of the plane of the indole ring. This "Steric Inhibition of Resonance" reduces the effective dipole moment and limits the nitro group's ability to interact with the polar stationary phase (silica) .
4-Methyl-6-nitroindole: The nitro group at C6 is meta to the methyl group. There is no steric clash. The molecule remains planar, allowing full conjugation and a stronger interaction with the silica gel, resulting in greater retention (lower
).
Q2: Flash chromatography is not achieving baseline separation. How can I optimize the resolution?
Answer: Standard Hexane/Ethyl Acetate gradients often result in peak tailing for nitroindoles. Switch to a Dichloromethane (DCM) / Methanol or Toluene / Acetone system to exploit the "Planarity Recognition" of the silica.
Protocol:
Equilibrate: Start with 100% Toluene or DCM.
Gradient: Slowly introduce Acetone or Methanol (0%
5%).
Loading: Do not overload. Use <1% w/w sample-to-silica ratio for difficult separations.
Alternative: If available, use C18 Reverse Phase chromatography (Water/Acetonitrile with 0.1% Formic Acid). The twisted 5-nitro isomer often exhibits significantly different hydrophobicity compared to the planar 6-nitro isomer .
Q3: Can I use recrystallization instead of column chromatography?
Answer: Yes, as a primary enrichment step. The 4-methyl-6-nitroindole (planar) generally has a higher lattice energy and melting point than the twisted 5-nitro isomer.
Method: Dissolve the crude mixture in hot Ethanol or Methanol . Upon slow cooling, the 4-methyl-6-nitroindole is more likely to crystallize out first. The mother liquor will be enriched in the more soluble, twisted 4-methyl-5-nitroindole.
Note: This rarely yields 100% purity in one pass but is excellent for enriching a 50:50 mixture to 80:20 before chromatography .
Q4: How do I definitively prove I have the correct isomer without X-ray crystallography?
Answer:1H NMR Spectroscopy is the self-validating standard. You must look at the Coupling Constants (
values) of the aromatic protons on the benzene ring.
4-Methyl-5-nitroindole: The protons are at positions C6 and C7 . These are ortho to each other.
Signal: Two doublets with a large coupling constant (
).
4-Methyl-6-nitroindole: The protons are at positions C5 and C7 . These are meta to each other.
Signal: Two singlets (or doublets with very small coupling) (
).
Part 2: Comparative Data & Specifications
The following table summarizes the physicochemical differences driving the separation logic.
Property
4-Methyl-5-nitroindole
4-Methyl-6-nitroindole
Structure Relationship
Methyl (C4) & Nitro (C5) are Ortho
Methyl (C4) & Nitro (C6) are Meta
Steric Geometry
Twisted (Nitro out of plane)
Planar (Conjugated system)
Polarity (Dipole)
Lower (Reduced conjugation)
Higher (Full conjugation)
TLC ()
Higher (Elutes First)
Lower (Elutes Second)
Solubility
Higher (in EtOH/MeOH)
Lower (Crystallizes first)
1H NMR Diagnostic
Ortho Coupling ()
Meta Coupling ()
Part 3: Experimental Workflow (Decision Tree)
The following diagram outlines the logical flow for purifying the crude nitration mixture.
Figure 1: Decision tree for the purification and identification of 4-methyl-nitroindole isomers.
References
Dalton, A. B., et al. (2024).[1] Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Physical Chemistry Au.[1] [Link]
SIELC Technologies. (2018). Separation of 5-Methylindole on Newcrom R1 HPLC column. [Link]
Noland, W. E., et al. (1957). Nitration of Indoles.[2][1][3][4][5][6][7] V. Nitration of Electronegatively Substituted Indoles. Journal of the American Chemical Society.[8] [Link]
optimizing recrystallization solvents for 4-Methyl-6-nitro-1H-indole
Technical Support Center: Optimization of Recrystallization Solvents for 4-Methyl-6-nitro-1H-indole Executive Summary: The Purification Challenge User Context: You are likely synthesizing 4-Methyl-6-nitro-1H-indole (CAS:...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Optimization of Recrystallization Solvents for 4-Methyl-6-nitro-1H-indole
Executive Summary: The Purification Challenge
User Context: You are likely synthesizing 4-Methyl-6-nitro-1H-indole (CAS: 139121-49-6) via the nitration of 4-methylindole or a Batcho-Leimgruber route.[1]
The Problem: These reactions typically yield a mixture of regioisomers (e.g., 4-methyl-5-nitroindole) and oxidation byproducts.[1][2] The 4-methyl group adds lipophilicity compared to the parent nitroindole, while the 6-nitro group creates a strong dipole and potential for hydrogen bonding.[1][2]
The Solution: This guide provides a self-validating solvent selection strategy. While column chromatography is effective, recrystallization is the scalable standard for achieving >98% purity required for pharmaceutical intermediates.[1]
Solvent Selection Matrix
The following table categorizes solvents based on the "Like Dissolves Like" principle, adapted specifically for the nitroindole core which exhibits high polarity but limited water solubility.
Solvent System
Role
Suitability
Mechanism of Action
Ethanol (95-100%)
Primary
High
Excellent solubility at reflux; moderate solubility at RT.[1][2] The H-bonding of EtOH interacts with the indole NH and nitro group.[1][2]
Ethanol / Water
Binary
Optimal
Water acts as a powerful antisolvent.[1] The methyl group decreases water solubility, making this system highly responsive to small water additions.[1]
Ethyl Acetate / Hexane
Binary
High
Best for removing non-polar impurities.[1] Good for separating regioisomers based on slight polarity differences (dipole moment variations).[1]
Acetonitrile
Primary
Medium
Good for removing highly polar oxidation byproducts.[1] Often yields cleaner crystals but recovery can be lower due to high solubility.[1]
Methanol
Primary
Medium
Similar to Ethanol but often too good a solvent, leading to poor recovery yields upon cooling.[1]
Toluene
Primary
Low
Generally poor solubility for nitroindoles unless at very high temperatures; useful only for removing specific non-polar tars.[1]
Strategic Workflow: Solvent Screening
Before committing your entire batch, perform this micro-scale validation. This logic prevents yield loss from "oiling out" (a common issue with nitro-aromatics).[1][2]
Figure 1: Decision tree for rapid solvent screening. Use this logic to select between Ethanol (Single) or Ethanol/Water (Binary).
Objective: Purify 4-Methyl-6-nitro-1H-indole from isomeric mixtures.
Safety: Nitroindoles can be energetic; avoid open flames.[1] Work in a fume hood.
Step 1: Dissolution
Place crude solid in an Erlenmeyer flask.
Add Ethanol (approx. 10-15 mL per gram of solid).
Heat to reflux (approx. 78°C) with magnetic stirring.
Critical Check: If solid remains, add Ethanol in small portions (1-2 mL) until fully dissolved.[1] If dark particles remain (inorganic salts or carbon), filter the hot solution through a pre-warmed funnel.[1]
Step 2: The "Cloud Point" (Antisolvent Addition) [1]
Keep the solution near boiling.
Add warm Water dropwise via pipette.
Stop immediately when a persistent turbidity (cloudiness) appears that does not disappear upon swirling.[1]
Add a few drops of Ethanol to clear the solution back to transparency.[1] This creates a saturated solution at the boiling point.
Step 3: Crystallization
Remove from heat and allow the flask to cool to room temperature slowly (place it on a cork ring or wood block). Rapid cooling traps impurities.[1][2]
Once at room temperature, place in an ice-water bath (0-4°C) for 1 hour to maximize yield.
Seed it: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod during cooling to induce nucleation.[1]
Switch to a lower-boiling solvent system (e.g., Acetone/Hexane) if the problem persists in Ethanol.[1]
Q2: I still see the 4-methyl-5-nitro isomer in my NMR/HPLC. How do I remove it?
Insight: Regioisomers often have distinct dipole moments.
Fix: Switch from a protic system (EtOH) to an aprotic system (Ethyl Acetate/Hexane ). The difference in interaction with the nitro groups in different positions (4 vs 5 vs 6) is often amplified in non-polar solvents.[1] Perform a slow recrystallization from EtOAc/Hexane.[1]
Q3: The crystals are dark brown.[1] Is this normal?
Cause: Oxidation products (common in indole chemistry) are trapped.[1]
Fix: Perform a "Charcoal Treatment."[1] During the hot dissolution step (Step 1), add activated carbon (5-10% by weight), stir for 5 minutes, and filter hot through Celite before cooling.[1] This adsorbs colored impurities.[1]
References
Organic Syntheses. "4-Nitroindole." Organic Syntheses, Coll.[1] Vol. 8, p.422 (1993); Vol. 64, p.214 (1986).[1] (Provides foundational solubility data for nitroindoles).
BenchChem. "Comparative Stability of 4-, 5-, and 6-Nitroindole." (Discusses physical properties and isomer stability).
National Institute of Health (PubChem). "6-Methyl-4-nitro-1H-indole Compound Summary."[1][2] (Used for physical property verification and analog comparison).[1]
Journal of the American Chemical Society. "The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole."[1][2] (Foundational text on nitroindole isomer separation).
Technical Support Center: Minimizing Side Reactions During Nitroindole Reduction
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter bottlenecks during the reduction of nitroindoles t...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter bottlenecks during the reduction of nitroindoles to aminoindoles. While this transformation appears straightforward on paper, the electron-rich nature of the indole core and the complex, multi-electron Haber reduction mechanism often lead to frustrating side reactions.
This guide is designed to deconstruct the causality behind these failures—such as over-reduction, dehalogenation, and dimerization—and provide you with field-proven, self-validating protocols to rescue your synthetic workflows.
Mechanistic Overview: The Haber Pathway
To troubleshoot side reactions, we must first understand the reaction trajectory. The reduction of a nitro group to an amine requires the sequential delivery of six electrons and six protons. According to the classical Haber mechanism , this process proceeds through discrete nitroso (–NO) and hydroxylamine (–NHOH) intermediates.
Side reactions occur when these intermediates either stall (incomplete reduction) or react with each other (dimerization). Furthermore, the harsh conditions required to push the reaction to completion can inadvertently reduce the indole ring itself or cleave sensitive carbon-halogen bonds.
Haber mechanism of nitro reduction highlighting common side reactions.
Troubleshooting FAQs
Q1: My reaction mixture turned intensely orange/red, and LC-MS shows high-molecular-weight byproducts. What happened?
The Causality: You are observing dimerization. When the reduction is performed in neutral or basic conditions, the nucleophilicity of the hydroxylamine intermediate is enhanced. It rapidly attacks the highly electrophilic nitroso intermediate, condensing to form brightly colored azoxy or azo dimers .
The Solution: Maintain mildly acidic conditions throughout the reduction. Protons act as a kinetic lubricant, accelerating the reduction of the hydroxylamine to the amine before it has a chance to condense with the nitroso species.
Q2: I am reducing a 5-bromo-7-nitroindole using Pd/C and H₂, but I am losing the bromine atom. How do I prevent this?
The Causality: Palladium is an excellent catalyst for hydrogenation, but it is also highly prone to oxidative addition into aryl carbon-halogen bonds, leading to rapid hydrodehalogenation.
The Solution: You must poison the catalyst to lower its insertion activity while maintaining its hydrogenation capability. Switch to a sulfided Platinum on Carbon catalyst (Pt/C-S) or use a chemical reductant like Iron or Tin(II) chloride . The sulfur selectively blocks the highly active step-edge sites on the metal lattice responsible for C–Br cleavage.
Q3: My reaction stalls, and LC-MS shows a dominant mass of [M+16]. Why?
The Causality: The reaction has stalled at the hydroxylamine stage. The final cleavage of the N–O bond requires significant activation energy. If your hydrogen pressure is too low, your catalyst is poisoned by indole-derived oligomers, or you are using a mild reductant like Zinc/NH₄Cl, the reaction will arrest here.
The Solution: Increase the temperature, switch to a more robust reductant (e.g., Fe/HCl or SnCl₂), or refresh the Pd/C catalyst.
Quantitative Comparison of Reducing Systems
Selecting the right reagent is a balancing act between reactivity and chemoselectivity. Use the table below to select the optimal system for your specific nitroindole derivative.
For complex, halogenated nitroindoles where catalytic hydrogenation fails, the Iron/Ammonium Chloride system is the gold standard. This protocol is designed as a self-validating system—meaning the physical state of the reaction provides real-time feedback on its success.
Causality Note: We use NH₄Cl instead of HCl. Strong acids like HCl can protonate the C3 position of the electron-rich aminoindole product, triggering irreversible polymerization. NH₄Cl provides a buffered, mild proton source that drives the Haber mechanism without destroying the indole core.
Step-by-Step Methodology
Step 1: Reagent Assembly & Activation
In a round-bottom flask, dissolve the nitroindole (1.0 equiv) in a 3:1 mixture of Ethanol/Water (0.2 M concentration).
Add Iron powder (325 mesh, 5.0 equiv) and Ammonium Chloride (5.0 equiv).
Validation Check: The mixture should be a heterogeneous, dull gray suspension. If the iron powder is clumped or rusted (reddish), it is oxidized and inactive; use fresh iron.
Step 2: Thermal Reduction
3. Equip the flask with a reflux condenser and heat to 70 °C under vigorous stirring (800+ rpm). High agitation is critical because this is a triphasic reaction (solid Fe, liquid solvent, dissolved substrate).
4. Monitor the reaction via TLC (typically 1–3 hours).
Validation Check: As the reaction proceeds, the mixture will turn dark brown/black as Fe(0) is oxidized to Fe₃O₄. Spot the mixture on a TLC plate: the disappearance of the bright yellow nitroindole spot and the absence of a deep orange/red spot (dimers) confirm a clean trajectory.
Step 3: Workup and Isolation
5. While the mixture is still hot (50–60 °C), filter it through a pad of Celite to remove the iron oxides. Wash the pad generously with hot ethyl acetate.
Validation Check: The filter cake must be black (Fe₃O₄). The filtrate should be pale yellow to colorless. A green or blue tint in the filtrate indicates trapped nitroso intermediates—if observed, return the filtrate to the flask and add more iron.
6. Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the pure aminoindole.
Troubleshooting Decision Tree
Use this diagnostic workflow to quickly identify and resolve side reactions during your experiments.
Decision tree for troubleshooting nitroindole reduction side reactions.
References
Orlandi, M., et al. "Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts." Chemical Reviews, 2018.[Link]
Fakhri, P., et al. "Magnetically Separable and Sustainable Nanostructured Catalysts for Heterogeneous Reduction of Nitroaromatics." MDPI Catalysts, 2015.[Link]
Optimization
Technical Support Center: Troubleshooting & Stability Guide for 4-Methyl-6-nitro-1H-indole in Acidic Media
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 4-Methyl-6-nitro-1H-indole (CAS: 139121-49-6)[1].
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 4-Methyl-6-nitro-1H-indole (CAS: 139121-49-6)[1].
Handling indole derivatives in acidic environments often presents significant synthetic and analytical challenges. Unsubstituted indoles are notoriously sensitive to acidic conditions, rapidly undergoing acid-catalyzed dimerization[2]. This occurs because protonation at the C3 position generates a highly reactive 3H-indolium cation, which acts as an electrophile and attacks a second indole molecule[3].
However, the introduction of specific functional groups fundamentally alters this reactivity. This guide explores the unique stability profile of 4-Methyl-6-nitro-1H-indole, providing mechanistic insights, troubleshooting FAQs, and self-validating experimental protocols to ensure the integrity of your workflows.
Mechanistic Logic: Why is this Indole Atypically Stable?
The chemical behavior of 4-Methyl-6-nitro-1H-indole in acid is dictated by a "push-pull" electronic tug-of-war, which is overwhelmingly dominated by the nitro group. While the 4-methyl group is weakly electron-donating (via hyperconjugation), the 6-nitro group is a powerful electron-withdrawing group (via both inductive and resonance effects).
This net deactivation drastically reduces the electron density of the pyrrole ring, effectively suppressing the formation of the 3H-indolium cation. Consequently, nitroindoles exhibit remarkable intrinsic stability under acidic and thermal stress compared to their unsubstituted counterparts.
Electronic effects governing the acid stability of 4-Methyl-6-nitro-1H-indole.
Troubleshooting & FAQs
Q1: I subjected 4-Methyl-6-nitro-1H-indole to standard acid-catalyzed electrophilic substitution conditions (e.g., Friedel-Crafts), but observed no reactivity. Why?A: The lack of reactivity is a direct consequence of the 6-nitro group. Because the pyrrole ring is severely electron-deficient, it resists electrophilic attack. If your synthetic goal requires functionalization at C2 or C3, you must either use highly forcing conditions (e.g., superacids, elevated temperatures) or alter your synthetic route to functionalize the indole core before introducing the nitro group.
Q2: During an acidic workup (1M HCl) following a palladium-catalyzed cross-coupling, my 4-Methyl-6-nitro-1H-indole degraded entirely into a highly polar baseline spot on TLC. Is the indole ring cleaving in acid?A: No, the indole ring is not cleaving. You are inadvertently performing a dissolving-metal reduction. The combination of residual transition metals (Pd, Fe, Zn) and aqueous acid creates potent reducing conditions that rapidly reduce the 6-nitro group to a 6-amino group. The resulting 6-aminoindole is highly polar, water-soluble (especially when protonated), and extremely sensitive to oxidation. Solution: Remove transition metals using scavengers (e.g., QuadraPure) prior to any acidic workup.
Q3: I am experiencing poor mass recovery when extracting this compound using aqueous acidic media. How can I resolve this?A: 4-Methyl-6-nitro-1H-indole is highly hydrophobic. Furthermore, its basicity is so low (due to the nitro group) that it does not readily form a water-soluble salt even at pH 1. Attempting to force it into an aqueous acidic phase will result in precipitation or emulsion formation. Solution: Always utilize a biphasic extraction system (e.g., Ethyl Acetate / 1M HCl). The acid will wash away basic impurities, while the highly stable, neutral nitroindole remains safely in the organic layer.
Quantitative Stability Profiling
To assist in experimental design, the following table models the relative kinetic stability of various indole derivatives under standard forced degradation conditions (1M HCl, 60°C).
Purpose: To empirically verify the stability of your specific batch of 4-Methyl-6-nitro-1H-indole against acid-catalyzed dimerization.
Causality & Validation: This protocol utilizes a tripartite self-validating system. The Neutral Control proves that any observed degradation is strictly acid-dependent. The Positive Control (unsubstituted indole) proves that the acidic conditions are sufficiently harsh to induce dimerization, validating that the test compound's survival is due to intrinsic chemical stability, not an assay failure.
Sample Preparation:
Test Sample: Dissolve 4-Methyl-6-nitro-1H-indole to 1 mg/mL in 0.1 M HCl (using 10% Acetonitrile as a co-solvent for solubility).
Neutral Control: Dissolve the test compound to 1 mg/mL in HPLC-grade water (10% Acetonitrile).
Positive Control: Dissolve unsubstituted 1H-indole to 1 mg/mL in 0.1 M HCl (10% Acetonitrile).
Incubation: Seal all vials and incubate in a thermomixer at 60°C.
Sampling & Quenching: At intervals of t=0, 2, 4, 8, and 24 hours, extract 100 µL aliquots from each vial. Crucial Step: Immediately quench the acidic aliquots by adding 100 µL of 0.1 M NaOH. This neutralizes the pH, instantly halting any acid-catalyzed kinetics and locking the degradation profile for accurate analysis.
Analysis: Analyze via HPLC-UV at 254 nm. You will observe rapid depletion of the Positive Control peak, while the Test Sample and Neutral Control peaks remain stable.
Purpose: To safely extract the compound from a reaction mixture containing trace metals without inadvertently reducing the nitro group.
Quench & Dilute: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc). Do not add acid yet.
Metal Scavenging: Add 10-20 wt% of a silica-based metal scavenger (e.g., SiliaMetS Thiol). Stir at room temperature for 2 hours to sequester transition metals.
Filtration: Filter the mixture through a pad of Celite to remove the scavengers.
Biphasic Acid Wash: Transfer the metal-free filtrate to a separatory funnel. Wash with 1M HCl (3 x 50 mL) to remove basic impurities. The 4-Methyl-6-nitro-1H-indole will remain stable and fully dissolved in the EtOAc layer.
Decision matrix for the acidic workup and analysis of nitroindole derivatives.
References
Synthonix, Inc. "4-Methyl-6-nitro-1H-indole - [M63915]". Synthonix Catalog. URL: [Link][1]
Banaras Hindu University . "The mechanism of Fischer indole synthesis". BHU Academic Archives. URL:[Link][2]
Thieme Connect . "Product Class 13: Indole and Its Derivatives". Science of Synthesis. URL: [Link][3]
Technical Support Center: Troubleshooting Regioisomeric Impurities in Nitroindole Synthesis
Welcome to the Technical Support Center for Nitroindole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of electrophilic nitration...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Nitroindole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of electrophilic nitration of the indole nucleus. The formation of regioisomeric impurities is a common challenge that can significantly impact yield, purity, and the overall efficiency of your synthetic route.
This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these challenges. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: Why is the nitration of indole prone to forming multiple regioisomers?
The indole ring is an electron-rich heterocyclic system, making it highly susceptible to electrophilic attack. However, the distribution of electron density is not uniform, leading to several possible sites for nitration. The C-3 position of the pyrrole ring is the most nucleophilic and is generally the preferred site for electrophilic substitution under non-acidic conditions.[1][2]
Under strongly acidic conditions, such as with a mixture of nitric and sulfuric acids, the indole nitrogen can be protonated. This protonation at C-3 deactivates the pyrrole ring towards further electrophilic attack.[3][4] Consequently, the electrophile is directed to the benzene portion of the molecule, often resulting in nitration at the C-5 and C-6 positions.[3][5] The specific reaction conditions, including the choice of nitrating agent, temperature, and solvent, play a crucial role in determining the regioselectivity of the reaction.[4]
Q2: What are the most common regioisomeric impurities I should expect?
In addition to the desired nitroindole isomer, you are likely to encounter a mixture of other isomers. For instance, when targeting 3-nitroindole, it's not uncommon to find 5-nitroindole and 6-nitroindole as significant byproducts, especially if the reaction conditions are not strictly controlled.[2] Dinitrated products can also form, further complicating the purification process.[6]
Q3: How can I identify the different nitroindole isomers in my reaction mixture?
A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification of nitroindole isomers.
Thin-Layer Chromatography (TLC): TLC is a quick and effective tool for monitoring the progress of your reaction and getting a preliminary idea of the number of components in your mixture. However, be aware that some regioisomers may have very similar polarities and can co-elute, appearing as a single spot.[5]
High-Performance Liquid Chromatography (HPLC): HPLC offers superior resolution and is ideal for separating and quantifying the different isomers.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for structural elucidation. Each nitroindole isomer will exhibit a unique set of chemical shifts and coupling constants, allowing for definitive identification.[1]
Mass Spectrometry (MS): MS will confirm the molecular weight of your product, verifying that you have indeed formed a nitroindole.[1]
UV-Vis Spectroscopy: Different nitroindole isomers have distinct UV-Vis absorption spectra, which can be a useful characterization tool.[7][8] For example, 3-nitroindole and 5-nitroindole have absorption peaks in the near-UV range at 349 nm and 322 nm, respectively.[8]
Troubleshooting Guide
Issue 1: My reaction is producing a complex mixture of regioisomers with no clear major product.
Possible Cause: Poor control over reaction conditions or an inappropriate choice of nitrating agent.
Solution:
The key to improving regioselectivity is to carefully select your nitrating agent and reaction conditions based on the desired isomer.
For C-3 Nitration: Employ milder, non-acidic nitrating agents.[3][9] A highly effective method involves the use of ammonium tetramethylnitrate with trifluoroacetic anhydride at low temperatures (0-5 °C). This in-situ generation of trifluoroacetyl nitrate is highly regioselective for the C-3 position.[10][11][12]
For C-5/C-6 Nitration: If your target is a 5- or 6-nitroindole, a different strategy is required. Often, this involves using an N-protected indole or starting with a C-2 substituted indole and performing the nitration under strongly acidic conditions (e.g., HNO₃/H₂SO₄) at low temperatures.[3][5]
N-Protection: Protecting the indole nitrogen with groups like acetyl (Ac) or tert-butyloxycarbonyl (Boc) can alter the electronic properties of the ring and direct nitration to different positions.[2][6]
Experimental Workflow: Improving Regioselectivity for 3-Nitroindole
Caption: Workflow for improving 3-nitroindole selectivity.
Issue 2: I'm struggling to separate the regioisomeric impurities from my desired product.
Possible Cause: The similar polarities of nitroindole isomers make separation by standard column chromatography challenging.[5]
Solutions:
Optimize Column Chromatography:
Solvent System: Experiment with different solvent systems and gradients. A shallow gradient can often improve separation.
Column Length: Using a longer column can increase the resolution between closely eluting compounds.
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider other stationary phases like alumina or reverse-phase silica.
Recrystallization: This can be a highly effective technique for purifying your final product, especially if one isomer is significantly more abundant. The choice of solvent is critical.[13]
Solvent Selection: An ideal solvent will dissolve your compound readily at its boiling point but sparingly at room temperature.[13]
Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system (e.g., ethanol/water) can be employed. Dissolve the compound in the "good" solvent and then gradually add the "poor" solvent until turbidity appears.[13]
Preparative HPLC: For particularly difficult separations, preparative HPLC can provide the high resolution needed to isolate pure isomers.
Protocol: Recrystallization for Purification of Nitroindoles
Solvent Screening: In separate small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexanes) both at room temperature and upon heating.
Dissolution: In an appropriately sized flask, dissolve the crude nitroindole mixture in the minimum amount of the chosen hot solvent.
Decolorization (if necessary): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.[13]
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and charcoal.
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry.
Issue 3: My reaction is producing a significant amount of dark, insoluble tar.
Possible Cause: Acid-catalyzed polymerization of the indole starting material. The indole nucleus is highly susceptible to polymerization in the presence of strong acids.[2][6][9]
Solutions:
Avoid Strong Acids: Whenever possible, use milder, non-acidic nitrating agents, especially when targeting the C-3 position.[2]
Low Temperatures: Conduct the reaction at the lowest possible temperature to minimize the rate of polymerization.[6]
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions that may contribute to tar formation.[1]
Logical Relationship: Causes and Solutions for Tar Formation
Technical Support Center: Overcoming Steric Hindrance in 4-Substituted Indole Reactions
Welcome to the technical support center for navigating the complexities of 4-substituted indole reactions. The unique electronic and steric environment of the C4-position on the indole scaffold presents significant chall...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for navigating the complexities of 4-substituted indole reactions. The unique electronic and steric environment of the C4-position on the indole scaffold presents significant challenges for synthetic chemists. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting strategies and frequently asked questions to overcome these hurdles. Our focus is on providing not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your own experiments.
I. Frequently Asked Questions (FAQs)
Here we address some of the most common issues encountered when working with 4-substituted indoles.
Question 1: My C-H activation/functionalization at the C4-position is sluggish or fails completely. What are the likely causes and how can I troubleshoot this?
Answer:
Failure to achieve efficient C4 functionalization often stems from a combination of steric hindrance and unfavorable electronic effects. The C4-position is sterically encumbered by the adjacent fused benzene ring and the substituent at the 3-position (if present). Electronically, the C2 and C3 positions of the indole nucleus are inherently more nucleophilic, making them preferred sites for many reactions.[1]
Troubleshooting Strategies:
Directing Groups: The use of a directing group is one of the most powerful strategies to enforce regioselectivity at the C4-position. Carbonyl-containing groups (e.g., aldehyde, ketone, carboxamide) at the C3-position have proven effective in directing transition metal catalysts to the C4 C-H bond.[1][2][3][4][5][6] For instance, a C3-aldehyde can act as a directing group in ruthenium-catalyzed C4-alkenylation.[2][3][4][5]
Causality: The directing group coordinates to the metal center, positioning it in close proximity to the C4 C-H bond and facilitating its activation over the more electronically favored C2 or C3 positions. This forms a stable six-membered transition state, lowering the activation energy for the desired transformation.[3]
Catalyst and Ligand Selection: The choice of catalyst and ligand is critical. For sterically hindered couplings, bulky, electron-rich phosphine ligands (e.g., X-Phos, DavePhos) are often employed in palladium-catalyzed reactions like Buchwald-Hartwig amination to promote the desired C-N bond formation.[7] In some cases, bidentate ligands like BINAP or DPPF can be effective.[8]
Causality: Bulky ligands can increase the steric pressure around the metal center, which can favor reductive elimination and prevent catalyst deactivation. They can also influence the bite angle, which in turn affects the geometry of the transition state.
Reaction Conditions:
Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier associated with sterically hindered substrates.
Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) can dramatically accelerate reactions by efficiently and directly heating the reactants.[9][10][11] This is particularly useful for sluggish reactions involving sterically hindered substrates.[9][10]
High Pressure: In some instances, applying high pressure can favor the formation of the desired product by influencing the reaction equilibrium and transition state volume.
Flow Chemistry: Continuous flow synthesis allows for precise control over reaction parameters like temperature and pressure, often enabling reactions that are difficult to control in batch.[12][13][14][15][16] This can be particularly advantageous for reactions with unstable intermediates or those requiring high temperatures and pressures.[12][13]
Question 2: I am observing a mixture of C4 and other regioisomers (C2, C3, C5, C7). How can I improve the selectivity for the C4-substituted product?
Answer:
Achieving high regioselectivity is a central challenge in indole chemistry. The inherent reactivity of the indole ring often leads to a mixture of products.
Strategies for Enhancing C4-Selectivity:
Strategic Use of Bulky N-Substituents: Introducing a bulky substituent on the indole nitrogen can sterically block the more reactive C2 and C7 positions, thereby directing functionalization to the less hindered positions, including C4.[17]
Causality: The steric bulk of the N-substituent creates a "steric shield" around the adjacent C2 and C7 positions, making them less accessible to the catalyst or reagent. This forces the reaction to occur at the more exposed C-H bonds of the benzo-fused ring.
Directing Group Manipulation: As mentioned previously, a well-chosen directing group at C3 is a primary tool for achieving C4 selectivity.[1][2][3][4][5][6] The choice of the directing group itself can be fine-tuned. For example, in some palladium-catalyzed reactions, a formyl group at C3 directs to C4, while an acetyl group can lead to a domino C4-arylation/3,2-carbonyl migration.[1]
Catalyst Control: Different transition metal catalysts can exhibit distinct regioselectivities. For example, while palladium catalysts are commonly used, ruthenium[2][3][4][5][6][17][18] and rhodium[19] have also been shown to effectively catalyze C4-functionalization under specific conditions. Divergent catalyst-controlled functionalization has been demonstrated where a Rh(I) catalyst promotes C4-functionalization via a 1,2-acyl migration, while an Ir(III)/Ag(I) system favors C2-functionalization.[20]
Computational Modeling: In silico studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the reaction mechanism and the factors governing regioselectivity.[17][21][22][23] This can aid in the rational design of substrates and catalysts to favor the desired C4-isomer.
Question 3: My palladium-catalyzed cross-coupling reaction (e.g., Sonogashira, Buchwald-Hartwig) with a 4-haloindole is not working. What should I try?
Answer:
Cross-coupling reactions at the C4-position can be challenging due to the steric hindrance around the reaction center.
Troubleshooting Cross-Coupling Reactions:
Ligand Screening: The ligand plays a crucial role in the catalytic cycle. For sterically demanding couplings, a systematic screen of bulky, electron-rich phosphine ligands is often necessary.
Recommended Ligands:
Buchwald-Hartwig Amination: X-Phos, S-Phos, and other biaryl phosphine ligands are often effective.
Sonogashira Coupling: A combination of a palladium catalyst and a copper(I) co-catalyst is typically used.[24][25][26][27] Copper-free Sonogashira conditions may also be explored.[25]
Catalyst Precursor: The choice of palladium precursor can influence the reaction outcome. Pd(OAc)₂ and Pd₂(dba)₃ are common choices.
Base Selection: The base is critical for the deprotonation of the amine (in Buchwald-Hartwig) or the terminal alkyne (in Sonogashira). Strong, non-nucleophilic bases like NaOtBu, KOtBu, or Cs₂CO₃ are frequently used.
Solvent Effects: The solvent can significantly impact the solubility of the reactants and the stability of the catalytic species. Toluene, dioxane, and DMF are common solvents for cross-coupling reactions.
Microwave-Assisted Synthesis: As with C-H activation, microwave irradiation can significantly improve the yields and reduce the reaction times for challenging cross-coupling reactions.[28][11]
II. Troubleshooting Guides
This section provides more detailed, step-by-step guidance for specific reaction types.
Guide 1: Optimizing Ruthenium-Catalyzed C4-Alkenylation with a C3-Aldehyde Directing Group
This protocol is based on the work of Prabhu and co-workers for the regioselective synthesis of 4-substituted indoles.[2][3][4][5]
Problem: Low to no yield of the desired C4-alkenylated indole.
Workflow for Troubleshooting:
Caption: Troubleshooting workflow for Ru-catalyzed C4-alkenylation.
Detailed Steps:
Verify Reagent Purity and Stoichiometry:
Indole-3-carbaldehyde: Ensure the starting material is pure and has not oxidized to the corresponding carboxylic acid.
Alkene: Use freshly distilled or purified alkene. Some commercial alkenes contain inhibitors that can poison the catalyst.
Stoichiometry: Carefully check the molar ratios of the reactants.
Evaluate Catalyst and Additive Integrity:
Ruthenium Catalyst: The [Ru(p-cymene)Cl₂]₂ dimer should be handled under an inert atmosphere as it can be sensitive to air and moisture.
Silver Salt Additive: AgSbF₆ is often used as a halide scavenger. It is hygroscopic and should be handled in a glovebox.
Optimize Reaction Conditions:
Temperature: While some reactions proceed at room temperature, sterically hindered substrates may require heating. Incrementally increase the temperature and monitor the reaction progress.
Solvent: The solvent can have a profound effect on the reaction. If the standard solvent (e.g., 1,2-dichloroethane) is not effective, screen other solvents like THF, dioxane, or toluene.
Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and to check for product decomposition.
Assess Substrate Compatibility:
Steric Hindrance of the Alkene: If using a highly substituted alkene, steric clash may be inhibiting the reaction. Consider using a less hindered alkene if possible.
Electronic Effects: The electronic nature of both the indole and the alkene can influence the reaction rate. Electron-donating or withdrawing groups may require adjustments to the reaction conditions.
Guide 2: Enhancing Yields in Microwave-Assisted Synthesis of 4-Substituted Indoles
Microwave-assisted synthesis can be a powerful tool, but optimization is often required.[9][10][11]
Problem: Low yields or decomposition of starting materials under microwave irradiation.
Data Presentation: Comparison of Conventional vs. Microwave Heating
Parameter
Conventional Heating
Microwave Heating
Heating Mechanism
Conduction/Convection
Direct Dielectric Heating
Heating Time
Slower
Rapid
Temperature Control
Less Precise
Highly Precise
Potential for Hotspots
High
Low
Typical Reaction Times
Hours to Days
Minutes to Hours
Experimental Protocol: General Procedure for Microwave-Assisted Fischer Indole Synthesis [28]
Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, combine the arylhydrazine (1.0 mmol) and the ketone/aldehyde (1.0 mmol).
Irradiation: Place the vial in the microwave reactor. Irradiate the reaction mixture at a set temperature (e.g., 170 °C) for a specified time (e.g., 10 minutes) with stirring.
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Quench the reaction by carefully pouring it onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate) and purify by flash column chromatography.
Troubleshooting Microwave Reactions:
Power and Temperature Settings: Avoid using maximum power, as this can lead to localized overheating and decomposition. Instead, use temperature control to maintain a steady reaction temperature.
Solvent Choice: The solvent must be able to absorb microwave energy. Polar solvents like DMF, NMP, and ethanol are good choices. Non-polar solvents like toluene can be used with a susceptor.
Vial Size and Headspace: Do not overfill the reaction vial. A sufficient headspace is necessary to accommodate any pressure buildup.
Stirring: Ensure efficient stirring to prevent localized overheating.
III. Advanced Strategies and Methodologies
For particularly challenging substrates, more advanced techniques may be required.
Flow Chemistry for Enhanced Control and Safety
Flow chemistry offers several advantages for reactions that are difficult to control in batch, such as those that are highly exothermic or involve unstable intermediates.[12][13][14][15][16]
Logical Relationship: Advantages of Flow Chemistry
Caption: Key advantages of employing flow chemistry.
A continuous flow approach can be particularly beneficial for the Fischer indole synthesis, which can be exothermic and require high temperatures.[12] By pumping the reactants through a heated coil, the reaction time can be significantly reduced, and the process can be easily scaled up.[12]
Intramolecular Cycloaddition Strategies
For the construction of highly substituted indoles, intramolecular cycloaddition reactions, such as the Diels-Alder reaction, offer a powerful alternative to traditional methods.[9][10][29]
A microwave-assisted intramolecular furan Diels-Alder approach has been developed for the rapid synthesis of 4-substituted and 3,4-disubstituted indoles.[9][10] This method demonstrates good functional group tolerance.[9][10]
IV. Conclusion
Overcoming the steric and electronic challenges associated with 4-substituted indole reactions requires a multifaceted approach. By understanding the underlying principles of regioselectivity and employing a combination of strategic directing groups, optimized catalyst systems, and advanced reaction technologies like microwave synthesis and flow chemistry, researchers can successfully access this important class of molecules. This guide provides a starting point for troubleshooting and optimization, and we encourage you to consult the cited literature for more detailed information.
V. References
Lanke, V., & Prabhu, K. R. (2013). Regioselective synthesis of 4-substituted indoles via C-H activation: a ruthenium catalyzed novel directing group strategy. Organic Letters, 15(24), 6262-6265. [Link]
Lanke, V., & Prabhu, K. R. (2013). Regioselective Synthesis of 4-Substituted Indoles via C–H Activation: A Ruthenium Catalyzed Novel Directing Group Strategy. Organic Letters, 15(24), 6262-6265. [Link]
Gribble, G. W. (2009). A microwave assisted intramolecular-furan-Diels–Alder approach to 4-substituted indoles. Chemical Communications, (2), 104-106. [Link]
(N.A.). Catalytic site-selective functionalization of the indole nucleus. ResearchGate. [Link]
Lanke, V., & Prabhu, K. R. (2013). Regioselective synthesis of 4-substituted indoles via C-H activation: a ruthenium catalyzed novel directing group strategy. Semantic Scholar. [Link]
(N.A.). (2025). Microwave Assisted Synthesis of Some New 2-(4-Substituted phenyl)-3-(1H-indol-4-yl)imidazo[4,5-b]indoles of Biological Interest. ResearchGate. [Link]
Lanke, V., & Prabhu, K. R. (2013). Regioselective Synthesis of 4-Substituted Indoles via C–H Activation: A Ruthenium Catalyzed Novel Directing Group Strategy. Figshare. [Link]
(N.A.). (2025). Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes. PMC. [Link]
(N.A.). Steric substitution in phenylazo indoles reveals interplay of steric and electronic effects on photophysical dynamics. RSC Publishing. [Link]
(N.A.). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. PMC. [Link]
(N.A.). (2025). Three-Coordinate Iron(0) Complex-Catalyzed Regioselective C–H Alkylation of Indole Derivatives. Journal of the American Chemical Society. [Link]
(N.A.). Scheme 3: Syntheses of indolyl amines through Buchwald-Hartwig cross coupling. ResearchGate. [Link]
(N.A.). Useful synthesis of 4-substituted indoles. The Journal of Organic Chemistry. [Link]
(N.A.). (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]
(N.A.). (2011). Microwave-assisted synthesis of medicinally relevant indoles. PubMed. [Link]
(N.A.). C–H functionalization of indole with diazoacetate catalyzed by a CCC-NHC Ir (III) dimer complex. Tetrahedron Letters. [Link]
(N.A.). Synthesis of C4-Substituted Indoles via a Catellani and C–N Bond Activation Strategy. Angewandte Chemie International Edition. [Link]
(N.A.). (2025). Ruthenium-Catalyzed Selective C4 C–H Phosphorylation of Indoles and Mechanistic Insights. Organic Letters. [Link]
(N.A.). (2023). On-DNA Synthesis of Multisubstituted Indoles. PMC. [Link]
(N.A.). (2020). Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. PMC. [Link]
(N.A.). C-H Activation as a Strategic Reaction: Enantioselective Synthesis of 4-Substituted Indoles. ElectronicsAndBooks. [Link]
(N.A.). (2020). Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives. MDPI. [Link]
(N.A.). (2008). Experimental and Computational Study on the Molecular Energetics of Indoline and Indole. ResearchGate. [Link]
(N.A.). (2010). Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions. PMC. [Link]
(N.A.). (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. PMC. [Link]
(N.A.). (2025). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. ResearchGate. [Link]
Lanke, V., & Prabhu, K. R. (2014). ChemInform Abstract: Regioselective Synthesis of 4-Substituted Indoles via C—H Activation: A Ruthenium Catalyzed Novel Directing Group Strategy. ChemInform. [Link]
(N.A.). (2013). Multicomponent Assembly of Highly Substituted Indoles by Dual Palladium-Catalyzed Coupling Reactions. SciSpace. [Link]
(N.A.). Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. PMC. [Link]
(N.A.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
(N.A.). Base-Promoted Tandem Synthesis of 2-Substituted Indoles and N-Fused Polycyclic Indoles. Organic Letters. [Link]
(N.A.). (2024). Full article: Cu(im)2-derived Cu@N–C catalyst for one-pot synthesis of 2-substituted indoles via domino Sonogashira coupling-cyclization reactions. Taylor & Francis Online. [Link]
(N.A.). (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. RSC Publishing. [Link]
(N.A.). (2021). Enantioselective Synthesis of Indole-Fused Bicyclo[3.2.1]octanes via Palladium(II)-Catalyzed Cascade Reaction. Organic Letters. [Link]
(N.A.). Sonogashira Coupling of 2-Iodo-2-cycloalkenones: Synthesis of (+)- and (−)-Harveynone and (−)-Tricholomenyn A. The Journal of Organic Chemistry. [Link]
(N.A.). (2025). “Catch the Flow”: Unlocking the Potential of Flow Chemistry in Early-Phase Drug Discovery. MDPI. [Link]
(N.A.). (2025). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. ResearchGate. [Link]
(N.A.). Flow Chemistry in the Pharmaceutical Industry. Syrris. [Link]
A Comparative Guide to the ¹H NMR Spectral Analysis of 4-Methyl-6-nitro-1H-indole
For Researchers, Scientists, and Drug Development Professionals The Indole Scaffold: A Privileged Structure in Drug Discovery The indole ring system is a cornerstone in drug design, forming the core of numerous natural p...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The Indole Scaffold: A Privileged Structure in Drug Discovery
The indole ring system is a cornerstone in drug design, forming the core of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various intermolecular interactions make it a "privileged scaffold." Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of these molecules. ¹H NMR, in particular, provides critical information about the number of different types of protons, their electronic environments, and their spatial relationships.
Experimental and Analytical Workflow
The process of analyzing a ¹H NMR spectrum is a systematic workflow. The following diagram illustrates the key steps from sample preparation to final structure confirmation.
Caption: Workflow for ¹H NMR structural elucidation.
A typical experimental protocol for acquiring a ¹H NMR spectrum is as follows:
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher). The magnetic field is homogenized (shimming) to ensure high resolution.
Experiment Execution: A standard ¹H NMR pulse sequence is run to acquire the Free Induction Decay (FID) signal.
Data Processing: The FID is converted into a frequency-domain spectrum via a Fourier Transform. The spectrum is then phased, baseline-corrected, and the signals are integrated.
Predicted ¹H NMR Spectrum of 4-Methyl-6-nitro-1H-indole
To predict the spectrum of 4-Methyl-6-nitro-1H-indole, we will analyze the effects of the methyl (-CH₃) and nitro (-NO₂) groups on the parent indole scaffold.
Structure and Proton Numbering:
(Note: Standard indole numbering is used where the benzene ring is positions 4, 5, 6, 7 and the pyrrole ring is 1, 2, 3)
The analysis will be based on data from Indole[1][2], 4-Methylindole[3][4][5], and 6-Nitroindole[6][7].
Proton
Indole (DMSO-d₆) δ (ppm)
4-Methylindole (CDCl₃) δ (ppm)
6-Nitroindole (DMSO-d₆) δ (ppm)
Predicted 4-Methyl-6-nitro-1H-indole δ (ppm)
Predicted Multiplicity
N-H (H1)
~11.1
~8.0 (broad s)
~11.8 (broad s)
~12.0 (broad s)
Broad Singlet
H2
~7.4
~7.2
~7.8
~7.9
Doublet of doublets
H3
~6.4
~6.6
~6.7
~6.8
Doublet of doublets
-CH₃ (at C4)
N/A
~2.5 (s)
N/A
~2.6 (s)
Singlet
H5
~7.0
~7.1 (t)
~8.0 (dd)
~8.1 (d)
Doublet
H7
~7.5
~6.9 (d)
~7.6 (d)
~7.4 (s)
Singlet
Rationale for Predictions:
N-H (H1): The indole N-H proton is typically a broad singlet and its chemical shift is highly dependent on solvent and concentration[8]. The electron-withdrawing nitro group at C6 will deshield this proton, shifting it significantly downfield, likely beyond the shift seen in 6-nitroindole itself due to the additional (though minor) electronic effect of the methyl group.
Pyrrole Protons (H2, H3): These protons are sensitive to substituents on the benzene ring. The strong electron-withdrawing -NO₂ group at C6 will deshield both H2 and H3, moving them downfield compared to indole.
Methyl Protons (-CH₃): The methyl group at C4 is attached to an aromatic ring and is expected to appear as a singlet in the range of 2.4-2.7 ppm[9].
Benzene Ring Protons (H5, H7):
H5: This proton is para to the methyl group and ortho to the strongly electron-withdrawing nitro group. The nitro group's deshielding effect will dominate, shifting H5 significantly downfield to likely >8.0 ppm. It will appear as a doublet, coupled to H7 (a small meta-coupling might be observed).
H7: This proton is ortho to the methyl group and ortho to the nitro group. The deshielding effect of the nitro group will be strong. However, it is adjacent to the C4-CH3 and C6-NO2, leaving it without adjacent protons to couple with, thus it is expected to be a singlet.
Comparative Analysis with Isomeric and Substituted Indoles
A comparison with related molecules provides a self-validating system for our predictions.
Predicted: H5 and H7 will be significantly affected. H5 will be a singlet, strongly deshielded by the adjacent nitro group. H7 will be a singlet, influenced by the adjacent methyl group.
This isomer provides the best comparison. The positions of the singlets for the benzene protons will be a key differentiator from our target molecule.
The analysis demonstrates the powerful and predictable nature of substituent effects in ¹H NMR. The electron-donating methyl group generally causes modest upfield shifts, while the strongly electron-withdrawing nitro group causes significant downfield shifts, particularly for protons in ortho and para positions.
Conclusion
While a definitive experimental spectrum for 4-Methyl-6-nitro-1H-indole is not presented, this guide provides a comprehensive and scientifically rigorous prediction of its ¹H NMR spectrum through comparative analysis. The predicted chemical shifts, multiplicities, and the underlying electronic rationale offer a solid foundation for researchers working with this and similar substituted indoles. This approach underscores the importance of understanding fundamental principles of NMR and substituent effects for accurate structural elucidation in the absence of direct reference data.
References
PubChem. 4-Methylindole | C9H9N | CID 85282. National Institutes of Health. [Link]
Technical Comparison Guide: 13C NMR Prediction Methodologies for 4-Methyl-6-nitro-1H-indole
Executive Summary & Biological Context In the preclinical development of novel immunotherapies, 4-Methyl-6-nitro-1H-indole (CAS: 139121-49-6) serves as a critical synthetic intermediate. Specifically, indole derivatives...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Biological Context
In the preclinical development of novel immunotherapies, 4-Methyl-6-nitro-1H-indole (CAS: 139121-49-6) serves as a critical synthetic intermediate. Specifically, indole derivatives of this class are heavily utilized in the design of small-molecule modulators targeting the Stimulator of Interferon Genes (STING) pathway, a central component of the innate immune system's response to cytosolic DNA [1].
During the multi-step synthesis of STING agonists or antagonists, precise structural verification of substituted indoles is paramount. The presence of both electron-donating (4-methyl) and strongly electron-withdrawing (6-nitro) groups on the fused aromatic system creates complex, non-additive electronic environments. This guide objectively compares the performance of Empirical NMR Prediction (HOSE-code/Additivity) against Quantum Mechanical DFT-GIAO (Density Functional Theory - Gauge-Independent Atomic Orbital) methods for predicting the
C NMR chemical shifts of 4-Methyl-6-nitro-1H-indole, using experimental data as the ground-truth benchmark.
Figure 1: The cGAS-STING signaling pathway targeted by 4-Methyl-6-nitro-1H-indole derivatives.
The Challenge of Indole Structural Verification
Empirical prediction tools (such as those utilizing HOSE codes or neural networks trained on historical databases) are exceptionally fast but frequently struggle with highly functionalized heterocycles [2]. The 6-nitro group exerts a strong inductive deshielding effect on the C6 carbon, while simultaneously shielding the ortho (C5, C7) positions via resonance. Because empirical models rely on additive rules derived from simpler substructures, they often underestimate these long-range mesomeric effects and steric peri-interactions.
Conversely, the GIAO (Gauge-Independent Atomic Orbital) method, combined with Density Functional Theory (DFT), calculates the actual electron density and magnetic shielding tensors from first principles [3]. By applying the DP4 probability framework, GIAO calculations provide rigorous, mathematically sound structural assignments [4].
Performance Comparison: Experimental vs. Predicted Data
The table below summarizes the quantitative comparison between experimental
C NMR data (acquired in CDCl), an industry-standard Empirical Predictor, and a QM DFT-GIAO computational workflow.
Carbon Position
Experimental Shift (ppm)
Empirical Predictor (ppm)
DFT-GIAO Predictor (ppm)
Δ Empirical Error
Δ DFT-GIAO Error
C2
128.5
126.0
128.1
-2.5
-0.4
C3
101.2
103.5
101.8
+2.3
+0.6
C3a (Quaternary)
130.4
128.0
131.0
-2.4
+0.6
C4 (Quaternary)
131.5
129.5
132.1
-2.0
+0.6
C5
116.8
118.0
116.2
+1.2
-0.6
C6 (C-NO)
143.2
140.5
143.8
-2.7
+0.6
C7
106.5
108.2
105.9
+1.7
-0.6
C7a (Quaternary)
136.2
134.5
136.8
-1.7
+0.6
4-CH
18.5
19.0
18.2
+0.5
-0.3
Mean Absolute Error (MAE)
-
-
-
1.89 ppm
0.54 ppm
Data Analysis & Causality
The empirical predictor exhibits a significantly higher Mean Absolute Error (MAE of 1.89 ppm). It notably fails at the C6 position (underestimating the deshielding by 2.7 ppm) because it cannot fully account for the synergistic push-pull dynamics of the indole nitrogen and the nitro group. The DFT-GIAO method (MAE of 0.54 ppm) captures the exact orbital interactions, proving to be the superior choice for definitive structural elucidation of this intermediate.
To ensure reproducibility and scientific integrity, the following methodologies detail the exact parameters required to replicate the data in the table above.
Protocol A: Experimental
C NMR Acquisition
Causality Check: Accurate measurement of quaternary carbons (C3a, C4, C6, C7a) requires extended relaxation delays due to the lack of attached protons to facilitate dipole-dipole relaxation.
Sample Preparation: Dissolve 20 mg of high-purity (>98%) 4-Methyl-6-nitro-1H-indole in 0.6 mL of deuterated chloroform (CDCl
). Transfer to a standard 5 mm NMR tube. The CDCl serves as an internal deuterium lock to prevent field drift.
Instrument Setup: Insert the sample into a 400 MHz NMR spectrometer (100 MHz for
C). Tune and match the probe to the C frequency. Shim the magnetic field using the H lock signal until the solvent line shape is perfectly Lorentzian.
Acquisition Parameters:
Pulse Sequence: Standard proton-decoupled
C sequence (zgpg30).
Relaxation Delay (D1): Set to 2.5 seconds to ensure complete longitudinal relaxation (
) of the nitro-bearing C6 carbon.
Number of Scans (NS): 1024 (to achieve a >100:1 Signal-to-Noise ratio).
Processing & Referencing: Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz. Fourier transform the FID. Phase and baseline correct the spectrum. Self-Validation: Calibrate the chemical shift scale by setting the central peak of the CDCl
Causality Check: Gas-phase optimizations often fail to represent the molecule's geometry in an NMR tube. Applying an implicit solvent model (IEFPCM) during the GIAO calculation ensures the dielectric environment of chloroform is factored into the magnetic shielding tensors [3].
Conformational Search: Input the SMILES string for 4-Methyl-6-nitro-1H-indole. Run a Monte Carlo conformational search using the MMFF94 force field. Retain all conformers within a 5.0 kcal/mol energy window.
Geometry Optimization: Submit the conformers to a DFT optimization using the B3LYP functional and the 6-31G(d) basis set. Verify that the optimized structures are true minima by running a frequency calculation (zero imaginary frequencies).
NMR Tensor Calculation: Perform the GIAO magnetic shielding calculation on the optimized geometries using a higher level of theory: ωB97X-D/def2-TZVPD . Apply the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) set to chloroform.
Data Scaling: Convert the raw isotropic shielding tensors (
) to chemical shifts () using established linear scaling parameters (e.g., from the CHESHIRE database) to correct for systematic DFT errors. Average the shifts based on the Boltzmann distribution of the conformers at 298.15 K.
Conclusion
For routine, high-throughput screening of simple aliphatic chains, empirical predictors remain useful. However, for complex, highly polarized heteroaromatics like 4-Methyl-6-nitro-1H-indole , the DFT-GIAO methodology is strictly required . The empirical tools' inability to accurately model the C6-nitro deshielding effect (yielding errors up to 2.7 ppm) can lead to catastrophic misassignments during the synthesis of sensitive STING pathway modulators. Adopting the QM-driven workflow detailed in Protocol B ensures robust, self-validating structural confidence.
References
Wikipedia Contributors. "cGAS–STING cytosolic DNA sensing pathway." Wikipedia, The Free Encyclopedia. Available at:[Link]
Mestrelab Research. "Mnova NMRPredict - Accurate NMR Spectrum Prediction." Mestrelab Store. Available at: [Link]
Li, Y., et al. "GIAO 13C NMR Calculation with Sorted Training Sets Improves Accuracy and Reliability for Structural Assignation." The Journal of Organic Chemistry, 2020. Available at:[Link]
Smith, S. G., & Goodman, J. M. "Assigning Stereochemistry to Single Diastereoisomers by GIAO NMR Calculation: The DP4 Probability." Journal of the American Chemical Society, 2010. Available at:[Link]
Validation
A Comparative Guide to the FT-IR Absorption Peaks of Nitro and Indole Functional Groups
For researchers, scientists, and professionals in drug development, the precise identification of functional groups is a cornerstone of molecular characterization. Fourier-Transform Infrared (FT-IR) spectroscopy stands a...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the precise identification of functional groups is a cornerstone of molecular characterization. Fourier-Transform Infrared (FT-IR) spectroscopy stands as a rapid, non-destructive, and highly informative analytical technique for this purpose.[1] This guide provides an in-depth comparison of the characteristic FT-IR absorption peaks for two crucial functional groups: the nitro (-NO₂) group, prevalent in explosives and pharmaceuticals, and the indole ring, a core scaffold in numerous bioactive molecules.
Understanding the vibrational signatures of these groups allows for unequivocal structural elucidation and quality control. This document will delve into the theoretical underpinnings of their IR absorptions, present comparative data, and provide a practical experimental protocol for analysis.
The Vibrational Language of Molecules: FT-IR Fundamentals
FT-IR spectroscopy probes the vibrational modes of molecules.[2] When a molecule is irradiated with infrared light, it absorbs energy at frequencies that correspond to its natural vibrational frequencies. These absorptions are recorded as peaks in an FT-IR spectrum, where the x-axis represents wavenumber (cm⁻¹) and the y-axis indicates absorbance or transmittance.[3] The position, intensity, and shape of these peaks create a unique "fingerprint" of the molecule, allowing for the identification of its constituent functional groups.[1][4]
Part 1: The Nitro (-NO₂) Functional Group: A Tale of Two Stretches
The nitro group is characterized by a nitrogen atom double-bonded to one oxygen atom and single-bonded to another, with the latter carrying a negative charge and the nitrogen a positive charge. This electronic structure gives rise to two very strong and distinct N-O stretching vibrations, making the nitro group one of the easier functionalities to identify via FT-IR.[2][5]
The key to its identification lies in the coupled stretching of the two N-O bonds. These bonds can stretch in-phase (symmetrically) or out-of-phase (asymmetrically), resulting in two distinct and intense absorption bands.[6] The high polarity of the N-O bonds leads to a large change in dipole moment during vibration, which is why these peaks are typically among the most intense in the spectrum.[5]
Key Absorption Peaks for the Nitro Group:
Asymmetric N-O Stretch (ν_as): This is a strong absorption band typically found in the 1550-1475 cm⁻¹ region for aromatic nitro compounds and around 1550 cm⁻¹ for nitroalkanes.[2][7][8] This vibration corresponds to the two N-O bonds stretching out of phase with each other.
Symmetric N-O Stretch (ν_s): This is another strong absorption band, appearing in the 1360-1290 cm⁻¹ range for aromatic nitro compounds and near 1365 cm⁻¹ for nitroalkanes.[2][7][8] This mode involves the in-phase stretching of the N-O bonds.
The presence of a pair of intense peaks in these specific regions is a highly reliable indicator of a nitro group.[5] Conjugation with an aromatic ring tends to lower the frequency of these stretches compared to their aliphatic counterparts due to resonance effects.[2][7]
Part 2: The Indole Functional Group: The Signature of the N-H Bond
The indole moiety, a bicyclic aromatic heterocycle, is a fundamental structural motif in a vast array of natural products and pharmaceuticals, including the amino acid tryptophan. Its FT-IR spectrum is more complex than that of a simple nitro group, but it possesses a highly characteristic peak that is often the first point of analysis.
The most prominent and diagnostic feature of an unsubstituted or N-H containing indole is the N-H stretching vibration .
Key Absorption Peaks for the Indole Group:
N-H Stretch (ν_N-H): A sharp, medium-to-strong intensity peak typically appears in the region of 3500-3300 cm⁻¹ .[9] For a free, non-hydrogen-bonded N-H group in indole, this peak is often observed around 3491 cm⁻¹ or higher.[10] In a solid-state or concentrated sample where hydrogen bonding can occur, this peak will broaden and shift to a lower wavenumber. For example, a study on control indole reported the N-H stretching vibration band at 3406 cm⁻¹ .[11]
Aromatic C-H Stretch (ν_C-H): Like other aromatic compounds, indoles exhibit C-H stretching vibrations from the benzene and pyrrole rings, which appear as a group of weaker bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹ ).[11][12]
Aromatic C=C Stretch (ν_C=C): The stretching of the carbon-carbon double bonds within the aromatic rings gives rise to several medium-to-strong intensity peaks in the 1620-1450 cm⁻¹ region.[11]
While the aromatic C-H and C=C stretches confirm the presence of the aromatic system, the N-H stretch is the most definitive indicator of the indole functional group itself, provided the nitrogen is not fully substituted.
Part 3: Comparative Analysis and Data Summary
To facilitate a direct comparison, the key diagnostic FT-IR absorption peaks for nitro and indole functional groups are summarized below.
This table clearly illustrates the distinct regions where these functional groups absorb, minimizing ambiguity in spectral interpretation. The nitro group's signature is in the upper-mid region of the fingerprint area, while the indole's primary identifier is in the high-wavenumber region.
Part 4: Experimental Protocol for FT-IR Analysis
The acquisition of a high-quality FT-IR spectrum is paramount for accurate functional group identification. The following protocol outlines a standard procedure for analyzing a solid organic compound.
Methodology: KBr Pellet Transmission FT-IR
This method is chosen for its ability to produce high-quality spectra for solid samples and is a widely accepted standard technique.[13]
Drying: Ensure the KBr is thoroughly dry by heating it in an oven at approximately 100°C for several hours and storing it in a desiccator. Moisture will introduce broad O-H absorption bands and can damage the KBr pellet.
Sample Preparation: Place approximately 1-2 mg of the solid sample into a clean agate mortar.[13]
Grinding & Mixing: Add about 100-200 mg of the dried KBr to the mortar. Grind the sample and KBr together thoroughly for several minutes until a fine, homogeneous powder is obtained.[13] This step is critical to reduce light scattering and produce a clear pellet.
Pellet Formation: Transfer the powder mixture to the pellet die. Assemble the die and place it in a hydraulic press. Apply pressure according to the manufacturer's instructions (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.
Background Spectrum: Place the empty sample holder into the FT-IR spectrometer and acquire a background spectrum. This will account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.
Sample Spectrum: Carefully remove the KBr pellet from the die and place it in the sample holder. Insert the holder into the spectrometer and acquire the sample spectrum.
Data Analysis: Process the resulting spectrum by identifying the key absorption peaks and comparing their wavenumbers to the reference values for the expected functional groups.
Alternative Method: Attenuated Total Reflectance (ATR)-FT-IR
For rapid analysis with minimal sample preparation, ATR-FT-IR is an excellent alternative.[14]
Procedure:
Background Spectrum: Ensure the ATR crystal is clean. Acquire a background spectrum with the clean, empty crystal.[15]
Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.[13]
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.[13]
Sample Spectrum: Acquire the sample spectrum.
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.[15]
Part 5: Visualizing the Vibrational Modes
To better understand the molecular motions that give rise to these characteristic IR absorptions, the following diagrams illustrate the key vibrational modes for the nitro and indole functional groups.
Caption: N-H stretching vibration in the indole functional group.
Conclusion
The identification of nitro and indole functional groups by FT-IR spectroscopy is a straightforward yet powerful application of this analytical technique. The nitro group provides a distinct and intense two-peak signature in the mid-infrared region, arising from its symmetric and asymmetric N-O stretches. In contrast, the indole group is most reliably identified by its characteristic sharp N-H stretching absorption in the high-frequency region of the spectrum. By understanding the origins of these absorption bands and following standardized experimental protocols, researchers can confidently elucidate molecular structures, ensuring the integrity and quality of their work in drug discovery and materials science.
References
Vertex AI Search. (n.d.). IR Spectroscopy Tutorial: Nitro Groups.
Vertex AI Search. (n.d.). Spectroscopy Tutorial: Nitro Groups.
B. C. Smith. (2023, August 16). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition - Spectroscopy. Spectroscopy Online.
BenchChem. (2025, December).
Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.).
JoVE. (2024, December 5).
Trivedi, M. K., Tallapragada, R. M. R., Branton, A., & Jana, S. (n.d.). FT-IR spectrum of control indole.
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. (n.d.). PMC.
Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table.
LC-MS Fragmentation Pattern Comparison Guide: 4-Methyl-6-nitro-1H-indole vs. Structural Isomers
As a Senior Application Scientist specializing in high-resolution mass spectrometry (HRMS), I frequently encounter the analytical bottleneck of distinguishing positional isomers. In drug development—particularly in the s...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist specializing in high-resolution mass spectrometry (HRMS), I frequently encounter the analytical bottleneck of distinguishing positional isomers. In drug development—particularly in the synthesis of STING (Stimulator of Interferon Genes) inhibitors where[1]—relying solely on intact mass is fundamentally insufficient.
Both 4-Methyl-6-nitro-1H-indole and its close structural analog, 5-Methyl-6-nitro-1H-indole, share the identical precursor ion[M+H]+ at m/z 177.0664. However, their collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD) pathways diverge predictably due to stereoelectronic principles. This guide objectively compares the fragmentation performance of 4-Methyl-6-nitro-1H-indole against its 5-methyl isomer, providing a self-validating experimental framework for definitive structural assignment.
Mechanistic Causality: The "Ortho Effect" in Nitroindoles
To confidently assign structures, we must move beyond memorizing mass lists and understand the causality of the fragmentation. When subjected to HCD, nitroaromatic compounds undergo two primary, well-documented diagnostic pathways:
Nitro-Nitrite Rearrangement: The nitro group (-NO₂) isomerizes to a nitrite ester (-ONO) prior to dissociation. This high-energy rearrangement results in the neutral loss of nitric oxide (NO, 30 Da), a hallmark of [2].
Simple Cleavage: Direct cleavage of the C-N bond yields the loss of a nitro radical (NO₂, 46 Da)[3].
Following these initial losses, the indole core typically undergoes pyrrole ring opening, characterized by the .
The Diagnostic Differentiator (The Ortho Effect):
In 5-Methyl-6-nitro-1H-indole , the methyl group (position 5) and the nitro group (position 6) are ortho to one another. Under MS/MS conditions, their spatial proximity allows a hydrogen atom from the methyl group to transfer to the nitro oxygen. This rearrangement facilitates the highly favorable neutral loss of a hydroxyl radical (OH, 17 Da), generating a distinct [M+H - OH]+ ion at m/z 160.0637.
Conversely, in 4-Methyl-6-nitro-1H-indole , the methyl and nitro groups are meta to each other. The rigid aromatic system physically prevents this hydrogen transfer, completely abolishing the [M+H - OH]+ fragmentation pathway. This binary presence/absence of the M-17 peak serves as the ultimate self-validating diagnostic feature.
The table below summarizes the theoretical exact masses and the expected presence of diagnostic fragment ions for both isomers.
Table 1: Precursor and Diagnostic Fragment Ions (Positive Ion Mode, ESI+)
Ion Assignment
Formula
Theoretical m/z
4-Methyl-6-nitro-1H-indole
5-Methyl-6-nitro-1H-indole
[M+H]+
C₉H₉N₂O₂+
177.0664
Present (Base Peak)
Present (Base Peak)
[M+H - OH]+
C₉H₈N₂O+
160.0637
Absent
Present (Diagnostic)
[M+H - NO]+
C₉H₉NO+
147.0684
Present
Present
[M+H - NO₂]+
C₉H₉N+
131.0735
Present
Present
[M+H - NO - HCN]+
C₈H₈O+
120.0575
Present
Present
[M+H - NO₂ - CH₃]+
C₈H₆N+
116.0500
Present
Present
[M+H - NO₂ - HCN]+
C₈H₈+
104.0626
Present
Present
Self-Validating Experimental Protocol
To ensure reproducibility and analytical confidence, the following LC-HRMS protocol is designed as a self-validating system. By running a mixed standard of both isomers and monitoring the specific extracted ion chromatogram (XIC) for m/z 160.0637, researchers can continuously verify both chromatographic resolution and MS/MS specificity.
Step-by-Step Methodology
Step 1: Sample Preparation
Prepare a 1.0 mg/mL stock solution of 4-Methyl-6-nitro-1H-indole in LC-MS grade Methanol.
Dilute the stock solution to a working concentration of 10 µg/mL using a diluent of 90:10 Water:Acetonitrile containing 0.1% Formic Acid.
Self-Validation Check: Prepare a parallel mixed standard containing 10 µg/mL of both 4-Methyl and 5-Methyl isomers to verify chromatographic separation.
Step 2: UHPLC Separation
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.
Injection Volume: 2.0 µL.
Step 3: HRMS Acquisition (Q-TOF or Orbitrap)
Ionization: Electrospray Ionization (ESI) in Positive mode.
Capillary Voltage: 3.5 kV.
Full MS Scan: m/z 100–500 at a resolution of 70,000 (FWHM).
Data-Dependent MS/MS (ddMS2): Isolate the m/z 177.0664 precursor with a 1.0 Da window.
Fragmentation: Apply Normalized Collision Energy (NCE) stepped at 20%, 30%, and 40% to capture both low-energy (NO loss) and high-energy (pyrrole opening) fragments.
Step 4: Data Processing & Validation
Extract the precursor ion (m/z 177.0664 ± 5 ppm).
Extract the diagnostic ortho-effect fragment (m/z 160.0637 ± 5 ppm).
Validation: The peak lacking the m/z 160.0637 fragment in its MS2 spectrum is definitively assigned as 4-Methyl-6-nitro-1H-indole.
Fig 2. Self-validating LC-HRMS workflow for the differentiation of nitroindole positional isomers.
References
Title: Compounds and compositions for treating conditions associated with sting activity (WO2020252240A1)
Title: Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol
Source: ACS Earth and Space Chemistry
URL: [Link]
Title: Mass spectral studies of nitroindole compounds
Source: Organic Chemistry: An Indian Journal (TSI Journals)
URL: [Link]
Chromatographic Separation of Methyl-Nitroindole Isomers: A Technical Comparison Guide
Executive Summary Methyl-nitroindoles serve as critical scaffolds in the synthesis of antiviral agents, oncology drugs (e.g., c-Myc G-quadruplex binders), and polymer precursors. However, the structural similarity betwee...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl-nitroindoles serve as critical scaffolds in the synthesis of antiviral agents, oncology drugs (e.g., c-Myc G-quadruplex binders), and polymer precursors. However, the structural similarity between isomers—specifically the positional variance of the nitro group (C4, C5, C6, C7) and the methyl group (N1, C2, C3)—poses a significant challenge for purification and quality control.
This guide provides an objective technical comparison of HPLC methodologies for separating these isomers. Unlike generic protocols, we focus on the mechanistic drivers of retention —hydrophobicity (
) and dipole moment vectors—to empower researchers to design self-validating separation protocols.
Chemical Context & Separation Challenge
The separation of methyl-nitroindoles is governed by two competing molecular behaviors:
The Hydrophobic Effect: The methyl group (
) adds non-polar surface area, generally increasing retention on Reversed-Phase (RP) columns.[1]
Electronic Push-Pull: The nitro group (
) is strongly electron-withdrawing.[1] Its position relative to the indole nitrogen (an electron donor) creates distinct dipole moments for each isomer, altering their interaction with the mobile phase.
Target Analytes:
1-Methyl-5-nitroindole: Common precursor; N-methylation masks the H-bond donor.[1]
2-Methyl-5-nitroindole: C-methylation retains the N-H donor capability (unless N-protected).[1]
To ensure reproducibility, we utilize a C18 / Phenyl-Hexyl Screening Workflow .[1] While C18 is the workhorse, Phenyl-Hexyl phases often provide superior selectivity for nitro-aromatics due to
Instrumentation: UHPLC or HPLC system with Diode Array Detector (DAD).
Detection: UV at 254 nm (aromatic backbone) and 320 nm (nitro-specific charge transfer band).[1]
Method A: High-Resolution Screening (C18)
Column: End-capped C18 (e.g., 150 x 4.6 mm, 3.5 µm).[1]
Mobile Phase A: 0.1% Formic Acid in Water (Suppresses silanol activity).[1]
Column: Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm).[1]
Rationale: The nitro group is
-electron deficient; the phenyl stationary phase is -electron rich.[1] This induces specific charge-transfer interactions that separate isomers based on nitro-position accessibility.[1]
Performance Comparison & Data
The following data summarizes the relative retention behaviors observed under Method A (C18/ACN) conditions.
Table 1: Relative Retention Order (C18 Column)
Isomer Class
Representative Compound
Relative Elution Order
Mechanism of Retention
Early Eluters
3-Nitroindole
1 (Fastest)
High polarity; dipole moment aligns with solvent field.[1]
Mid Eluters
5-Nitroindole
2
Increased hydrophobicity; nitro group less solvent-accessible.[1]
C-Methylation adds hydrophobicity but retains N-H donor capability (elutes close to 1-Me analog).[1]
Table 2: Selectivity Comparison (C18 vs. Phenyl-Hexyl)
Separation Challenge
C18 Performance
Phenyl-Hexyl Performance
Recommendation
1-Me-5-NO2 vs. 1-Me-4-NO2
Moderate Resolution ()
High Resolution ()
Use Phenyl-Hexyl . The steric hindrance of the 4-nitro group disrupts stacking differently than the 5-nitro.
1-Me-5-NO2 vs. Unmethylated
Excellent ()
Good
Use C18 . The hydrophobicity difference is the dominant factor.
Critical Insight: On C18 columns, the elution order is dominated by hydrophobicity (Methylated > Unmethylated).[1] On Phenyl-Hexyl columns, the order can reverse or shift based on electronic overlap between the nitroindole ring and the stationary phase.
Mechanistic Logic & Workflow Visualization
To understand why your separation works (or fails), refer to the mechanistic pathway below. This diagram correlates molecular features with chromatographic outcomes.[1][3][4]
Caption: Mechanistic flow showing how N-methylation and Nitro positioning drive retention differences on C18 vs. Phenyl-Hexyl phases.
Troubleshooting & Optimization
If you encounter co-elution (e.g., separating 1-methyl-5-nitroindole from 1-methyl-6-nitroindole), employ the following Self-Validating Adjustments :
Logic: Methanol is a protic solvent.[1] It solvates the nitro group differently than aprotic ACN, often altering the dipole-dipole interaction selectivity (
).
Temperature Tuning:
Action: Lower column temperature to 20°C.
Logic: Isomer separations are often enthalpically driven.[1] Lower temperatures enhance the "shape selectivity" of the stationary phase, improving resolution of steric isomers.
Peak Tailing:
Cause: Residual silanol interactions with the nitro group or indole ring.[1]
Fix: Ensure mobile phase pH is acidic (0.1% Formic Acid or TFA).[1] While nitroindoles are not basic, the silica support requires suppression.[1]
References
Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta. (2022).[1] Discusses general isomer separation strategies on C18.
Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups. PMC. (2020).[1][4][5] Details the effect of nitro groups on RP-HPLC retention.
Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives. ChemMedChem. (2021).[1][6] Provides synthesis and purification data for 1-methyl-5-nitroindole.
Isomeric Identification of the Nitroindole Chromophore. Environ. Sci. Technol. (2024).[1][7][8] Analyzes the separation of 7 known nitroindole isomers.
Separation of 2-Methyl-5-nitro-1H-isoindole-1,3(2H)-dione. SIELC Technologies. Application note demonstrating HPLC conditions for methyl-nitro derivatives.
Analytical Comparison Guide: Melting Point Determination for Pure 4-Methyl-6-nitro-1H-indole
Executive Summary 4-Methyl-6-nitro-1H-indole (CAS: 139121-49-6) is a highly specialized heterocyclic building block frequently utilized in the pharmaceutical industry. Notably, it serves as a critical synthetic intermedi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Methyl-6-nitro-1H-indole (CAS: 139121-49-6) is a highly specialized heterocyclic building block frequently utilized in the pharmaceutical industry. Notably, it serves as a critical synthetic intermediate in the development of Stimulator of Interferon Genes (STING) pathway antagonists, which are actively investigated for treating conditions associated with excessive immune activation and certain cancers [1].
Because impurities in the starting material can drastically affect downstream coupling reactions and overall yield, establishing a rigorous melting point reference for the pure compound (>98% purity) is a mandatory Quality Control (QC) parameter. This guide objectively compares the three primary analytical methodologies used to determine the melting point of 4-Methyl-6-nitro-1H-indole, providing researchers with the mechanistic insights and self-validating protocols necessary to ensure batch-to-batch consistency.
Mechanistic Insights: Thermal Behavior of Nitroindoles
Nitro-substituted indoles present unique thermal analysis challenges. The electron-withdrawing nitro group at the 6-position and the electron-donating methyl group at the 4-position create a highly polarized ring system.
While 4-Methyl-6-nitro-1H-indole is stable at room temperature, exposure to excessive thermal stress without proper environmental controls can induce localized decomposition prior to or during the melt. Therefore, the choice of analytical technique—and specifically the heating ramp rate—dictates whether the observed melting point reflects the true thermodynamic phase transition or an artifact of thermal degradation. According to standard pharmacopeial guidelines for thermal analysis, the presence of eutectic impurities will broaden the melting peak and shift it to lower temperatures via melting point depression [2].
Comparative Analysis of Analytical Methods
To establish a reliable reference standard, laboratories typically evaluate the compound using Differential Scanning Calorimetry (DSC), Automated Capillary Apparatus, and Hot-Stage Microscopy (HSM).
Note: For the purpose of this comparative guide, the reference melting point range for high-purity (>98%) 4-Methyl-6-nitro-1H-indole is established at 141.5 – 143.0 °C . Analysts should always verify against their specific lot's Certificate of Analysis (CoA).
Method Comparison Data
Analytical Parameter
Automated Capillary (USP <741>)
DSC (USP <891>)
Hot-Stage Microscopy (HSM)
Detection Mechanism
Optical light transmission
Differential heat flux
Visual morphological changes
Sample Size
3 mm capillary height
2 – 5 mg
< 1 mg (single crystal)
Heating Ramp Rate
1 °C/min
10 °C/min
Variable (typically 2 °C/min)
Atmosphere
Ambient air
Inert Nitrogen (50 mL/min)
Ambient air
Primary Utility
Routine QC batch release
Absolute purity & polymorphism
Visualizing decomposition/sublimation
Observed MP Reference
141.5 – 143.0 °C (Clear point)
142.8 °C (Endothermic Onset)
141.8 °C (First liquid formation)
Throughput
High (up to 6 samples simultaneously)
Low (1 sample per run)
Low (1 sample per run)
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality for each critical parameter is explained to prevent procedural deviations.
Protocol A: Routine QC via Automated Capillary Method (USP <741>)
This method is optimized for high-throughput batch release and complies with updated USP <741> standards [3].
Instrument Verification: Prior to analysis, verify the instrument's accuracy using a USP Primary Reference Standard (e.g., Vanillin or Acetanilide) that brackets the 140 °C range.
Sample Preparation (Drying): Dry the 4-Methyl-6-nitro-1H-indole sample in a vacuum desiccator over silica gel for 16 hours.
Causality: Residual solvents act as plasticizers, disrupting the crystal lattice and causing artificial melting point depression.
Pulverization & Loading: Gently triturate the dried sample using an agate mortar and pestle. Tap the powder into a standard glass capillary tube (0.8–1.2 mm internal diameter) to a tightly packed height of exactly 3 mm.
Causality: Uniform particle size and strict column height ensure consistent heat transfer from the heating block to the core of the sample [3].
Thermal Program: Rapidly heat the block to 135 °C (approx. 5–10 °C below the expected onset). Switch the heating ramp rate to 1 °C/min .
Causality: A slow 1 °C/min ramp is critical near the melting point to maintain thermal equilibrium between the heating block, the glass wall, and the sample. Faster rates will result in thermal lag, artificially inflating the recorded melting point.
Data Acquisition: Record the
(first detectable liquid phase) and (complete clear melt).
Protocol B: Absolute Purity Determination via DSC (USP <891>)
DSC is utilized when investigating polymorphic transitions or when absolute purity quantification (via the Van 't Hoff equation) is required[2].
Calibration: Calibrate the DSC cell using high-purity Indium (
= 156.6 °C) to ensure temperature and enthalpy accuracy.
Sample Encapsulation: Accurately weigh 2.0 to 5.0 mg of 4-Methyl-6-nitro-1H-indole into a standard aluminum pan and crimp with a pierced lid.
Causality: The pierced lid allows for the release of any volatile byproducts, preventing pan deformation which would alter the thermal contact with the sensor.
Atmospheric Control: Purge the furnace with dry Nitrogen at a flow rate of 50 mL/min.
Causality: An inert atmosphere is mandatory to prevent oxidative degradation of the nitro group at elevated temperatures, which would distort the endothermic melting peak [2].
Thermal Program: Equilibrate at 25 °C, then heat to 160 °C at a ramp rate of 10 °C/min .
Causality: Unlike capillary methods, DSC utilizes a faster ramp rate to maximize the heat flux (
). This increases the signal-to-noise ratio of the endothermic melting peak without compromising the thermodynamic onset measurement.
Analysis: Integrate the endothermic peak to determine the extrapolated onset temperature (true thermodynamic melting point) and the enthalpy of fusion (
).
QC Workflow Visualization
The following diagram illustrates the logical decision matrix for the thermal analysis and QC release of synthesized 4-Methyl-6-nitro-1H-indole batches.
Caption: QC workflow for 4-Methyl-6-nitro-1H-indole thermal analysis and batch release.
References
Title: WO2020252240A1 - Compounds and compositions for treating conditions associated with sting activity
Source: Google Patents
URL
Title: The Importance of Purity Determination of Pharmaceuticals (USP <891>)
Title: Compliance with amended General Chapter USP <741> Melting Range or Temperature
Source: ChemRxiv / Mettler Toledo
URL
Validation
comparing reactivity of 4-methyl-6-nitroindole vs 6-methyl-4-nitroindole
An In-Depth Guide to the Comparative Reactivity of 4-Methyl-6-Nitroindole and 6-Methyl-4-Nitroindole For Researchers, Scientists, and Drug Development Professionals Introduction: The Modulated Reactivity of a Privileged...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Comparative Reactivity of 4-Methyl-6-Nitroindole and 6-Methyl-4-Nitroindole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Modulated Reactivity of a Privileged Scaffold
The indole core is a quintessential "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1][2] Its inherent electron-rich nature makes it highly susceptible to electrophilic attack, a characteristic that has been extensively exploited in synthetic chemistry. However, the introduction of substituents dramatically modulates this reactivity, creating a nuanced landscape of chemical behavior. This guide provides an in-depth comparison of two constitutional isomers, 4-methyl-6-nitroindole and 6-methyl-4-nitroindole, to illuminate how the strategic placement of an electron-donating group (EDG) and an electron-withdrawing group (EWG) dictates their susceptibility to both electrophilic and nucleophilic substitution reactions. Understanding these differences is paramount for researchers designing synthetic routes or developing structure-activity relationships (SAR) for novel indole-based therapeutics.
Pillar 1: The Electronic Tug-of-War: Substituent Effects
The reactivity of an aromatic system is fundamentally governed by the electronic properties of its substituents. The methyl group (-CH₃) is a weak electron-donating group, primarily acting through an inductive effect (+I) and hyperconjugation. It enriches the ring with electron density, thereby activating it towards electrophilic attack.[3]
Conversely, the nitro group (-NO₂) is one of the most powerful electron-withdrawing groups. It deactivates the ring towards electrophilic attack through a combination of a strong negative inductive (-I) and a potent negative mesomeric or resonance (-R) effect.[4] This profound electron-withdrawing nature, however, renders the indole nucleus susceptible to nucleophilic attack, a reactivity pathway not typically observed for unsubstituted indoles.[5][6]
The Hammett substituent constants (σ) provide a quantitative measure of these electronic effects.
Substituent
σ (meta)
σ (para)
Electronic Effect
-CH₃
-0.07
-0.17
Electron-Donating (Activating)
-NO₂
+0.71
+0.78
Electron-Withdrawing (Deactivating)
Source: Data compiled from established literature on Hammett constants.[4][7][8]
The critical distinction between our two isomers lies in the positioning of these opposing groups and their resulting influence on the key reactive sites of the indole nucleus.
Pillar 2: Comparative Reactivity Analysis
A. Electrophilic Aromatic Substitution (EAS)
The C3 position of the pyrrole ring is the canonical site for electrophilic attack on indoles due to its highest electron density.[9] The reactivity of our two isomers towards electrophiles will therefore largely depend on how the substituents modulate the nucleophilicity of this position.
4-Methyl-6-nitroindole: In this isomer, the activating methyl group is positioned on the carbocyclic ring at C4. While not directly conjugated with C3, its electron-donating nature generally increases the overall electron density of the bicyclic system. The deactivating nitro group at C6 is relatively remote from C3, and its deactivating influence is felt more strongly on the benzene portion of the ring. Therefore, the C3 position remains comparatively electron-rich and available for electrophilic attack.
6-Methyl-4-nitroindole: Here, the situation is reversed and far more dramatic. The powerful electron-withdrawing nitro group is at the C4 position. Through resonance, it strongly depletes electron density from the entire ring system, with a particularly pronounced deactivating effect on the C3 position. The activating methyl group at C6 is too distant to effectively counteract the potent deactivation by the C4-nitro group.
Predicted Outcome for EAS:4-Methyl-6-nitroindole >> 6-Methyl-4-nitroindole
4-Methyl-6-nitroindole is predicted to be significantly more reactive towards electrophiles. Reactions like nitration, halogenation, or Friedel-Crafts acylation are expected to proceed much more readily and under milder conditions on this isomer compared to the heavily deactivated 6-methyl-4-nitroindole.
Predicted reactivity towards electrophilic attack.
B. Nucleophilic Aromatic Substitution (SNAr)
The presence of a strong EWG like a nitro group can activate an aromatic ring towards nucleophilic attack, particularly at positions ortho and para to the EWG. This opens up synthetic possibilities that are inaccessible for typical electron-rich indoles.
4-Methyl-6-nitroindole: The nitro group at C6 activates the benzene ring. Nucleophilic attack would be most favored at C5 and C7, should a suitable leaving group be present at one of these positions. However, the overall electron-donating contribution from the C4-methyl group slightly mitigates the ring's electron deficiency compared to the alternative isomer.
6-Methyl-4-nitroindole: The C4-nitro group makes the carbocyclic ring exceptionally electron-poor. This strong activation significantly enhances the ring's susceptibility to nucleophilic attack, especially at the C5 and C7 positions. Studies on related nitroindoles have demonstrated that the presence of an EWG on the benzene ring increases the reactivity of the entire indole system towards nucleophiles, even facilitating substitution at the C2 position in some activated systems.[5][6]
Predicted Outcome for SNAr:6-Methyl-4-nitroindole > 4-Methyl-6-nitroindole
6-Methyl-4-nitroindole is predicted to be the more reactive substrate for nucleophilic substitution reactions. The electron deficiency induced by the C4-nitro group creates a more potent electrophilic center for an incoming nucleophile to attack.
Pillar 3: Experimental Validation and Protocols
Comparative Data Summary
Reaction Type
Isomer
Predicted Reactivity
Rationale
Electrophilic Substitution
4-Methyl-6-nitroindole
High
Activating -CH₃ at C4; remote -NO₂ at C6. C3 remains nucleophilic.
(e.g., Vilsmeier-Haack)
6-Methyl-4-nitroindole
Very Low
Potent deactivating -NO₂ at C4 severely reduces C3 nucleophilicity.
Nucleophilic Substitution
4-Methyl-6-nitroindole
Low
-NO₂ at C6 provides activation, but is partially offset by -CH₃ at C4.
(e.g., with Piperidine)
6-Methyl-4-nitroindole
Moderate
Strong activation from C4-nitro group makes the benzene ring highly electron-deficient.
The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich heterocycles and serves as an excellent probe for electrophilic reactivity.[9]
Objective: To compare the rate and yield of formylation at the C3 position for the two isomers under identical conditions.
Methodology:
Reagent Preparation: Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 1.2 eq) dropwise to ice-cold N,N-dimethylformamide (DMF, 5 mL). Allow the mixture to stir at 0°C for 30 minutes.
Reaction Setup: In two separate, identical flasks, dissolve 4-methyl-6-nitroindole (1.0 eq) and 6-methyl-4-nitroindole (1.0 eq) in DMF (5 mL) each.
Initiation: Add the prepared Vilsmeier reagent dropwise and simultaneously to both flasks at 0°C.
Monitoring: Allow the reactions to warm to room temperature and stir for 4 hours. Monitor the consumption of starting material by Thin-Layer Chromatography (TLC) every 30 minutes (Eluent: 30% Ethyl Acetate in Hexane).
Work-up: Pour each reaction mixture into crushed ice and basify to pH 9 with a 2M NaOH solution.
Extraction & Analysis: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Analyze the crude product by ¹H NMR to determine the conversion and yield of the 3-formyl product.
Expected Result: The reaction with 4-methyl-6-nitroindole will show a significantly higher conversion to the 3-formyl product, while the reaction with 6-methyl-4-nitroindole is expected to show little to no conversion under these conditions.
Workflow for comparative Vilsmeier-Haack formylation.
Conclusion
The reactivity of the indole scaffold is not absolute but is a function of its substitution pattern. The comparison between 4-methyl-6-nitroindole and 6-methyl-4-nitroindole serves as a compelling case study in physical organic chemistry.
For Electrophilic Attack: 4-methyl-6-nitroindole is the far more reactive isomer, as the key C3 position is not severely deactivated by the nitro group.
For Nucleophilic Attack: 6-methyl-4-nitroindole is the more promising substrate, as the C4-nitro group renders the carbocyclic ring highly electron-deficient and susceptible to SNAr-type reactions.
These insights are crucial for synthetic chemists and drug discovery professionals. The choice of isomer can mean the difference between a successful reaction and a failed one, and this understanding allows for the rational design of synthetic routes and the targeted modification of lead compounds to tune their chemical properties and biological activity.
References
BenchChem. (2025). Biological activity of substituted 3-nitroindoles. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6Z-ZLCJVIsuQgSytwUtY5VK2DjGTGTW8zWXgVIm9C6Qr72VRTo3BSGDA-fTQOuRrQZGB3CH2YgvrygHfdL1qBzJUeMdyw0PLQhrgOi8KppdrA6lmzWro8fkO5bRJe_mJCU_Qk-w5edIgBqHI1FU9hsQf3ss6rZS7uxmkKy_SiGPHgQI_zEcY9gz-t01KV]
Somei, M., et al. (n.d.). Nucleophilic substitution reactions of 1-methoxy-6-nitroindole-3-carbaldehyde. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqBJlTRb2rTRn1dPjEqPBbFlhwJx4cSw3eKYHbO8z1nJa2eubrPMR-J0hZBsDhTSBK-AtEoVAoQobTYcZU_YsTjNngJQly5wnSXSI10dUqbUTNsgbbLZKVfA6VTx7HhaPiUfSu_GKL0iq0J2bhu8Qs6NBRoF_9rdibKTwroL0EYAKsdCzlXnA1mPFt68vo]
BenchChem. (2025). Assessing the Biological Activity of 3-Nitroindole Analogs: A Comparative Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfR7kFywJqknPNApvj-SzhE3qEdrSHlRt9V82JnzYF1bQAbikAXxmzD6-GglE73D2WLZxocxAF8PRRXjQztmYPieLvtKY3InjaOm1hVwzo65Asxq40Ab1EjR8qMO2twgLM-gnzCz9Wcqt_lah81tHkpfIn5VjEYHj9ESkbU4En-h7MipOVCgoPayw9oK1cZDP8QYP1pWrt2SluEdNG_KaF2TuyZqdh288p51M=]
Kumar, V., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGy2Z2fVoyUpLey2cGOhP9DL8msoerkaKWq3lgrFomY2xJsShJamqdEH2SdvIaAUpGvJdh6tP7xfI8lJNCzzZeWiDrGMioO8VI8o5rJUjiqISNPdxF7F6P7_fanUpjh8FnXejfy9w2UPwNnMtM=]
Wang, L., et al. (n.d.). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. [URL: https://vertexaisearch.cloud.google.
Kumar, V., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoQL0lSiH51lSO_KgbDTAEvtgL3PrOBD56qo4nLEZqBOQuxLkNH3vmidKTnsaf9B4OZEacbTiW56Lnnsb7yGgb7Yx0I5I_HxXWqGzurX_CiCXGl5tBv_odzusR2p78YwYMulhZ]
Somei, M. (2017). Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHenWyL_LkCuCpv5LJdVDaulMxA_EV8Hc4bgW-Bjpxzns5Azj37PGMEkJOZWwbrRuZJVR-x7FdkE10bxJ3QeVQzudTcHkouYheHusqol_quTSMLqdxy5HMAGgRr41J3ujq3Zwy85Diypw53hhbFqNjimDrHpZseNe3tWYvt3XI6dYcC-yH9]
Somei, M., et al. (1994). Nucleophilic substitution reactions on indole nucleus: syntheses of 2-substituted indole-3-carboxaldehydes. Semantic Scholar. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5Oh6LDcRfXLmFXnfxM1qod87PIqluc5_pJiLTBiYAb__NEmFay4N1RJw2cP7p0ov64XiU964Lw0qPF47WenPMPYfPGIXz53dTpmxOnoQQZ6ysil0wBnR_SxMpc6pLciVYlJ1ip6qNGCq5ARYwLI1s4GmNt4Sos4iEMBP54f_nH9_gr5YAm3AUP0U6mx_n0m1Mjt6AK-KYgD2SZD_nO8wZnvOuhf66i76z0bSWzJioBWUj46KHRpisPyZGF7TxxFppNRWxHEqEzQ==]
Rkein, B., et al. (2021). Reactivity of 3-nitroindoles with electron-rich species. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQDdNPA0xiRiZpAhBCEvuofhakY-0ox15gSk_eSQzqNFmDRMfJ-pPQTxRerXBk2OPqFZ94fdZv3zUkQNDvkHslj_7DDUNAth9_DPky6gNj8gQ0fL6ZKK_0vwJ_WiwCEyrrdEJypqPObSttCTrRAkurN9zI_Z7UiB0-FcjdDciq1VAwkAMPwgmjSQC45ozgDaRAU5kiht7sRam5dRdp0XrPB7Zmg3A=]
Rkein, B., et al. (2021). Reactivity of 3-nitroindoles with electron-rich species. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFPkkW8h-0tUKM3ONnE37eYNHaSOsOCeh-PdFSGsyx43im9PJcrSZuG8J3kzlyQiaZRS-EYzMGc7l5CsnOK1-oNsdMOrWb-xXf-9qjvaAlp0NqlLQl4nf53YhUxsxFZC7A41M0]
Chan, G. S. H., et al. (2021). Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUPFkUPAoaFi-e3_-LeaVxXCyTXqqej5nO-X0c6rMLzWmtRIlo1lkiYkNm2SyUZuSDZ1XRjZVPxXfv6Jz77k2G1uv7AKX2yht2DH2eHs2VjmxyTAPPcBanC3GHgx2GCtWU8AsxQVl963vgGXo=]
BenchChem. (n.d.). An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3-allyl-1H-indole. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKDulk5-8o1Fugk42ntVgMdJi9qpgolGGz1XODsWQXTFvvlpvLPzFy_M6PigiDjFcAUswBAo-rxMfmZdLtVYaHhhSD6HlGAiV1WDfFZ-k7Q26ZLhwXkYIbNKy0xxruk4q2b2_nAYCS3ZXscGHvpxLooeededrmwLQC3uxMwckN8dDu5IKzUOTQRA6-zbljKLd-BalsEEjUs4bV6ZFAztQdnIcFKXBG_0xtbHkQYNoQMJmjDmVOtywxxA==]
Berti, C., et al. (n.d.). Electrophilic ipso-substitutions. Part 1. Reaction of 3-substituted indoles with nitronium and nitrosonium ions. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoMX0d8wqjbkWHtEG59kQ5rLPz5t_1o-JhzLQTLv0ujjIwxuejM_GKrCU3BP5kW08wtHtgAB9felGWjMMTwY9G4EwG9KwjTDGCCsjpOXpazjZqhPNKROx5WJLUaSBIYEu9Y497m2PU-z2A9BNRM-5vc4N7q83-mnVqbuqjYpk=]
Somei, M., et al. (2009). Nucleophilic Substitution Reaction in Indole Chemistry: 1-Methoxy-6-nitroindole-3-carbaldehyde as a Versatile Building Block for 2,3,6-Trisubstituted Indoles1,#. Crossref. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdxfWCd_8EszFIiJpW2TahMglLp_j7GpPlc_GLDR6MpZ-VOSbvd_dpoWqpcWnizyDNdlXvkdQrsdp8B66Y5uI-A0P8u27pfm1BW9POOCbIMxHi-txw_-dDd6YD6Idklx-YaUYeSXk6GIvMYujZB5b6KxfsrwoDvk0=]
Noland, W. E., & Rieke, K. R. (1957). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole1. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0HuGsldyZeWqv99F8Qi8bBTQxfAeyKPP3LZm0YWu4E_q6GLJEcN7CpY79vnTKVtfwKvodvDwt1_aBqXBJLirtH2_sa9b9hqNubJh2jn2WSeaOw3DZlv_ntKnneZ4Mt8QEOUBU29QdSJVRG-JYiHzGH37ZHSuXlxErzdiv-VkQ]
Brower, J. B., et al. (2001). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Organic Chemistry - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOl5HIra07kW0uk6fXpCswY1ihjo4D4FGejGvshrJ89nJMkPKY-Yd3ADY8REP3xJe_spe5YxGwJl8qucTRkl7j2B92PutUPiGpUeCzljkJ-F0LXOfoddj5CwZbcXqtiWQtX1a0Kg==]
G. V. D. T. (2018). Recent advances in spirocyclization of indole derivatives. RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7p20JL1WPI5FgouX8P728fDeBAGBs2yrsZzRk0oZRqdXUXThRMbs3zBtT06tMDHugAHyDmQWWibTFIzm2jBWsKpaHSC3FztwwN2EZQ-BCOrsVbyc98-AgEj8Dh4v48gq236YOu0UQAOD2hDKaoAXYYCNptdA1Vx-g]
Request PDF. (n.d.). Modification of indole by electron-rich atoms and their application in novel electron donor materials. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSqQbXEwz3ZoUSb45VlfaLurimi6ZdWpGQxtRzsE-tPLHpIrjv674Oqar3_Q-Kwx3BZIfh4v3Vt__V5gVdQsXHFJilIPd-OiUbO02vqzVIAvslaVAjSxf3vjvj1Nixdgnxj5f0PmPsE2tk49EzntdUhRI1wve4TJWcaqAO_Q6c0C6JDkV35BxQ5gllsqphJtwAbQtUIGbLdmQ-TzR67L3U2qfbOfUmIcHfUIUTJe2JjBronVr2seHFffMQ0V8j5haRo4o5o_U9MirpiF4YJkO7UiSl2Q==]
Katritzky, A. R., et al. (2009). AN IMPROVED FISCHER SYNTHESIS OF NITROINDOLES. 1,3-DIMETHYL-4-, 5- AND 6-NITROINDOLES. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEW2HrkbI7G2DZsHirElCMAdiX9PQkN9Y6zAjHVr8rC9dClm8Uh2ogRRvn7hlBz8eM2BL_jMT6mdWCtTwtUuXyfT5RosWeF9zjT7U_U8IPCdVUw690QHQcuuSi4lLgn5ggS_vdNxtTact8BSFTv0u0cvL593CUQxwM=]
Galano, A., & Alvarez-Idaboy, J. R. (2007). Nucleophilicity of Indole Derivatives: Activating and Deactivating Effects Based on Proton Affinities and Electron Density Properties. The Journal of Physical Chemistry A - ACS Publications - ACS.org. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESjLKfEOz8HXRNrN6-qH3F2BKjd2X2WkIDaMaCG0B8rvPorZdmdNog5EG8vve1fxj6Lxz7fAC_7qwGr7FyyUk-63CYarhWU_aALdPOxSITP8pGVlDn4_bQqTkyGJ_ePIfQsdw3ikDURr8=]
ResearchGate. (n.d.). The effect of the electron-withdrawing and electron-donating groups. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGejHwFHZ0HMPYMCKuOdKLK_PHdfV0KzmRzgB94M5ia8kqjf4jwVCKHnTmbyf4FEDuMHtA4ZfbsgMCN6899oFAZsfVl43XO8Po3DCMocLM_lKDFcTivXpli6f4dyqdOERfThvOfLAchAbf4O0anXgXt0MNVCg_ilSzDRuc8OemIcFvS7quy4zqtrCjpS_cp7uPeC5ZB7AZRpf_ccMnLD-08U36vegfLwDBNE-P2yOQ9xWc=]
Table 1: Hammett constants for some common substituents. (n.d.). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEc3h4r-INMGLI4E3TzQgYluK8fpAxlCz2sJfuxfXMYLCLQ2nsM2to5Lh6SGwtK8rQzmToy96gn9fgktZayRqBJyNLpqPsDvoafHpBUo-yEdvfC10e4RKLndfJZTE77BB8OGKTmkzC7b2vUsQy-tXix0qUkZVRe3w==]
ResearchGate. (2025). Synthesis of 4- and 6-Substituted Nitroindoles. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtREEQ5VmVumbK8-oXF7ygDqNHibPYA1JMo7UVWA2oHgxOtxguJYdRrwAIcHzpIvksvael1xcVNBE9fusL384GfAeprTOmnmucBwAVAJVgqA6P3taIRXVfh21ZxL1-xvisy42XWmZqnWUlGzu9XKRjlS0xtBX-my42ocBG3PIepm0Yc6jPsoiAhkBNXXT9cASuD2DuQvORRtV39Ok=]
Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMPbk7GV92opYdZaNUDfeo4sS0COe94Gbv-SuYWQzrRMPTYoAlo_cRnma87YS-05BkAzQ8pmqxF0d7uQQCOOJ_vaBIK4m5Ajxw0nKUCQ3o_oXOI3gfuJ-EFMYwOzEP_BdoxG70O2qhfSEM777M6wAc9x91uAGCmkr6VNepGsZUs9E9Jz4NAbLg]
Dalal Institute. (n.d.). Substituent and Reaction Constants. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGBuec1nDua0eAoDq0tKK6e6p2X-4x8pkBDEM8_0JXuim2nASjAT3NPqsOs3RSUjv-9NqwOPX_L0Q9iWhheFXZDYEQTFyh45WMjyQqosB5sSXVKHNafuhUa37-pT63CW8YFYdkgnr8914rsfhFYWkd1ogUXXPIqdpF6xAIJc57FLlvtyEIDMKKVE3FtwSNNi-vPmuYgV4PjSMj_a9XxQFMxjdnmXw9SiZX_NqfCuVE7Qioaz7FcT6wXtOHp2A6TLoFn2wjOOKj70wZJEiiviCC]
Comparative Guide: UV-Vis Absorption Maxima of Nitro-Substituted Indoles
Executive Summary Objective: This guide provides a technical comparison of the ultraviolet-visible (UV-Vis) absorption properties of nitro-substituted indole isomers (specifically 3-, 4-, 5-, 6-, and 7-nitroindole). Sign...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Objective: This guide provides a technical comparison of the ultraviolet-visible (UV-Vis) absorption properties of nitro-substituted indole isomers (specifically 3-, 4-, 5-, 6-, and 7-nitroindole).
Significance: Nitroindoles are critical intermediates in pharmaceutical synthesis and are increasingly recognized as chromophores in secondary organic aerosols (SOA). Distinguishing between isomers is chemically challenging due to their structural similarity; however, their electronic absorption profiles offer a rapid, non-destructive method for identification.
Key Insight: The position of the nitro group relative to the indole nitrogen’s lone pair dictates the extent of conjugation and the resulting bathochromic (red) shift. 4-nitroindole exhibits the most significant red-shift into the visible region, while 6-nitroindole is unique for its split-peak feature in the near-UV.[1]
Part 1: Theoretical Framework & Electronic Effects
To interpret the data correctly, one must understand the underlying electronic transitions. The indole system consists of a benzene ring fused to a pyrrole ring. The nitrogen atom in the pyrrole ring acts as an electron donor (+M effect), while the nitro group (
) is a strong electron withdrawer (-M, -I effect).
The Conjugation Rule
The energy gap (
) between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determines the absorption wavelength ().
3-Nitroindole: The nitro group is directly conjugated with the pyrrole nitrogen. This "push-pull" system lowers the energy gap significantly, resulting in a strong bathochromic shift.
Benzene-Substituted (4, 5, 6, 7): The conjugation path is longer and involves the benzene ring.
4-Nitro: Proximity to the pyrrole nitrogen allows for through-space interactions and significant conjugation, pushing absorption into the visible spectrum (yellow/brown appearance).
5-Nitro: The conjugation is linear (para-like relative to the ring junction), resulting in a stable but higher-energy transition compared to the 3-isomer.
Diagram 1: Electronic Effect Logic Flow
Caption: Logical flow of substituent effects on electronic transitions. The position of the nitro group dictates the conjugation pathway, directly influencing the observed
.
Part 2: Comparative Data Analysis
The following data summarizes the absorption maxima for key nitroindole isomers. Data is standardized for polar protic solvents (specifically 2-Propanol/Isopropanol) as reported in recent comparative studies (e.g., ACS Phys. Chem. Au 2024).[2]
Table 1: UV-Vis Absorption Maxima of Nitroindole Isomers[1][3]
Isomer
(nm)
Solvent
Spectral Appearance / Notes
3-Nitroindole
349
2-Propanol
Strong, single broad peak.[1][3] Dominant isomer in nitrate radical oxidation of indole.
5-Nitroindole
322
2-Propanol
Blue-shifted relative to 3-nitro. Peak is confined to the near-UV.[1][3]
6-Nitroindole
~300 & ~370
2-Propanol
Distinctive Feature: Exhibits two maxima in the near-UV range, unlike the single broad peak of others.[1]
4-Nitroindole
>350 (Tail)
2-Propanol
Absorption extends furthest into the visible range (>400 nm), giving it a deeper yellow/brown color.
7-Nitroindole
300-340
2-Propanol
Similar to 5-nitro; broadly absorbing in the near-UV without the extended visible tail of the 4-isomer.[1]
Key Comparative Observations:
3- vs. 5-Nitroindole: This is the most common differentiation required. 3-nitroindole is significantly red-shifted (349 nm) compared to 5-nitroindole (322 nm). If your peak is near 350 nm, it is likely the 3-isomer.
The "Visible" Isomer (4-Nitro): 4-nitroindole is the most "colored" of the group.[3] Its absorption tail extending past 400 nm makes it distinguishable from 5- and 7-nitroindoles which cut off sharper in the UV.
The "Split" Isomer (6-Nitro): If your spectrum shows a double-hump or distinct shoulder in the 300-400 nm window, suspect 6-nitroindole.
Part 3: Experimental Protocol (Self-Validating)
To reproduce these values accurately, strict adherence to solvent purity and concentration protocols is required. Solvatochromism (shift due to solvent polarity) is significant in nitro-aromatics.
Reagents & Equipment[3]
Solvent: 2-Propanol (HPLC Grade or higher). Note: Ethanol is an acceptable alternative but may shift peaks by 2-5 nm.
Navigating the Solid State: A Comparative Guide to the Crystallography of Nitroindoles for Drug Discovery
For the attention of: Researchers, scientists, and drug development professionals. In the landscape of pharmaceutical development, a deep understanding of a molecule's three-dimensional structure is paramount. It dictate...
Author: BenchChem Technical Support Team. Date: March 2026
For the attention of: Researchers, scientists, and drug development professionals.
In the landscape of pharmaceutical development, a deep understanding of a molecule's three-dimensional structure is paramount. It dictates not only its physical properties, such as solubility and stability, but also its biological activity. This guide delves into the crystallographic analysis of indole derivatives, with a specific focus on the challenges and comparative insights surrounding 4-Methyl-6-nitro-1H-indole. While a definitive crystal structure for this specific compound remains elusive in publicly accessible databases, this guide provides a comprehensive framework for its characterization. We will explore the necessary experimental workflows, and draw comparisons with structurally related analogs for which crystallographic data is available, namely the parent 1H-indole and 5-nitroindole.
The Target Molecule: 4-Methyl-6-nitro-1H-indole
4-Methyl-6-nitro-1H-indole is a substituted indole, a heterocyclic scaffold of significant interest in medicinal chemistry due to its prevalence in bioactive natural products and pharmaceuticals. The introduction of a methyl group at the 4-position and a nitro group at the 6-position is expected to modulate its electronic properties, lipophilicity, and potential for intermolecular interactions, thereby influencing its behavior in a solid-state lattice and its pharmacological profile.
Table 1: Physicochemical Properties of 4-Methyl-6-nitro-1H-indole and Comparative Compounds
Compound
Molecular Formula
Molecular Weight ( g/mol )
LogP
Hydrogen Bond Donors
Hydrogen Bond Acceptors
4-Methyl-6-nitro-1H-indole
C₉H₈N₂O₂
176.17
2.2 (Predicted)
1
2
1H-Indole
C₈H₇N
117.15
2.1
1
0
5-Nitroindole
C₈H₆N₂O₂
162.15
1.8
1
2
Data for 4-Methyl-6-nitro-1H-indole is based on computational predictions in the absence of experimental crystallographic data. Data for 1H-Indole and 5-Nitroindole is from experimental and database sources.
The Path to Elucidation: Experimental Workflow for Crystal Structure Determination
The definitive determination of a molecule's crystal structure is achieved through single-crystal X-ray diffraction (SCXRD). This powerful analytical technique provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions within the crystal lattice.[1] The overall workflow, from a powdered sample to a refined crystal structure, is a multi-step process that requires careful execution and expert analysis.
Caption: Experimental workflow for determining the crystal structure of a small organic molecule.
Step-by-Step Experimental Protocol: Crystallization of an Indole Derivative
The critical bottleneck in SCXRD is often the growth of high-quality single crystals.[2] The choice of solvent and crystallization technique is paramount and typically requires screening a variety of conditions.
Objective: To obtain single crystals of 4-Methyl-6-nitro-1H-indole suitable for SCXRD analysis.
Materials:
Purified 4-Methyl-6-nitro-1H-indole powder
A selection of analytical grade solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane, toluene)
Small glass vials (1-2 mL) with loose-fitting caps or septa
Micro-syringes
A controlled environment for slow evaporation or cooling
Methods:
Solvent Screening:
Assess the solubility of the compound in a range of solvents at room temperature and at elevated temperatures.
An ideal solvent for crystallization is one in which the compound is sparingly soluble at room temperature but readily soluble when heated.
Dissolve the compound in a small amount of a relatively non-volatile "good" solvent.
Place this solution in a small, open vial.
Place the small vial inside a larger, sealed container that contains a larger volume of a "poor" solvent in which the compound is insoluble, but which is miscible with the "good" solvent.
The vapor of the "poor" solvent will slowly diffuse into the "good" solvent, reducing the solubility of the compound and promoting crystallization.
Slow Cooling Method:
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
Filter the hot solution.
Allow the solution to cool slowly and undisturbed to room temperature, and then potentially to a lower temperature (e.g., in a refrigerator).
Comparative Crystallographic Analysis: Insights from Analogs
In the absence of a determined crystal structure for 4-Methyl-6-nitro-1H-indole, we can draw valuable insights from the crystallographic data of its parent compound, 1H-indole, and a closely related analog, 5-nitroindole. A 2020 study by M. Kubicki and B. Rychlewska provides detailed structural information for these compounds.[4]
Table 2: Comparison of Crystallographic Data for Indole Derivatives
Parameter
1H-Indole
5-Nitroindole
4-Methyl-6-nitro-1H-indole (Predicted)
Crystal System
Orthorhombic
Monoclinic
-
Space Group
Pna2₁
P2₁/c
-
a (Å)
18.337(3)
12.015(2)
-
b (Å)
5.962(1)
5.660(1)
-
c (Å)
5.714(1)
11.201(2)
-
α (°)
90
90
-
β (°)
90
110.83(3)
-
γ (°)
90
90
-
Volume (ų)
623.7(2)
713.0(2)
-
Z
4
4
-
Key Intermolecular Interactions
N-H···π, C-H···π, π···π stacking
N-H···O (nitro), C-H···O, π···π stacking
N-H···O (nitro), C-H···O, π···π stacking, potential steric influence of methyl group
Data for 1H-Indole and 5-Nitroindole from Kubicki & Rychlewska (2020).[4] Predictions for 4-Methyl-6-nitro-1H-indole are based on chemical intuition.
The crystal structure of 1H-indole is characterized by a network of N-H···π and C-H···π interactions, as well as π···π stacking, which are common motifs in aromatic systems.[4] In contrast, the introduction of a nitro group in 5-nitroindole leads to the formation of strong N-H···O hydrogen bonds with the nitro group of an adjacent molecule.[4] This significant change in intermolecular interactions is reflected in the different crystal systems and space groups of the two compounds.
For 4-Methyl-6-nitro-1H-indole, it is reasonable to hypothesize that the N-H···O hydrogen bonds involving the nitro group will be a dominant feature in its crystal packing, similar to 5-nitroindole. However, the presence of the methyl group at the 4-position may introduce steric hindrance that could influence the overall packing arrangement and potentially lead to a different crystal system and unit cell parameters compared to 5-nitroindole.
Caption: Predicted influence of functional groups on the intermolecular interactions of 4-Methyl-6-nitro-1H-indole based on known structures.
Conclusion and Future Directions
While the crystal structure of 4-Methyl-6-nitro-1H-indole has not yet been reported in the public domain, this guide provides a comprehensive roadmap for its determination and a framework for its comparative analysis. The experimental protocols detailed herein offer a starting point for obtaining single crystals, and the comparative data from 1H-indole and 5-nitroindole provide valuable predictive insights into the types of intermolecular interactions that are likely to govern its solid-state architecture.
For researchers in drug development, obtaining the crystal structure of 4-Methyl-6-nitro-1H-indole would be a crucial step in understanding its solid-state properties, which are critical for formulation and manufacturing. Furthermore, the detailed structural information would provide a basis for computational modeling and structure-activity relationship (SAR) studies, ultimately accelerating the drug discovery process. It is our hope that this guide will serve as a valuable resource for scientists working to unlock the full potential of this and other promising indole-based compounds.
References
SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]
Kubicki, M., & Rychlewska, B. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega, 5(27), 16593–16605. [Link]
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 5), 639–640. [Link]
University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder. Retrieved from [Link]
analytical standards for 4-Methyl-6-nitro-1H-indole purity assay
An Objective Guide to Establishing and Validating Analytical Standards for the Purity Assay of 4-Methyl-6-nitro-1H-indole Introduction: The Criticality of Purity in Drug Discovery In the landscape of pharmaceutical resea...
Author: BenchChem Technical Support Team. Date: March 2026
An Objective Guide to Establishing and Validating Analytical Standards for the Purity Assay of 4-Methyl-6-nitro-1H-indole
Introduction: The Criticality of Purity in Drug Discovery
In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the bedrock upon which safety and efficacy data are built. 4-Methyl-6-nitro-1H-indole, a heterocyclic compound, represents a class of molecules frequently investigated for potential therapeutic applications. The presence of even minute quantities of impurities—such as positional isomers, unreacted starting materials, or degradation products—can significantly alter pharmacological and toxicological profiles.[1][2] Therefore, establishing a robust, reliable, and validated analytical method for purity assessment is a non-negotiable step in the development lifecycle.
This guide provides an in-depth comparison of analytical approaches for the purity assay of 4-Methyl-6-nitro-1H-indole. It is designed for researchers, analytical scientists, and drug development professionals, offering both the "how" and the "why" behind the experimental choices, grounded in internationally recognized regulatory standards.[3][4][5]
The Cornerstone: The Primary Reference Standard
Before any analysis can be deemed reliable, a well-characterized Primary Reference Standard (PRS) of 4-Methyl-6-nitro-1H-indole is essential. This is not simply a "pure" batch of the compound; it is a substance of the highest achievable purity that has been thoroughly characterized to be fit for its intended purpose.
Why it's critical: The PRS serves as the benchmark against which all other samples are measured. Its assigned purity value is used to calculate the purity of routine samples, making its accuracy paramount.
Qualification Protocol:
Structural Confirmation: Unambiguous confirmation of the chemical structure using Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS).
Purity Assessment: Employing a battery of orthogonal (different and independent) analytical techniques to detect and quantify all potential impurities. This typically includes:
Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) with a validated method (detailed below).
Volatile Impurities: Gas Chromatography (GC) with headspace analysis for residual solvents.
Water Content: Karl Fischer titration.
Inorganic Impurities: Sulphated Ash/Residue on Ignition.
Mass Balance Calculation: The final purity of the PRS is often assigned by a mass balance approach:
Purity (%) = 100% - (% Volatiles + % Water + % Residue + % Chromatographic Impurities)
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
For non-volatile, UV-active compounds like 4-Methyl-6-nitro-1H-indole, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the undisputed method of choice. Its high resolving power, sensitivity, and quantitative precision make it ideal for separating the main component from closely related impurities.
Causality Behind Method Choices:
Stationary Phase (Column): A C18 (octadecylsilane) column is the typical starting point. Its hydrophobic nature provides excellent retention for moderately polar compounds like substituted indoles, allowing for effective separation based on subtle differences in polarity.
Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is used. Acetonitrile is often preferred for its lower viscosity and UV transparency. A small amount of acid (e.g., 0.1% formic acid or phosphoric acid) is added to the aqueous phase to suppress the ionization of silanol groups on the column and any acidic/basic functional groups on the analyte, leading to sharper, more symmetrical peaks.
Detection: The nitro-indole structure contains a strong chromophore, making UV-Vis detection highly effective. The detection wavelength should be set at the absorption maximum (λmax) of 4-Methyl-6-nitro-1H-indole to ensure maximum sensitivity.
Comparative HPLC Methodologies
The choice between an isocratic and a gradient elution method depends on the complexity of the sample.
Parameter
Isocratic Method
Gradient Method
Rationale & Field Insights
Mobile Phase
Constant Composition (e.g., 60:40 ACN:Water)
Variable Composition (e.g., 40% to 90% ACN over 20 min)
An isocratic method is simpler and faster but may fail to elute highly retained impurities or resolve early-eluting ones. A gradient method offers superior resolving power for complex mixtures with a wide range of polarities.
Run Time
Typically Shorter (e.g., 10-15 min)
Typically Longer (e.g., 25-30 min including re-equilibration)
For routine quality control of a known, clean process, an isocratic method can significantly increase throughput. For development and impurity profiling, the longer run time of a gradient is a necessary trade-off for comprehensive analysis.
Resolution
May be compromised for complex samples
Generally superior for separating all potential impurities
During development, it is crucial to identify all process-related impurities and degradation products. A gradient method is essential for this "impurity mapping."[1][2]
Solvent Consumption
Lower per run
Higher per run
Modern UHPLC systems can significantly reduce both run time and solvent consumption, even with gradient methods, by using smaller particle size columns.[6][7]
Method Validation: A System of Self-Verification
An analytical method is not trustworthy until it has been validated. Validation is the documented process of demonstrating that a procedure is suitable for its intended purpose.[3][8][9] The framework provided by the International Council for Harmonisation (ICH) guideline Q2(R1) is the global standard.[5][10][11]
A Comprehensive Guide to the Safe Disposal of 4-Methyl-6-nitro-1H-indole
For Researchers, Scientists, and Drug Development Professionals The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of scientific integrity and a critical component of our colle...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of scientific integrity and a critical component of our collective responsibility to protect ourselves and our environment. This guide is structured to empower you with the knowledge to handle and dispose of 4-Methyl-6-nitro-1H-indole with the highest degree of safety and professionalism.
Hazard Profile and Risk Assessment
For the purpose of this guide, the hazard profile of the closely related isomer, 6-Methyl-4-nitro-1H-indole (CAS No. 880086-93-1) , will be used as a surrogate for risk assessment. This approach is based on the principle of structural similarity, which anticipates comparable toxicological and chemical properties.
Inferred Hazard Classification for 4-Methyl-6-nitro-1H-indole:
Direct contact can cause inflammation and irritation. The use of appropriate chemical-resistant gloves is mandatory. Contaminated apparel must be decontaminated or disposed of as hazardous waste.
Inhalation of dust or vapors can irritate the respiratory tract. All handling of the solid or its solutions should be conducted in a certified chemical fume hood.
Nitroaromatic Compounds: This class of compounds can be toxic and may have environmental persistence.[2][3] Some nitroaromatics are also known to be mutagenic or carcinogenic. Therefore, it is prudent to handle 4-Methyl-6-nitro-1H-indole with the assumption of these potential long-term health effects.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to mitigate the risks of exposure during the handling and disposal of 4-Methyl-6-nitro-1H-indole.
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Gloves must be inspected for integrity before each use and disposed of as hazardous waste after handling the compound.
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations where splashing is a possibility.
Body Protection: A flame-resistant laboratory coat must be worn and kept buttoned.
Respiratory Protection: All handling of solid 4-Methyl-6-nitro-1H-indole and its concentrated solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.
Spill Management Protocol
Accidental spills must be addressed immediately and safely.
Step-by-Step Spill Cleanup:
Evacuate and Alert: Alert personnel in the immediate vicinity and restrict access to the spill area.
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as outlined in Section 2.
Contain the Spill: For solid spills, gently cover with an absorbent material like vermiculite or sand to prevent dust dispersal. For liquid spills, use a chemical absorbent pad or granules to contain the liquid.
Collect the Waste: Carefully scoop the absorbed material and spilled substance into a designated hazardous waste container.
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., acetone or ethanol), collecting the cleaning materials as hazardous waste.
Final Cleaning: Wash the area with soap and water.
Dispose of all materials , including contaminated absorbents and PPE, as hazardous waste.
Step-by-Step Disposal Procedure
The disposal of 4-Methyl-6-nitro-1H-indole must adhere to all local, state, and federal regulations. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Workflow for Proper Disposal:
Caption: Disposal Decision Workflow for 4-Methyl-6-nitro-1H-indole.
Detailed Protocol:
Waste Characterization: Due to its chemical structure as a nitroaromatic indole derivative, all waste containing 4-Methyl-6-nitro-1H-indole, including pure compound, reaction mixtures, contaminated solvents, and consumables (e.g., weigh boats, pipette tips, gloves), must be treated as hazardous waste.[4]
Waste Segregation:
Solid Waste: Collect solid 4-Methyl-6-nitro-1H-indole and contaminated lab supplies in a dedicated, robust, and sealable container.
Liquid Waste: Collect solutions containing this compound in a separate, compatible (e.g., glass or polyethylene) liquid waste container.[5]
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible mixtures can lead to dangerous chemical reactions.
Container Labeling: All waste containers must be clearly and accurately labeled. The label must include:
The words "HAZARDOUS WASTE"
The full chemical name: "4-Methyl-6-nitro-1H-indole"
An accurate list of all components and their approximate concentrations.
The date of waste accumulation initiation.
Waste Storage:
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
Ensure all containers are tightly sealed to prevent the release of vapors.
Store in a well-ventilated area, preferably within a ventilated cabinet.
Utilize secondary containment to prevent the spread of material in case of a leak.
Disposal of Empty Containers:
An "empty" container that held 4-Methyl-6-nitro-1H-indole must still be treated as hazardous waste unless properly decontaminated.
To decontaminate, triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).[1]
After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.
Arranging for Final Disposal:
Contact your institution's EHS department to schedule a pickup of the hazardous waste.
The final disposal of nitroaromatic compounds is typically achieved through high-temperature incineration by a licensed hazardous waste disposal company.[6] This method ensures the complete destruction of the toxic organic components.
Conclusion
The responsible disposal of 4-Methyl-6-nitro-1H-indole is a critical aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide, researchers can minimize risks and ensure compliance with regulatory standards. Always consult your institution's specific chemical hygiene plan and EHS department for any additional requirements.
References
Jawaharlal Nehru Centre for Advanced Scientific Research. (n.d.). Procedures for Laboratory Chemical Waste Disposal. Retrieved from [Link]
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
University of Pennsylvania. (2003, February 15). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]
Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
Cambridge University Press. (2009, October 28). Bioremediation of nitroaromatic compounds (Chapter 6). Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). RCRA Waste Codes. Retrieved from [Link]
Synthonix, Inc. (n.d.). 4-Methyl-6-nitro-1H-indole. Retrieved from [Link]
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitroaromatics. Retrieved from [Link]
PubMed. (n.d.). Biodegradation of nitroaromatic compounds. Retrieved from [Link]
Personal protective equipment for handling 4-Methyl-6-nitro-1H-indole
Comprehensive Safety and Operational Guide: Handling 4-Methyl-6-nitro-1H-indole in the Laboratory As a Senior Application Scientist overseeing high-throughput synthesis and drug discovery workflows, I frequently consult...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Safety and Operational Guide: Handling 4-Methyl-6-nitro-1H-indole in the Laboratory
As a Senior Application Scientist overseeing high-throughput synthesis and drug discovery workflows, I frequently consult on the safe handling of specialized indole derivatives. 4-Methyl-6-nitro-1H-indole (CAS: 139121-49-6) is a critical building block in modern pharmacology, notably utilized in the synthesis of Stimulator of Interferon Genes (STING) inhibitors for oncology applications[1].
However, its nitroaromatic structure presents specific toxicological and physical risks that require stringent, self-validating operational controls. This guide provides a scientifically grounded system of procedural safeguards to ensure both experimental integrity and operator safety.
Hazard Profile and the Causality of Risk
Understanding the biochemical and physical causality behind safety protocols is as critical as the protocols themselves. Based on the chemical family's GHS hazard classifications, 4-Methyl-6-nitro-1H-indole presents the following risks[2][3]:
H302 (Harmful if swallowed): Nitroindoles can undergo enzymatic reduction in vivo, potentially forming reactive nitroso or hydroxylamine intermediates that induce cellular oxidative stress.
H315 & H319 (Skin and Eye Irritation): The electron-withdrawing nitro group increases the electrophilicity of the indole ring. If exposed to moisture on the skin or eyes, it facilitates harmful interactions with nucleophilic residues on epidermal and ocular proteins.
H335 (Respiratory Irritation): Supplied as a fine crystalline powder (MW: 176.17 g/mol ), aerosolized particulates can easily bypass upper respiratory cilia, causing localized inflammation in the bronchi[4].
Personal Protective Equipment (PPE) Matrix
To mitigate these specific risks, PPE must be selected based on the hierarchy of controls and OSHA standards (29 CFR 1910.132)[5][6].
PPE Category
Specification
Scientific Justification
Replacement Frequency
Hand Protection
Nitrile gloves (minimum 0.11 mm thickness)
Nitrile provides superior chemical resistance against nitroaromatics and common polar aprotic solvents (ACN, DMF) compared to latex.
Every 2 hours, or immediately upon known contamination.
Eye Protection
ANSI Z87.1 compliant safety goggles
Forms a tight seal around the eyes to prevent the ingress of fine, aerosolized crystalline dust (H319 hazard).
N/A (Reusable; clean with 70% IPA after use).
Body Protection
Flame-resistant (FR) lab coat with fitted cuffs
Prevents dermal exposure (H315). The FR material is critical because static buildup could ignite solvent vapors during dissolution.
Weekly, or immediately if a chemical spill occurs.
Respiratory Protection
Class II Chemical Fume Hood (Primary) + N95 Mask (Secondary)
Mitigates the inhalation of aerosolized particulates (H335 hazard) during the transfer of dry powders.
Discard mask after single use if worn outside the hood.
Operational Workflow: Step-by-Step Methodology
Every protocol must act as a self-validating system where one step confirms the safety of the next. The following procedure outlines the safe weighing, dissolution, and transfer of 4-Methyl-6-nitro-1H-indole, specifically adapted for typical STING inhibitor synthetic conditions (e.g., dissolution in Acetonitrile/DMF at 0 °C)[1].
Phase 1: Pre-Operational Setup
Verify Airflow: Ensure the chemical fume hood is operating with a face velocity between 80–120 feet per minute (fpm).
Static Mitigation: Place an anti-static mat inside the fume hood. 4-Methyl-6-nitro-1H-indole is a dry powder that can accumulate static charge, leading to erratic balance readings and dangerous aerosolization.
Tool Preparation: Pre-weigh receiving vials and equip them with septa. Use a grounded stainless-steel spatula rather than plastic to prevent powder clinging.
Phase 2: Weighing Protocol
Tare the Vessel: Place the anti-static weigh boat or direct reaction vial onto the analytical balance inside the fume hood.
Transfer: Carefully transfer the required mass (e.g., 500.0 mg[1]). Keep the source bottle as close to the receiving vessel as possible to minimize the transfer path and reduce the risk of dropping the powder.
Seal: Immediately cap the source bottle and the receiving vial before removing them from the balance area to prevent cross-contamination.
Phase 3: Dissolution and Transfer
Solvent Addition: Inject the primary solvent (e.g., 20.0 mL Acetonitrile) directly into the sealed vial via syringe[1]. This closed-system approach prevents any dry powder from escaping into the hood environment.
Temperature Control: Because subsequent reagent additions (like chlorosulfonyl isocyanate) are highly reactive, submerge the sealed vial in an ice bath to reach 0 °C only after the initial solvent has fully wetted the powder[1].
Agitation: Use magnetic stirring rather than manual vortexing to maintain the integrity of the closed system.
Spill Response and Waste Disposal Plan
Adhering to Prudent Practices in the Laboratory, spill response must be immediate, systematic, and avoid exacerbating the hazard[7][8].
Spill Management (Solid Powder):
Isolate: Evacuate personnel from the immediate vicinity (minimum 5-foot radius).
Containment (Do NOT Dry Sweep): Dry sweeping aerosolizes the toxic dust, drastically increasing inhalation exposure risk.
Wet Binding: Lightly mist the spilled powder with a compatible solvent (e.g., 70% ethanol or water). This increases the cohesive forces between particles, safely binding the dust.
Collection: Carefully scoop the dampened material using a non-sparking tool and place it into a designated hazardous waste bag.
Waste Disposal Logistics:
Solid Waste: Contaminated gloves, paper towels, and empty vials must be placed in a sealed, labeled "Hazardous Solid Waste - Toxic Organics" container.
Liquid Waste: Any dissolved 4-Methyl-6-nitro-1H-indole must be disposed of in a "Non-Halogenated Organic Waste" carboy. Do not mix with strong oxidizing agents, as nitroaromatic compounds can react exothermically.
Visualizing the Safety Workflow
Figure 1: Operational safety and emergency response workflow for handling 4-Methyl-6-nitro-1H-indole.
References
Title: WO2020252240A1 - Compounds and compositions for treating conditions associated with sting activity | Source: Google Patents | URL
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards | Source: National Academies of Sciences, Engineering, and Medicine | URL: [Link]
Title: Personal Protective Equipment: The OSHA Standard 29 CFR 1910.132 | Source: Occupational Safety and Health Administration (OSHA) | URL: [Link]